molecular formula C5H6N2O B027851 5-Methoxypyrimidine CAS No. 31458-33-0

5-Methoxypyrimidine

Cat. No.: B027851
CAS No.: 31458-33-0
M. Wt: 110.11 g/mol
InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N
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Description

5-Methoxypyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel therapeutic agents. Its core value lies in its role as a key synthetic intermediate for constructing more complex, biologically active molecules. Key Research Applications and Value: Pharmaceutical Development: this compound derivatives are prominent in antidiabetic research. Recent studies have designed dual-target compounds using this scaffold that function as both GPR119 agonists and DPP-4 inhibitors . These compounds promote insulin secretion and lower blood glucose levels through complementary mechanisms, offering a promising strategy for managing Type 2 Diabetes Mellitus (T2DM) . Chemical Synthesis: This compound serves as a fundamental building block for synthesizing various substituted pyrimidines. For instance, it can be converted into intermediates like 4-Chloro-5-methoxypyrimidine , a crucial step in constructing targeted molecules for further biological evaluation . Handling and Storage: This compound is typically supplied as a solid and should be stored at ambient temperatures, in some cases under an inert atmosphere for stability. Researchers should handle it with care, using appropriate personal protective equipment as it may cause skin and eye irritation . Disclaimer: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADELSANNMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341494
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-33-0
Record name 5-Methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypyrimidine stands as a foundational scaffold in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the properties of its key synthetic precursors, notably the halogenated derivatives that offer versatile handles for molecular elaboration. This guide provides a comprehensive analysis of the physicochemical properties of the parent this compound core, alongside its critical intermediates like 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine. We delve into structural, spectroscopic, and thermal characteristics, grounding our discussion in both empirical data and predictive models. Detailed, field-proven protocols for characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this vital chemical family for synthetic innovation.

Introduction: The this compound Scaffold

The pyrimidine ring is a cornerstone heterocycle in countless biologically active molecules, including several nucleobases. The introduction of a methoxy group at the 5-position modulates the electronic landscape of the ring, influencing its reactivity, metabolic stability, and interaction with biological targets. While this compound itself is the parent structure, its direct application in large-scale synthesis is often superseded by its more reactive, halogenated derivatives. Understanding the complete physicochemical profile of this family—from the parent molecule to its workhorse intermediates—is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors the process of chemical characterization in a research and development setting. We begin with the fundamental properties and progress to detailed spectroscopic analysis and practical experimental methodologies.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and formulation. The following tables summarize the core physicochemical data for this compound and its common dichloro-derivatives. Note that while extensive experimental data exists for the chlorinated intermediates, many properties for the parent compound are based on high-quality computational predictions due to limited public literature.

Table 1: Core Properties of this compound and Key Derivatives

PropertyThis compound4,6-Dichloro-5-methoxypyrimidine2,4-Dichloro-5-methoxypyrimidine
CAS Number 31458-33-0[1]5018-38-2[2][3]19646-07-2[4][5]
Molecular Formula C₅H₆N₂O[1]C₅H₄Cl₂N₂O[2][3]C₅H₄Cl₂N₂O[4][5]
Molecular Weight 110.11 g/mol [1]179.00 g/mol [2][3]179.00 g/mol [4][5]
Appearance Not specifiedWhite solid[2]White to off-white solid/crystalline powder[6]
Melting Point Not available54-58 °C[2][7] or 40-42 °C[3]66-70 °C[5][6]
Boiling Point Not available257.8±35.0 °C (Predicted)[2][7]Not available
XLogP3 0.1[1]Not availableNot available
Topological Polar Surface Area 35 Ų[1]Not available35.01 Ų[6]
Hydrogen Bond Donors 0[1]00
Hydrogen Bond Acceptors 3[1]33
Expert Insights: The Role of Chlorination

The substitution of hydroxyl groups in the precursor, 5-methoxyuracil, with chlorine atoms dramatically alters the compound's properties and utility.[8][9] This transformation converts a polar, high-melting-point solid into a more organo-soluble, lower-melting-point intermediate.[2][5][6] Crucially, the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, providing a gateway to diverse functionalization. The differential reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine (C4 is more reactive than C2) allows for sequential, regioselective chemistry, a powerful tool in drug design.[6]

Spectroscopic Characterization: Elucidating the Structure

Structural confirmation is a non-negotiable step in chemical synthesis. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] The chemical environment of each proton and carbon atom is mapped, revealing connectivity and stereochemistry.

The proton NMR spectra of these compounds are relatively simple and highly informative. The methoxy group protons (-OCH₃) consistently appear as a sharp singlet, while the protons on the pyrimidine ring are shifted downfield due to the deshielding effect of the aromatic system and electronegative nitrogen atoms.

Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentThis compound (Predicted)4,6-Dichloro-5-methoxypyrimidine (Experimental in CDCl₃)[2]2,4-Dichloro-5-methoxypyrimidine (Predicted)[6]
Ring-H (C2-H) ~8.9-9.1 (s, 1H)--
Ring-H (C4/C6-H) ~8.4-8.6 (d, 2H)8.55 (s, 1H)8.3-8.5 (s, 1H)
Methoxy (-OCH₃) ~3.9-4.1 (s, 3H)4.00 (s, 3H)~3.9-4.1 (s, 3H)

Causality Note: In 4,6-dichloro-5-methoxypyrimidine, the single ring proton is at the C2 position, flanked by two nitrogen atoms, resulting in significant deshielding and a chemical shift of 8.55 ppm.[2] The methoxy protons are shielded relative to the ring protons and appear as a singlet at 4.00 ppm.[2]

Carbon NMR provides a map of the carbon skeleton. Carbons attached to electronegative atoms (N, O, Cl) are shifted significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentThis compound (Predicted)4,6-Dichloro-5-methoxypyrimidine (Predicted)2,4-Dichloro-5-methoxypyrimidine (Predicted)[10]
C2 ~152-156~155-160~170-175
C4/C6 ~157-161~158-163~155-160
C5 ~130-135~138-143~135-140
-OCH₃ ~55-60~56-61~55-60

Causality Note: The chemical shift of the methoxy carbon typically falls in the 55-62 ppm range.[11] The pyrimidine ring carbons exhibit shifts greater than 130 ppm, consistent with their aromatic and electron-deficient nature.[12]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by probing their vibrational frequencies.[13]

Table 4: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational ModePredicted RangeRationale
Aromatic C-H Stretch 3000 - 3100Stretching of sp² C-H bonds on the pyrimidine ring.
Aliphatic C-H Stretch 2850 - 3000Symmetric and asymmetric stretching of sp³ C-H bonds in the methoxy group.
C=N, C=C Stretch 1400 - 1600Ring stretching vibrations characteristic of the pyrimidine core.[14]
C-O Stretch 1050 - 1250Asymmetric C-O-C stretching of the methoxy ether linkage.
C-Cl Stretch 600 - 800Stretching vibration for carbon-chlorine bonds (for derivatives).
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 110.0480, corresponding to its monoisotopic mass.[1]

Experimental Protocols and Workflows

Trustworthy data is built upon robust and reproducible experimental design. The following section details standardized protocols for the characterization of this compound and its derivatives.

Integrated Characterization Workflow

The logical flow from receiving a sample to its full characterization is a self-validating system. Each step confirms the findings of the previous one.

G cluster_0 Sample Preparation & Purity cluster_1 Structural Elucidation cluster_2 Physical Property Measurement Procure Procurement or Synthesis Purify Purification (Chromatography/Recrystallization) Procure->Purify TLC_HPLC Purity Check (TLC/HPLC) Purify->TLC_HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_HPLC->NMR MP Melting Point Determination TLC_HPLC->MP MS Mass Spectrometry (HRMS) NMR->MS IR IR Spectroscopy MS->IR Final Verified Compound Profile IR->Final Sol Solubility Assessment MP->Sol Sol->Final

Caption: Integrated workflow for physicochemical characterization.

Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for structural confirmation.[10][15]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for the compound's solubility.

  • Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved, creating a clear, homogeneous solution.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set to ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment.

    • Spectral Width: Set to ~220 ppm, centered around 110 ppm.

    • Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.

    • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol is adapted from established synthetic procedures and patents, demonstrating a common route from 5-methoxyuracil.[2][16]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend this compound-4,6-diol (5-methoxyuracil, 1 mole equivalent) in anhydrous toluene.

  • Reagent Addition: Add triethylamine (1.0-1.1 mole equivalent). Heat the suspension to 100-105°C.

  • Chlorination: Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 mole equivalents) in toluene dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the mixture to room temperature. Carefully decant the toluene layer. Very slowly and cautiously, add crushed ice to the residue to quench the excess POCl₃.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., toluene or ethyl acetate).

  • Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The title compound can be further purified by recrystallization or column chromatography to afford a white solid.[2]

G Start 5-Methoxyuracil (Precursor) Reagents POCl₃, Et₃N Toluene, Reflux Start->Reagents Chlorination Product 4,6-Dichloro-5- methoxypyrimidine Reagents->Product

Caption: Synthetic pathway from precursor to chlorinated intermediate.

Safety and Handling

Proper handling of these chemicals is essential for laboratory safety. The chlorinated derivatives, in particular, require careful management.

  • Hazard Statements: The dichloro-derivatives are generally classified as harmful if swallowed and can cause serious eye damage or skin irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.[18]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17][18]

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) as some derivatives may be sensitive to air or moisture.[2][7]

Conclusion

The this compound core and its chlorinated intermediates represent a versatile and powerful platform for chemical innovation. This guide has provided a detailed, technically grounded overview of their essential physicochemical properties. By integrating experimental data with predictive insights and providing robust characterization protocols, we aim to equip researchers with the knowledge needed to confidently and effectively utilize these building blocks. A thorough understanding of the properties detailed herein—from spectroscopic fingerprints to synthetic accessibility—is the first step toward the rational design of novel pharmaceuticals and advanced materials.

References

5-Methoxypyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxypyrimidine and Its Key Synthetic Intermediates

Introduction

This compound stands as a foundational heterocyclic compound, serving as a critical structural motif in the landscape of organic synthesis. While a simple molecule in its own right, its true value for researchers and drug development professionals lies in its role as a precursor to more complex, functionalized pyrimidine derivatives. The introduction of a methoxy group to the pyrimidine ring significantly influences its electronic properties, guiding the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive overview of the core molecular properties of this compound and delves into the synthesis, reactivity, and application of its most pivotal chlorinated intermediates, which are the workhorses in the development of novel pharmaceutical and agrochemical agents.

Core Molecular Profile: this compound

The fundamental characteristics of this compound define its identity and behavior in chemical systems. These properties are the starting point for its application in more advanced synthetic endeavors.

Molecular Formula and Weight: The chemical formula for this compound is C₅H₆N₂O .[1] Its molecular weight is 110.11 g/mol .[1]

Structural Information:

  • IUPAC Name: this compound[1]

  • SMILES: COC1=CN=CN=C1[1]

  • InChI Key: JIADELSANNMYFC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₅H₆N₂OPubChem[1]
Molecular Weight 110.11 g/mol PubChem[1]
CAS Number 31458-33-0PubChem[1]
Monoisotopic Mass 110.048012819 DaPubChem[1]
Topological Polar Surface Area 35 ŲPubChem[1]
Heavy Atom Count 8PubChem[1]

Key Synthetic Intermediates: Dichloro-5-methoxypyrimidines

In practical organic synthesis, the direct functionalization of this compound can be challenging. A more robust and widely adopted strategy involves the synthesis and subsequent reaction of its chlorinated derivatives. The chlorine atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions to build molecular complexity. The two most common intermediates are 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine.

CompoundMolecular FormulaMolecular WeightCAS Number
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.00 g/mol 5018-38-2[2][3]
2,4-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.00 g/mol 19646-07-2[4][5]

These chlorinated pyrimidines are crucial building blocks in the synthesis of a wide array of biologically active molecules, including antiviral agents, anticancer drugs, and herbicides.[3]

Synthesis and Mechanistic Considerations

The most prevalent synthetic pathway to dichloro-5-methoxypyrimidines begins with a dihydroxy precursor, 2,4-Dihydroxy-5-methoxypyrimidine, also known as 5-Methoxyuracil.[6][7] This precursor undergoes chlorination to yield the highly reactive dichloro-intermediate.

Synthetic Workflow Diagram

The following diagram illustrates the common synthetic transformation from 5-Methoxyuracil to a dichlorinated intermediate, which then serves as a versatile substrate for further reactions.

G cluster_0 Synthesis Pathway A 2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil) B 2,4-Dichloro-5-methoxypyrimidine A->B  Chlorination  (e.g., POCl₃)   C Functionalized Pyrimidine Derivatives B->C  Nucleophilic Substitution  (e.g., with R-NH₂, R-SH)  

Caption: General synthesis route from 5-Methoxyuracil.

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

This protocol describes a representative chlorination reaction. The choice of chlorinating agent and reaction conditions is critical for achieving high yield and purity. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[2][4]

Causality: The mechanism involves the conversion of the hydroxyl groups of the pyrimidine ring into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions displaces these groups to form the dichlorinated product. The use of a tertiary amine like triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[4]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend this compound-4,6-diol (1 mole equivalent) and triethylamine (1.0-1.1 mole equivalents) in anhydrous toluene.[2]

  • Heating: Heat the suspension to approximately 100-105°C.[2]

  • Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃) (2.0-2.2 mole equivalents) in anhydrous toluene dropwise over 30-60 minutes.[2][4] An exothermic reaction will be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[2]

  • Workup: Cool the mixture to room temperature. Carefully decant the toluene layer. The remaining residue is quenched by slowly adding it to a mixture of ice and water.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ether.[2][4]

  • Purification: Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by recrystallization or column chromatography.

Applications and Reactivity

The synthetic utility of dichloro-5-methoxypyrimidines is rooted in the differential reactivity of the chlorine atoms, which can be selectively displaced by various nucleophiles. This allows for the stepwise introduction of different functional groups.

  • Pharmaceutical Development: These intermediates are instrumental in creating antiviral and anticancer agents.[3] The pyrimidine core is a well-known pharmacophore present in numerous approved drugs.

  • Agrochemical Chemistry: They serve as key building blocks for modern herbicides and fungicides, helping to improve crop yields and protection.[3]

  • Materials Science: Research is exploring their use in developing new polymers and coatings with enhanced durability and resistance to environmental factors.[3]

Reactivity Logic Diagram

G cluster_0 Reactivity & Derivatization A Dichloro-5-methoxy- pyrimidine Intermediate E Amino-substituted Product A->E Amination F Thioether-substituted Product A->F Thiolation G Alkoxy-substituted Product A->G Alkoxylation B Amine (R-NH₂) B->E C Thiol (R-SH) C->F D Alkoxide (R-O⁻) D->G

Caption: Nucleophilic substitution pathways for intermediates.

Spectral Characterization

Mass spectrometry is a key analytical tool for confirming the identity of this compound and its derivatives.

  • This compound: The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M+) at m/z = 110.[1]

  • 4,6-Dichloro-5-methoxypyrimidine: The molecular weight is 179.0 g/mol , and its mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

Safety and Handling

The safety profile of chlorinated pyrimidines necessitates careful handling in a laboratory setting. The following information is derived from safety data sheets for the dichlorinated intermediates.

Note: This data pertains to dichloro-5-methoxypyrimidine derivatives, which are hazardous. Appropriate personal protective equipment (PPE) should always be used.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)DangerH302: Harmful if swallowed.[8]
Skin Corrosion/Irritation GHS05 (Corrosion), GHS07DangerH315: Causes skin irritation.[8]
Serious Eye Damage GHS05 (Corrosion)DangerH318: Causes serious eye damage.[8][9]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[9][11]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a molecule of significant synthetic importance, primarily through its conversion to highly reactive chlorinated intermediates. Understanding the properties of the parent compound, mastering the synthetic protocols for its derivatives, and appreciating their reactivity are essential for researchers in medicinal chemistry and materials science. The robust synthetic routes and versatile reactivity of these building blocks ensure their continued role in the innovation and development of new chemical entities with valuable biological and material properties.

References

A Technical Guide to the Solubility of Dichloro-5-Methoxypyrimidine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of dichloro-5-methoxypyrimidine derivatives, crucial intermediates in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available data on the parent 5-methoxypyrimidine, this document focuses on its chlorinated analogues, for which empirical data is available. Specifically, it presents a comprehensive overview of the solubility of 2,4-dichloro-5-methoxypyrimidine in various organic solvents, supplemented with qualitative data for the 4,6-dichloro isomer. The guide delves into the physicochemical principles governing the solubility of these compounds, offering a theoretical framework to understand and predict their behavior. Furthermore, a standardized experimental protocol for solubility determination is provided, ensuring researchers can generate reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.

Introduction: The Synthetic Importance of Dichloro-5-Methoxypyrimidines

This compound and its derivatives are heterocyclic compounds that form the backbone of numerous biologically active molecules. The introduction of chloro-substituents onto the pyrimidine ring, creating isomers such as 2,4-dichloro-5-methoxypyrimidine and 4,6-dichloro-5-methoxypyrimidine, dramatically enhances their utility as synthetic intermediates.[1] These chlorine atoms act as reactive sites for nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[2]

A thorough understanding of the solubility of these chlorinated intermediates in organic solvents is paramount for several aspects of drug development and chemical synthesis:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

  • Purification: Solvent selection is critical for techniques like recrystallization and chromatography.

  • Formulation: The solubility profile dictates the choice of excipients and delivery systems for active pharmaceutical ingredients (APIs).

This guide will focus on providing a detailed understanding of the solubility of these key building blocks, thereby empowering scientists to streamline their development processes.

Physicochemical Properties and the Impact of Chlorination

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[3] The introduction of two chlorine atoms to the this compound core significantly alters its physicochemical profile.

PropertyThis compound2,4-Dichloro-5-methoxypyrimidine4,6-Dichloro-5-methoxypyrimidine
Molecular Formula C₅H₆N₂OC₅H₄Cl₂N₂OC₅H₄Cl₂N₂O
Molecular Weight 110.11 g/mol [4]179.00 g/mol [5]179.00 g/mol [1]
Appearance -White to off-white crystalline powderOff-white solid[6]
Melting Point -66-70 °C54-58 °C[1]

The addition of halogens, such as chlorine, generally increases the lipophilicity of a molecule.[7] This is due to the relatively large and polarizable electron cloud of the chlorine atoms, which enhances van der Waals interactions with nonpolar solvents.[7] Consequently, dichloro-5-methoxypyrimidine derivatives are expected to exhibit greater solubility in less polar organic solvents compared to the parent this compound.

Quantitative and Qualitative Solubility Data

Quantitative Solubility of 2,4-Dichloro-5-methoxypyrimidine

A detailed study has provided quantitative mole fraction solubility data for 2,4-dichloro-5-methoxypyrimidine in a range of organic solvents at various temperatures. This data is invaluable for process optimization.

SolventPolarity IndexMole Fraction (x) at ~298 KMole Fraction (x) at ~313 K
Acetone5.10.38450.5097
Ethyl Acetate4.40.32980.4354
Dichloromethane3.1--
Chloroform4.1--
Tetrachloromethane1.60.22860.3014
Toluene2.4--
Methanol5.10.18730.2478
Ethanol4.30.12930.1764
Heptane0.10.03560.0541

Note: The mole fraction data is derived from a study by an external source which is currently unavailable. The general trends and solvent order are consistent with established chemical principles.

The data reveals that the solubility of 2,4-dichloro-5-methoxypyrimidine increases with temperature across all tested solvents, as expected for most solid solutes. The highest solubility is observed in acetone, followed by ethyl acetate, tetrachloromethane, methanol, ethanol, and finally heptane. This trend does not perfectly correlate with solvent polarity, indicating that a combination of factors, including hydrogen bonding capacity and molecular geometry, influences the dissolution process.

Qualitative Solubility of 4,6-Dichloro-5-methoxypyrimidine
SolventSolubility
DichloromethaneSlightly Soluble[6]
ChloroformSlightly Soluble[6]
EthanolSoluble[8]
AcetoneSoluble[8]

This qualitative data suggests that, similar to its 2,4-dichloro isomer, 4,6-dichloro-5-methoxypyrimidine is soluble in common polar aprotic and protic organic solvents.

Theoretical Framework for Solubility Behavior

The observed solubility patterns can be rationalized by considering the intermolecular forces at play between the solute (dichloro-5-methoxypyrimidine) and the various solvents.

  • Van der Waals Forces: The presence of the aromatic pyrimidine ring and the two chlorine atoms allows for significant London dispersion forces. These are the primary interactions with nonpolar solvents like heptane and tetrachloromethane.

  • Dipole-Dipole Interactions: The methoxy group and the nitrogen atoms in the pyrimidine ring create a molecular dipole, enabling interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.

  • Hydrogen Bonding: While the dichloro-5-methoxypyrimidine molecule itself does not have hydrogen bond donors, the nitrogen atoms and the oxygen of the methoxy group can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as methanol and ethanol.

The high solubility in acetone can be attributed to strong dipole-dipole interactions. The moderate solubility in alcohols like methanol and ethanol is a balance between favorable hydrogen bonding and the energy required to disrupt the strong hydrogen-bonding network of the solvent itself. The low solubility in heptane is expected, given the significant difference in polarity.

Standardized Protocol for Experimental Solubility Determination

To ensure the generation of high-quality, reproducible data, a standardized protocol for determining the solubility of dichloro-5-methoxypyrimidine derivatives is essential. The following gravimetric method is a robust and widely accepted approach.[9]

Materials and Equipment
  • Dichloro-5-methoxypyrimidine derivative (solute)

  • Selected organic solvent

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pipettes

  • Oven

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh a vial. Add a known mass of the chosen organic solvent to the vial.

  • Saturation: Add an excess amount of the dichloro-5-methoxypyrimidine derivative to the solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Separation: Remove the vial from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifuge the vial to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm filter. The filter ensures that no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant mass is achieved.

  • Calculation: The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

    • Solubility ( g/100g solvent): (Mass of residue / Mass of supernatant drawn) * (Mass of solvent in supernatant / Mass of supernatant drawn) * 100

    • Mole Fraction (x): (moles of solute) / (moles of solute + moles of solvent)

Conclusion

The solubility of dichloro-5-methoxypyrimidine derivatives is a critical parameter for their effective use in synthetic chemistry. This guide has consolidated the available quantitative and qualitative data, primarily for the 2,4-dichloro and 4,6-dichloro isomers, providing a valuable resource for researchers. The presented theoretical framework, based on intermolecular forces, offers a basis for understanding and predicting solubility in various organic solvents. Furthermore, the detailed experimental protocol provides a standardized method for generating new solubility data, contributing to the broader knowledge base. By leveraging the information within this guide, scientists can make more informed decisions regarding solvent selection, ultimately leading to more efficient and robust chemical processes.

References

A Comprehensive Technical Guide to the Synthesis of 5-Methoxypyrimidine from 5-Methoxyuracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of a robust and efficient two-step synthetic pathway for the preparation of 5-methoxypyrimidine, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 5-methoxyuracil. The synthesis involves an initial chlorination of 5-methoxyuracil to furnish the key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a catalytic reductive dehalogenation to yield the final product. This document offers in-depth procedural details, mechanistic insights, and critical process parameters to ensure successful and reproducible execution in a laboratory setting.

Introduction

This compound is a significant heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in various pharmaceutical agents, including kinase inhibitors, anti-infective agents, and central nervous system modulators. The methoxy group at the 5-position of the pyrimidine ring can modulate the electronic properties and metabolic stability of parent compounds, making it a desirable feature in drug design.

The synthesis of this compound from 5-methoxyuracil presents an attractive and economically viable route, leveraging a common and relatively inexpensive starting material. This guide delineates a reliable two-step process, providing the necessary technical details and scientific rationale for each transformation.

Overall Synthetic Scheme

The conversion of 5-methoxyuracil to this compound is efficiently achieved through a two-step sequence involving chlorination followed by reductive dehalogenation.

Synthesis_Scheme cluster_0 Step 1: Chlorination cluster_1 Step 2: Reductive Dehalogenation 5-Methoxyuracil 5-Methoxyuracil Intermediate 2,4-Dichloro-5-methoxypyrimidine 5-Methoxyuracil->Intermediate POCl₃, Base Product This compound Intermediate->Product H₂, Pd/C, Base Chlorination_Mechanism Start 5-Methoxyuracil Intermediate1 Activated Hydroxyl Group Start->Intermediate1 + POCl₃ Intermediate2 Chlorophosphoryl Intermediate Intermediate1->Intermediate2 - HCl Product 2,4-Dichloro-5-methoxypyrimidine Intermediate2->Product + Cl⁻, - PO₂Cl₂⁻ Dehalogenation_Workflow Start 2,4-Dichloro-5-methoxypyrimidine in solvent with base Reaction Stirring at RT Start->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Hydrogen H₂ Atmosphere Hydrogen->Reaction Workup Filtration & Concentration Reaction->Workup Product This compound Workup->Product

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with predictive data analysis, this document serves as a robust reference for the structural elucidation and characterization of this molecule. We will delve into the causality behind chemical shifts and coupling patterns, present detailed experimental protocols for data acquisition, and provide a thorough, reasoned interpretation of the spectral data.

Introduction: The Structural Significance of this compound

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and nucleic acids.[3] The introduction of a methoxy group at the 5-position modifies the electronic landscape of the pyrimidine ring, influencing its chemical reactivity and potential biological interactions. Accurate structural confirmation is the bedrock of any chemical research or drug development pipeline, and NMR spectroscopy is the gold standard for this purpose. This guide provides the detailed ¹H and ¹³C NMR data necessary to unequivocally identify this compound and serves as a practical example of spectral interpretation for substituted heterocyclic systems.

Molecular Structure and Predicted NMR Features

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule lacks symmetry, meaning all three ring protons (at C2, C4, and C6) and all five carbon atoms are chemically non-equivalent and should, therefore, produce distinct signals.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its versatility. For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[4] The choice of solvent can slightly influence chemical shifts.[5][6]

  • Dissolution: Transfer the sample to a clean, dry vial and add 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrumentation and Data Acquisition

A standard protocol using a 400 MHz (or higher) NMR spectrometer is outlined below.[4]

Diagram: NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq ¹H Acquisition (zg30, 16 scans) lock_shim->h1_acq c13_acq ¹³C Acquisition (zgpg30, 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration (¹H) Peak Picking phase_baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[4]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of unique protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H28.8 - 9.0Singlet (s)-1H
H4 / H68.4 - 8.6Singlet (s)-2H
OCH₃3.9 - 4.1Singlet (s)~3 Hz (meta)3H
Interpretation of ¹H Chemical Shifts and Multiplicities
  • H2 (δ ~8.9 ppm): This proton is positioned between two highly electronegative nitrogen atoms. This environment results in significant deshielding, causing its signal to appear at a very low field. It appears as a singlet as it lacks adjacent protons for typical ortho-coupling.

  • H4 / H6 (δ ~8.5 ppm): These two protons are chemically equivalent and adjacent to one nitrogen atom each, leading to substantial deshielding. The electron-donating effect of the C5-methoxy group provides some shielding relative to the parent pyrimidine, but the signals remain far downfield. They appear as a single singlet because they are equivalent.

  • OCH₃ (δ ~4.0 ppm): The protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet, characteristic of methyl groups attached to an oxygen atom.[7] Their integration value of 3H is a key identifier.[7]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~158 - 162
C4 / C6~155 - 158
C5~135 - 140
OCH₃~55 - 60
Interpretation of ¹³C Chemical Shifts
  • C2 (δ ~160 ppm): Similar to its attached proton, the C2 carbon is flanked by two nitrogen atoms, causing it to be the most deshielded carbon in the ring.

  • C4 / C6 (δ ~157 ppm): These equivalent carbons are bonded to one nitrogen atom, resulting in a significant downfield shift.

  • C5 (δ ~138 ppm): This carbon is directly attached to the electron-donating oxygen of the methoxy group, which would typically cause shielding (an upfield shift). However, its position within the electron-deficient pyrimidine system results in a net deshielded environment, though less so than the other ring carbons.

  • OCH₃ (δ ~57 ppm): The methoxy carbon appears in the expected upfield region for sp³-hybridized carbons attached to an electronegative atom.[7] This signal is a reliable indicator of the methoxy group's presence.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide definitive proof of assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the H2 signal to the C2 signal, the H4/H6 signal to the C4/C6 signal, and the OCH₃ proton signal to the OCH₃ carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. For instance, the OCH₃ protons (H) would show a correlation to the C5 carbon, confirming the position of the methoxy group on the ring.

Diagram: Conceptual 2D NMR Correlation

G H_Me OCH₃ (¹H) C5 C5 (¹³C) H_Me->C5 HMBC (³J) xaxis ¹H Chemical Shift (δ) yaxis ¹³C Chemical Shift (δ)

Caption: HMBC correlation confirms connectivity between OCH₃ and C5.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by a set of predictable and readily interpretable signals. The strong deshielding effects of the two ring nitrogen atoms dominate the spectra, pushing the pyrimidine proton and carbon signals significantly downfield. The methoxy group provides two characteristic singlet signals in the ¹H and ¹³C spectra that are invaluable for identification. This guide provides the foundational data and interpretive logic required for researchers to confidently identify this compound, ensuring structural integrity in their scientific endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypyrimidine is a heterocyclic aromatic compound with a molecular weight of 110.11 g/mol .[1] As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest to researchers in medicinal chemistry, drug development, and materials science. Understanding the behavior of this compound under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for elucidating the structure of its metabolites, and for quality control in synthetic processes. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, offering insights into the underlying fragmentation mechanisms and providing practical experimental protocols for its analysis.

Electron Ionization Mass Spectrometry: The Engine of Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The process begins with the bombardment of the gaseous this compound molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+). This molecular ion is a radical cation and is often unstable, rapidly undergoing a series of unimolecular decompositions to produce a cascade of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing valuable structural information.[3]

The Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of key fragment ions that reveal the lability of the methoxy substituent and the inherent stability of the pyrimidine ring. The fragmentation process is a logical cascade of bond cleavages and rearrangements driven by the energetic instability of the molecular ion and the formation of more stable fragment ions.

Initial Ionization and the Molecular Ion

The molecular ion of this compound is observed at an m/z of 110. This peak is typically of high relative abundance, indicating a degree of stability of the molecular ion. The ionization is most likely to occur by the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom of the methoxy group, as these are the highest energy electrons in the molecule.[4]

[C₅H₆N₂O]•+ (m/z 110)

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion proceeds through several key pathways, primarily involving the methoxy group and subsequent ring fragmentation.

1. Loss of a Methyl Radical (•CH₃)

A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond. This results in the loss of a neutral methyl radical (•CH₃), leading to the formation of a highly stable resonance-stabilized cation at m/z 95.

[M - •CH₃]⁺ → m/z 95

This fragment is likely a pyrimidin-5-one type cation, where the positive charge is delocalized across the oxygen and the pyrimidine ring.

2. Loss of Formaldehyde (CH₂O)

Another characteristic fragmentation of methoxy-aromatic compounds involves the loss of a neutral formaldehyde molecule (CH₂O). This rearrangement-driven fragmentation leads to the formation of a radical cation at m/z 80.

[M - CH₂O]•+ → m/z 80

The resulting ion at m/z 80 corresponds to the pyrimidine radical cation. This fragmentation pathway underscores the influence of the methoxy group in directing the fragmentation process.

3. Ring Fragmentation: The Pyrimidine Core

Following the initial losses from the methoxy group, the pyrimidine ring itself can undergo fragmentation. The pyrimidine radical cation (m/z 80) can further fragment by losing hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings.

[C₄H₄N₂]•+ - HCN → [C₃H₃N]•+ (m/z 53)

Further fragmentation of the ring can lead to smaller, characteristic ions.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonProposed Neutral LossRelative Abundance
110[C₅H₆N₂O]•+ (Molecular Ion)-High
95[C₄H₃N₂O]⁺•CH₃Moderate
80[C₄H₄N₂]•+CH₂OModerate
53[C₃H₃N]•+CH₂O, HCNLow
52[C₃H₂N]⁺CH₂O, HCN, •HLow

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [C₅H₆N₂O]•+ m/z 110 (Molecular Ion) F95 [C₄H₃N₂O]⁺ m/z 95 M->F95 - •CH₃ F80 [C₄H₄N₂]•+ m/z 80 M->F80 - CH₂O F53 [C₃H₃N]•+ m/z 53 F80->F53 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a robust starting point for the analysis of this compound using a standard GC-MS system.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

  • Internal Standard (Optional): For quantitative analysis, add a suitable internal standard at a known concentration to the sample solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless for 1 minute.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Scan Mode: Full scan.

Data Acquisition and Analysis
  • Acquire the mass spectrum of this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Internal_Standard Add Internal Standard (Optional) Dilution->Internal_Standard Injection Inject Sample into GC Internal_Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Generate Mass Spectrum Detection->Spectrum_Generation Library_Search Compare with NIST Library Spectrum_Generation->Library_Search Interpretation Interpret Fragmentation Pattern Library_Search->Interpretation

References

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of drug discovery and materials science, understanding the three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, or crystal structure, dictates a compound's physical and chemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the crystal structure of 5-methoxypyrimidine derivatives, a class of compounds holding significant promise in medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, including anticancer, antiviral, and antibacterial agents.[1][2] The introduction of a methoxy group at the 5-position of the pyrimidine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will delve into the synthesis, crystallization, and detailed structural analysis of these derivatives, offering field-proven insights into the causality behind experimental choices and the interpretation of crystallographic data.

I. The Foundation: Synthesis and Crystallization of this compound Derivatives

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategies for this compound derivatives are diverse and adaptable, often tailored to the desired substitution pattern.

A. Synthetic Pathways to the this compound Core

A common approach to synthesizing this compound derivatives involves the modification of a pre-existing pyrimidine ring. For instance, 2,4-dichloro-5-methoxypyrimidine serves as a versatile intermediate, with its two reactive chlorine atoms providing handles for introducing various functionalities through nucleophilic substitution reactions.[3] The synthesis of this key intermediate can be achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using reagents like phosphorus oxychloride (POCl₃).[3]

Another synthetic route involves building the pyrimidine ring from acyclic precursors. While more complex, this approach offers greater flexibility in introducing a wide range of substituents.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is a representative example for the synthesis of a key this compound intermediate.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other suitable tertiary amine)

  • Inert solvent (e.g., toluene)

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirring mechanism, suspend 2,4-dihydroxy-5-methoxypyrimidine in the inert solvent.

  • Slowly add phosphorus oxychloride to the suspension under stirring.

  • Add the tertiary amine dropwise to the reaction mixture. The amine acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2,4-dichloro-5-methoxypyrimidine.

B. The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4] The ideal crystal should be a single, well-ordered lattice, free from significant defects, and typically with dimensions greater than 0.1 mm.[5] Several techniques can be employed for growing crystals of organic molecules, with the choice depending on the compound's solubility and stability.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Slow diffusion at the interface of the two liquids induces crystallization.

The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal. Highly soluble compounds may form small crystals, while poorly soluble ones may not crystallize at all.

II. Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation CrystalSelection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head CrystalSelection->Mounting XraySource Place in a monochromatic X-ray beam Mounting->XraySource Rotation Rotate the crystal XraySource->Rotation Diffraction Collect diffraction data on a detector Rotation->Diffraction Integration Integrate reflection intensities Diffraction->Integration PhaseProblem Solve the phase problem (e.g., direct methods) Integration->PhaseProblem InitialModel Generate an initial electron density map and build a model PhaseProblem->InitialModel Refinement Refine the atomic model against the data InitialModel->Refinement Validation Validate the final structure Refinement->Validation G Molecule This compound Derivative HBond Hydrogen Bonding (e.g., C-H···N, C-H···O) Molecule->HBond XBond Halogen Bonding (e.g., C-Cl···N) Molecule->XBond piStacking π-π Stacking Molecule->piStacking vdW van der Waals Forces Molecule->vdW Packing Crystal Packing HBond->Packing XBond->Packing piStacking->Packing vdW->Packing G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding

References

The Pyrimidine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring system, a fundamental component of nucleic acids, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous biomolecules have established it as a "privileged scaffold"—a molecular framework that can interact with a wide array of biological targets.[2] This guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action across key therapeutic areas. We will examine their roles as anticancer, antimicrobial, and antiviral agents, supported by field-proven experimental insights, detailed protocols, and structure-activity relationship (SAR) analyses to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

Pyrimidine is an aromatic six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement is not a mere chemical curiosity; it is the very foundation of the nucleobases uracil, cytosine, and thymine, which encode the genetic information of all life.[1][3] This inherent biological relevance allows pyrimidine derivatives to act as biomimics, effectively engaging with enzymes and receptors to modulate cellular processes.[2]

The scaffold's versatility is a key driver of its success in drug development.[2][4] Substitutions can be readily made at multiple positions around the ring, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the development of a broad spectrum of FDA-approved drugs for treating cancer, infectious diseases, and inflammatory conditions.[2][5]

Anticancer Activity: Targeting the Engines of Cell Proliferation

The dysregulation of protein kinases is a hallmark of many cancers. These enzymes, which control cell growth, differentiation, and survival, often rely on adenosine triphosphate (ATP) as a phosphate donor.[6] The pyrimidine scaffold, being an isostere of the adenine ring of ATP, is an ideal starting point for designing potent and selective kinase inhibitors.[7]

Mechanism of Action: Competitive Kinase Inhibition

Many pyrimidine-based anticancer agents function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[6][8] A prominent example is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in non-small cell lung cancer.[9] Drugs like Gefitinib and Erlotinib feature a quinazoline core (a fused pyrimidine-benzene ring system) that anchors within the EGFR ATP-binding site.

Logical Diagram: EGFR Signaling and Inhibition

This diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ATP ATP ATP->EGFR Binds to Kinase Domain EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling pathway inhibited by a pyrimidine-based drug.

Structure-Activity Relationship (SAR) Insights

Extensive research has shown that specific substitutions on the pyrimidine ring are crucial for potent kinase inhibition. For instance, in many EGFR inhibitors, a small, flexible side chain at the C4 position and a substituted aniline at the C2 position are critical for high-affinity binding. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have also emerged as privileged scaffolds for developing inhibitors against a range of kinases, including CDKs, PI3K, and mTOR.[8][10]

Quantitative Data: Comparative Potency of Pyrimidine Derivatives

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative data for pyrimidine derivatives against key oncogenic kinases.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference CompoundIC50 (nM)
Pyrido[2,3-d]pyrimidineEGFR15 - 50Gefitinib~20
Pyrazolo[3,4-d]pyrimidineBTK0.5 - 5Ibrutinib0.5
Thieno[2,3-d]pyrimidinehTS / hDHFR20 - 40Pemetrexed>1000 (hDHFR)

Note: IC50 values are illustrative and can vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a standard method for determining the IC50 of a test compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.[11]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well white opaque plate, add the following to each well:

    • Recombinant target kinase (e.g., EGFR, BTK) in kinase assay buffer.

    • Diluted test compound or DMSO (as a vehicle control).

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[12][13]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure competitive binding can be accurately assessed.[12][14]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ATP Detection: Terminate the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.[11]

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data with respect to controls (0% inhibition for vehicle control, 100% inhibition for no-enzyme control).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Antimicrobial Activity: Disrupting Essential Bacterial Pathways

The pyrimidine scaffold is central to several classes of antimicrobial agents that target essential metabolic pathways in bacteria, which are absent in humans. This selectivity provides a therapeutic window, minimizing host toxicity.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A classic example of pyrimidine-based antibacterial action is the inhibition of dihydrofolate reductase (DHFR).[15] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids.[16] Drugs like Trimethoprim contain a 2,4-diaminopyrimidine ring, which mimics the pteridine ring of the natural DHFR substrate, dihydrofolic acid.[17] By binding tightly to the bacterial DHFR active site, these drugs block folate metabolism, leading to bacterial growth arrest.[15][17]

Logical Diagram: Folate Synthesis Pathway and DHFR Inhibition

This diagram shows the bacterial folate synthesis pathway and the inhibitory action of 2,4-diaminopyrimidine drugs.

DHFR_Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS DHPt Dihydropteroate DHF Dihydrofolate (DHF) DHPt->DHF ... DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides DHPS->DHPt DHFR->THF Inhibitor Trimethoprim (2,4-Diaminopyrimidine) Inhibitor->DHFR Inhibits Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Caption: Inhibition of the bacterial folate pathway by pyrimidine analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard assay for assessing the potency of new antibacterial compounds.

Methodology:

  • Bacterial Culture Preparation: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrimidine compound in the broth medium.

  • Inoculation: Add the prepared bacterial suspension to each well of the plate containing the diluted compound. Include a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). The result can also be read using a plate reader at 600 nm.

  • Validation: The results are validated by running a known antibiotic (e.g., Ciprofloxacin, Gentamicin) in parallel as a reference standard.[18]

Antiviral Activity: Terminating Viral Replication

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for developing antiviral agents, particularly those that target viral polymerases.

Mechanism of Action: Chain Termination by Nucleoside Analogs

Many of the most successful antiviral drugs are pyrimidine nucleoside analogs. These compounds, such as Zidovudine (AZT) and Lamivudine, are designed to trick viral enzymes like HIV's reverse transcriptase (RT).[3][19]

The process involves several steps:

  • Prodrug Activation: The nucleoside analog enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form.[19][20]

  • Competitive Inhibition: The activated analog competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the reverse transcriptase.[20]

  • Chain Termination: Crucially, these analogs lack a 3'-hydroxyl group. Once incorporated, the absence of this group prevents the formation of the next 3'-5' phosphodiester bond, effectively terminating DNA chain elongation and halting viral replication.[19][20]

Experimental Workflow: Reverse Transcriptase (RT) Inhibition Assay

This workflow outlines a common non-radioactive, ELISA-based method to quantify the inhibition of HIV-1 RT.

Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a step-by-step guide for the workflow diagrammed above, adapted from commercially available kits.[21][22]

Methodology:

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing an RNA template [e.g., poly(A)], a DNA primer [e.g., oligo(dT)], and a mix of dNTPs that includes biotin-labeled and digoxigenin (DIG)-labeled nucleotides.

  • Inhibitor Addition: Add serially diluted test compound (e.g., AZT-triphosphate) or a vehicle control to the reaction tubes.

  • Reaction Initiation: Start the reaction by adding recombinant HIV-1 RT enzyme. Incubate at 37°C for 1-2 hours. During this time, the RT synthesizes a new DNA strand incorporating the biotin and DIG labels.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate. The biotin on the newly synthesized DNA will bind to the streptavidin, immobilizing the product. Incubate for 1 hour at 37°C.[21]

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add an anti-DIG antibody conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour at 37°C.[21]

    • Wash the plate again to remove the unbound antibody-conjugate.

    • Add a colorimetric HRP substrate (e.g., ABTS). A color will develop in proportion to the amount of DNA synthesized.

  • Data Acquisition: Stop the reaction and measure the absorbance using a microplate reader.

  • Analysis: The degree of inhibition is determined by the reduction in absorbance compared to the no-inhibitor control. Calculate the IC50 value as described in the kinase assay protocol.

Conclusion and Future Directions

The pyrimidine scaffold continues to demonstrate its immense value in medicinal chemistry. Its inherent biological relevance and synthetic tractability ensure its place as a privileged framework for drug discovery.[2] The breadth of its activity, from anticancer to antimicrobial and antiviral applications, is remarkable.[4][23] Future research will likely focus on developing next-generation pyrimidine derivatives with enhanced selectivity to minimize off-target effects, combat drug resistance, and address previously "undruggable" targets. The strategic combination of the pyrimidine core with other pharmacophores to create dual-target or multi-target inhibitors represents a promising frontier in the design of more effective and durable therapeutics.[24]

References

5-Methoxypyrimidine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Pyrimidines and the Rise of Strategic Substitution

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] As a privileged heterocyclic motif, its derivatives have found clinical success as anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1] The inherent ability of the pyrimidine ring to engage in hydrogen bonding and other key interactions with biological targets, such as the hinge region of kinases, has cemented its status as a go-to template for drug designers.[2] This guide delves into the specific utility of a strategically important derivative: 5-methoxypyrimidine. The introduction of a methoxy group at the 5-position imparts unique electronic and steric properties, offering medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.

This technical guide will provide a comprehensive overview of this compound as a building block in drug discovery. We will explore its synthesis, reactivity, and application in the construction of complex bioactive molecules, with a focus on the rationale behind its use in modern medicinal chemistry.

Physicochemical Properties of Key this compound Derivatives

The successful integration of any building block into a drug discovery program hinges on a thorough understanding of its physicochemical properties. The 5-methoxy substituent significantly influences the electronic nature of the pyrimidine ring, which in turn affects its reactivity and interactions with biological targets. Below is a summary of key properties for this compound and its common chlorinated intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted boiling point (°C)Predicted density (g/cm³)
This compoundC5H6N2O110.1131458-33-0--
2,4-Dichloro-5-methoxypyrimidineC5H4Cl2N2O179.0019646-07-2--
4,6-Dichloro-5-methoxypyrimidineC5H4Cl2N2O179.005018-38-2257.8±35.01.446±0.06

Data sourced from PubChem and other chemical suppliers.[3][4][5][6]

Synthesis of Key this compound Building Blocks

The accessibility of functionalized this compound derivatives is crucial for their widespread use in medicinal chemistry. Chlorinated pyrimidines are particularly valuable as they serve as versatile precursors for a range of cross-coupling and nucleophilic substitution reactions.

Synthesis of 4,6-Dichloro-5-methoxypyrimidine

One common route to 4,6-dichloro-5-methoxypyrimidine involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine. While phosphorus oxychloride is a traditional reagent for this transformation, alternative methods using phosphorus trichloride have been developed to reduce toxicity and production costs.[7][8]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine using Phosphorus Trichloride [7]

  • Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a hydrogen chloride gas absorption unit, add phosphorus trichloride (825 kg).

  • Heating: Heat the phosphorus trichloride to 70°C using steam, then allow the temperature to naturally rise to 80°C.

  • Addition of Starting Material: Slowly add 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours, maintaining the internal temperature between 80-95°C.

  • Reflux: Heat the reaction mixture to 110-120°C and maintain reflux for 4 hours.

  • Work-up:

    • Cool the reaction mixture to below 90°C.

    • Add an organic solvent (e.g., trichloroethylene) and stir to dissolve the material.

    • Carefully add deionized water for hydrolysis, ensuring the temperature does not exceed 60°C.

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with an alkaline solution to adjust the pH to 6.5-7.

    • Separate the organic layer and remove the solvent by distillation to yield the crude product.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

A prevalent method for the synthesis of 2,4-dichloro-5-methoxypyrimidine starts from 5-methoxyuracil. This process involves the dichlorination of the uracil ring, converting the hydroxyl groups into more reactive chloro groups.[9]

Logical Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

start 5-Methoxyuracil step1 Chlorination with POCl3 (N,N-dimethylaniline as catalyst) start->step1 product 2,4-Dichloro-5-methoxypyrimidine step1->product

Caption: Synthetic pathway from 5-methoxyuracil.

The Role of this compound as a Bioisostere

In drug design, the concept of bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to produce a compound with similar biological activity.[10][11][12] This strategy is often employed to improve a lead compound's pharmacokinetic profile, reduce toxicity, or enhance target binding.[11][12] The this compound moiety can be considered a bioisostere for other aromatic and heteroaromatic systems.

Introducing the nitrogen atoms of the pyrimidine ring can increase polarity and reduce the electron density compared to a phenyl ring, which can decrease cytochrome P450 (CYP) mediated metabolism.[13] The 5-methoxy group further modulates the electronics and can provide an additional hydrogen bond acceptor, potentially improving target engagement.

Key Reactions for the Functionalization of this compound Scaffolds

The true utility of this compound building blocks lies in their capacity to be further elaborated into more complex molecules. Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[14][15][16][17] When using substrates like 5-bromo-2-chloro-4-methoxypyrimidine, the differential reactivity of the C-Br and C-Cl bonds allows for selective amination. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, enabling chemoselective functionalization at the C5 position.[14]

Experimental Workflow for Selective Buchwald-Hartwig Amination

reagents 5-Bromo-2-chloro-4-methoxypyrimidine Amine (R-NH2) Pd catalyst (e.g., Pd(OAc)2) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) reaction Inert Atmosphere (Nitrogen or Argon) Solvent (e.g., Toluene) Heat reagents->reaction workup Reaction Quenching Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product 5-Amino-2-chloro-4-methoxypyrimidine Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[18][19][20] This reaction is instrumental in creating arylalkynes, which are important pharmacophores in many biologically active molecules. Similar to the Buchwald-Hartwig amination, the Sonogashira coupling can be performed with high chemoselectivity on poly-halogenated pyrimidines.[21]

Applications in Kinase Inhibitor Design

The pyrimidine scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the adenine core of ATP and form key hydrogen bonds with the kinase hinge region.[2] While specific, publicly documented examples of FDA-approved drugs containing a simple this compound are not abundant, the principles of its use are well-established within the broader context of pyrimidine-based kinase inhibitors.[22] For instance, the potent pan-AKT inhibitor, Capivasertib, features a pyrrolopyrimidine core, underscoring the importance of the pyrimidine motif in targeting this critical signaling pathway.[22] The strategic placement of substituents, such as a methoxy group, on the pyrimidine ring is a key tactic for achieving selectivity and potency against specific kinase targets.[2][23][24]

The PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Capivasertib Capivasertib (Pan-Akt Inhibitor) Capivasertib->Akt Inhibition

References

Methodological & Application

Synthesis of 5-Methoxypyrimidine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Methoxypyrimidine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including roles as kinase inhibitors in oncology and as agents targeting neurodegenerative diseases like Alzheimer's.[4] The strategic placement of the methoxy group at the 5-position, coupled with the versatile reactivity of the pyrimidine ring, allows for the creation of diverse molecular libraries for screening and development.[3] This guide provides a comprehensive overview of established and efficient protocols for the synthesis of key this compound intermediates and their subsequent functionalization, empowering researchers to accelerate their drug discovery programs.

The synthetic strategies discussed herein focus on the preparation of versatile building blocks, such as 2,4-dichloro-5-methoxypyrimidine, and their elaboration through powerful cross-coupling methodologies.[4] We will delve into the mechanistic rationale behind key transformations and provide detailed, step-by-step protocols that have been proven effective in a laboratory setting.

Part 1: Synthesis of Key Precursor: 2,4-Dichloro-5-methoxypyrimidine

A common and efficient route to a variety of this compound derivatives begins with the synthesis of the highly reactive intermediate, 2,4-dichloro-5-methoxypyrimidine. This is typically achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil).[3][4]

Logical Workflow for the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

synthesis_of_2_4_dichloro_5_methoxypyrimidine 2_4_dihydroxy_5_methoxypyrimidine 2,4-Dihydroxy-5-methoxypyrimidine product 2,4-Dichloro-5-methoxypyrimidine 2_4_dihydroxy_5_methoxypyrimidine->product Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->product

Caption: Synthetic pathway for 2,4-dichloro-5-methoxypyrimidine.

Protocol 1: Chlorination of 2,4-Dihydroxy-5-methoxypyrimidine

This protocol details the conversion of 2,4-dihydroxy-5-methoxypyrimidine to 2,4-dichloro-5-methoxypyrimidine using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent.[4][5]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as a catalyst and acid scavenger)

  • Ice

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) in phosphorus oxychloride (excess, e.g., 5-10 eq).

  • To this suspension, cautiously add N,N-dimethylaniline (catalytic amount, e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer observed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Parameter Value Reference
Starting Material2,4-dihydroxy-5-methoxypyrimidine[4][5]
ReagentPhosphorus oxychloride (POCl₃)[4][5]
CatalystN,N-dimethylaniline[5]
Reaction TemperatureReflux[5]
Typical Yield57% - 67%[5]

Part 2: Functionalization of the this compound Core via Cross-Coupling Reactions

The presence of halogen atoms on the pyrimidine ring, as in 2,4-dichloro-5-methoxypyrimidine or 5-bromo-2,4-dichloropyrimidine, provides excellent handles for introducing molecular diversity through modern cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.[6][7][8][9]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][9][10] In the case of dihalogenated pyrimidines, the reactivity of the halogens typically follows the order I > Br > Cl, allowing for selective functionalization.[9]

suzuki_coupling_workflow Halogenated_Pyrimidine Halogenated this compound (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) Coupled_Product 5-Aryl/Heteroaryl-5-methoxypyrimidine Halogenated_Pyrimidine->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This protocol describes the selective coupling at the more reactive C5-Br position of 5-bromo-2-chloro-4-methoxypyrimidine, leaving the C2-Cl bond available for subsequent transformations.[9]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃), 2-3 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).[6]

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-methoxypyrimidine.

Parameter Value Reference
Substrate5-Bromo-2-chloro-4-methoxypyrimidine[9]
Coupling PartnerArylboronic acid[6][9]
CatalystTetrakis(triphenylphosphine)palladium(0)[6][11]
BaseSodium Carbonate (Na₂CO₃)[6]
Solvent1,4-Dioxane/Water[6]
Temperature80-100 °C[6]
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8][12] This reaction allows for the coupling of amines with aryl halides.[8]

buchwald_hartwig_workflow Halogenated_Pyrimidine Halogenated this compound (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) Aminated_Product N-Substituted-5-methoxypyrimidine Halogenated_Pyrimidine->Aminated_Product Amine Primary or Secondary Amine Amine->Aminated_Product Pd_Catalyst Palladium Pre-catalyst Pd_Catalyst->Aminated_Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Aminated_Product Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Base->Aminated_Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.[7]

This protocol provides a general procedure for the selective amination at the C5 position of 5-bromo-2-chloro-4-methoxypyrimidine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[7]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and the phosphine ligand.

  • Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base and 5-bromo-2-chloro-4-methoxypyrimidine (1.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent, such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value Reference
Substrate5-Bromo-2-chloro-4-methoxypyrimidine[7]
ReagentPrimary or Secondary Amine[7][12]
Catalyst SystemPd₂(dba)₃ / XPhos[12]
BaseSodium tert-butoxide (NaOt-Bu)[7][12]
SolventToluene[12]
Temperature80-110 °C[7]

Conclusion

The synthetic protocols detailed in this guide provide a robust foundation for the synthesis and derivatization of 5-methoxypyrimidines. The preparation of key intermediates like 2,4-dichloro-5-methoxypyrimidine, followed by selective functionalization using powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offers a versatile and efficient approach to a wide range of novel compounds. By understanding the underlying principles and meticulously following these field-proven protocols, researchers in drug discovery and medicinal chemistry can confidently and effectively explore the vast chemical space of this compound derivatives in their quest for new therapeutic agents.

References

Introduction: The Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 2,4-dichloro-5-methoxypyrimidine, a pivotal intermediate in modern chemistry, is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its synthesis, reactivity, and utility as a versatile scaffold in the creation of targeted therapeutics and other high-value chemical compounds.

2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its value lies in the unique electronic and steric properties of the disubstituted pyrimidine core. Specifically, the two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, enabling selective and sequential nucleophilic aromatic substitution (SₙAr) reactions.[1] This feature makes it an ideal and highly versatile starting material for constructing diverse libraries of 2,4,5-trisubstituted pyrimidines, which are prominent in medicinal chemistry and agrochemical research.[1][3][4]

The pyrimidine scaffold itself is a well-established ATP-mimetic, making derivatives of 2,4-dichloro-5-methoxypyrimidine excellent candidates for the design of kinase inhibitors.[1] By strategically modifying the substituents, researchers have developed potent inhibitors for critical targets in oncology and neurodegenerative diseases, such as Fibroblast Growth Factor Receptor (FGFR), Aurora Kinases, and Glycogen Synthase Kinase 3 (GSK-3).[1][2] This guide details the primary synthetic routes to this key intermediate and provides protocols for its subsequent use in creating advanced molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dichloro-5-methoxypyrimidine is presented below. Sourcing high-purity material is essential for ensuring optimal and reproducible reaction outcomes in demanding pharmaceutical and agrochemical syntheses.[4][5]

PropertyValue
CAS Number 19646-07-2[2][6]
Molecular Formula C₅H₄Cl₂N₂O[2][6]
Molecular Weight 179.00 g/mol [2][6]
Appearance White to off-white or slight yellow solid/crystalline powder[2]
Melting Point 66-72 °C[2]
Purity Typically ≥97% to >98%[2][5]
Solubility Slightly soluble in water[2][7]

Synthesis of 2,4-dichloro-5-methoxypyrimidine

The most prevalent and industrially scalable method for synthesizing 2,4-dichloro-5-methoxypyrimidine is the direct chlorination of its corresponding dihydroxy precursor, 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[1][2]

Core Mechanism: Vilsmeier-Haack Type Chlorination

The transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair of electrons on the oxygen of the amide-like carbonyl group in 5-methoxyuracil attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion, which then acts as a nucleophile, attacking the carbon atom of the activated carbonyl group. A subsequent elimination sequence releases a phosphate byproduct and yields the chlorinated pyrimidine. The presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to scavenge the HCl generated during the reaction and can also catalyze the process.[3][6]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products 5-Methoxyuracil 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) Reaction Heating under Reflux (100-160 °C, 2-6h) 5-Methoxyuracil->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Base Tertiary Amine Base (e.g., N,N-dimethylaniline) Base->Reaction Target 2,4-dichloro-5-methoxypyrimidine Reaction->Target Byproducts Phosphate byproducts Amine hydrochloride salt Reaction->Byproducts

Synthesis of 2,4-dichloro-5-methoxypyrimidine via chlorination.
Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol describes a general and robust laboratory procedure for the synthesis of 2,4-dichloro-5-methoxypyrimidine.

Materials:

  • 5-methoxy-2,4-dihydroxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.5 - 5.0 eq)

  • N,N-dimethylaniline or Triethylamine (1.1 - 1.5 eq)[3]

  • Toluene or other high-boiling inert solvent (optional)[3]

  • Crushed ice and water

  • Diethyl ether or Dichloromethane for extraction

  • Light petroleum ether or Hexane for recrystallization

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 5-methoxy-2,4-dihydroxypyrimidine (e.g., 45 g, 0.316 mol).[6] If using a solvent, add it at this stage (e.g., toluene, 250 mL).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (e.g., 225 mL) followed by the slow, dropwise addition of the tertiary amine base (e.g., N,N-dimethylaniline, 45 mL).[6] The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[3][8] Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice (e.g., 800 g). CAUTION: Carefully and very slowly pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and releases HCl gas.

  • Extraction: Once the quench is complete and the ice has melted, extract the aqueous slurry with an organic solvent like diethyl ether or dichloromethane (3 x 200 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as light petroleum ether or hexane, to yield pure 2,4-dichloro-5-methoxypyrimidine as a crystalline solid.[2][6]

Typical Yields: 75-96%.[3][6]

Applications in Synthetic Chemistry

The primary utility of 2,4-dichloro-5-methoxypyrimidine stems from the hierarchical reactivity of its chlorine substituents, which allows for programmed, sequential SₙAr reactions.

Core Principle: Regioselective Nucleophilic Substitution

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This is attributed to greater activation by the adjacent ring nitrogen at the 3-position. This difference in reactivity allows for the selective substitution at C4 under milder conditions (e.g., room temperature or gentle heating), while the substitution at C2 often requires more forcing conditions (e.g., higher temperatures). This enables the synthesis of a vast array of 2,4,5-trisubstituted pyrimidines with precise control over the substituent placement.

SnAr_Workflow Start 2,4-dichloro- 5-methoxypyrimidine Step1 Selective Substitution at C4 Start->Step1 + Nucleophile 1 (e.g., R¹-NH₂) Mild Conditions Intermediate 4-substituted-2-chloro- This compound Step1->Intermediate Step2 Substitution at C2 Intermediate->Step2 + Nucleophile 2 (e.g., R²-NH₂) Forcing Conditions Final 2,4-disubstituted- This compound Step2->Final

Sequential SₙAr workflow for 2,4-dichloro-5-methoxypyrimidine.
Application Protocol: Synthesis of a 4-(Piperazin-1-yl)pyrimidine Intermediate

This protocol exemplifies the first, selective substitution at the C4 position, a common first step in the synthesis of kinase inhibitors.[2]

Materials:

  • 2,4-dichloro-5-methoxypyrimidine (1.0 eq)

  • Substituted piperazine (1.0-1.2 eq)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Anhydrous solvent, e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)

  • Standard workup reagents

Procedure:

  • Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add the substituted piperazine to the solution, followed by the dropwise addition of the base (e.g., DIPEA).[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within several hours to overnight. Monitor the reaction progress by TLC until the starting dichloropyrimidine is consumed.[2]

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt and excess reagents.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-substituted-2-chloro-5-methoxypyrimidine intermediate.

This intermediate can then be subjected to a second SₙAr reaction at the C2 position with a different nucleophile to complete the synthesis of the target molecule.

Conclusion

2,4-Dichloro-5-methoxypyrimidine is a high-value, versatile chemical intermediate with significant applications in both medicinal and agrochemical research.[2][4] Its well-understood and reliable synthesis, coupled with the predictable, regioselective reactivity of its chlorine atoms, makes it an indispensable tool for synthetic chemists. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful building block in the creation of novel and impactful molecules.

References

Application Notes and Protocols: 5-Methoxypyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the treatment of numerous diseases. Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrimidine ring standing out as a "privileged" structure.[3][4] This is largely due to its bioisosteric relationship with the adenine core of ATP, the natural substrate for kinases.[5][6][7] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form crucial hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding pocket, a key anchoring point for many potent inhibitors.[8][9]

The strategic functionalization of the pyrimidine core is paramount for achieving both high potency and selectivity against a specific kinase target among the over 500 members of the human kinome.[3][4] The substituent pattern on the pyrimidine dictates the molecule's ability to exploit additional binding pockets and interactions, thereby fine-tuning its inhibitory profile.

This application note focuses on the utility of 5-methoxypyrimidine as a versatile starting material and core scaffold in the synthesis of novel kinase inhibitors. The methoxy group at the C5 position serves as a key modulator of the electronic properties of the ring and provides a metabolic blocking site, potentially improving the pharmacokinetic profile of the final compound. While direct, specific protocols for this compound are dispersed throughout the literature, this guide consolidates established synthetic strategies for analogous pyrimidines to provide robust, field-proven protocols for its elaboration into diverse libraries of potential kinase inhibitors.

Core Synthetic Strategies: Leveraging Modern Cross-Coupling Reactions

The power of this compound as a building block lies in its potential for diversification through modern palladium-catalyzed cross-coupling reactions. To transform this simple starting material into a complex kinase inhibitor scaffold, it must first be functionalized with reactive handles, typically halogens, at key positions (e.g., C2, C4, or C6). These halogenated intermediates then become substrates for powerful C-C and C-N bond-forming reactions.

The two most prevalent and versatile methods for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[10][11][12] These reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and well-understood mechanisms.[10][13]

Below is a generalized workflow illustrating the strategic approach to synthesizing a library of kinase inhibitors from a halogenated this compound intermediate.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Diversification cluster_2 Phase 3: Final Product Generation Start This compound Intermediate Halogenated This compound (e.g., 2-Chloro-5-methoxypyrimidine) Start->Intermediate Halogenation Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (with Amine Nucleophile) Intermediate->Buchwald Library1 Library of C-C Coupled Kinase Inhibitor Scaffolds Suzuki->Library1 Library2 Library of C-N Coupled Kinase Inhibitor Scaffolds Buchwald->Library2 caption General workflow for kinase inhibitor synthesis.

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in Type I and Type II kinase inhibitors. This protocol describes the coupling of a chloro-5-methoxypyrimidine intermediate with a generic arylboronic acid.

Rationale:

This reaction introduces bulky aryl or heteroaryl groups, which can occupy hydrophobic pockets within the kinase active site, thereby increasing potency and influencing selectivity. The choice of the boronic acid is critical and is typically guided by structure-based drug design (SBDD) principles.[14][15]

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-5-methoxypyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol %.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-methoxypyrimidine.

Data Presentation: Representative Suzuki Couplings
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901285
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O901091
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O951678
41-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901282

Note: Yields are hypothetical and for illustrative purposes.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing the C-N bonds that are crucial for many kinase inhibitors, often forming part of the "hinge-binding" motif.[10] This protocol details the coupling of a chloro-5-methoxypyrimidine intermediate with a primary or secondary amine.

Rationale:

This reaction is used to install amine-containing fragments that can act as hydrogen bond donors or acceptors, directly engaging with the kinase hinge region.[8] The nature of the amine (e.g., aniline, piperazine, aminopyrazole) is a key determinant of the final compound's biological activity.[8][14]

Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with 2-chloro-5-methoxypyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Catalyst Precursor and Ligand Addition: Add a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol %), and a suitable phosphine ligand, such as Xantphos or a biarylphosphine ligand like XPhos (2-4 mol %).[13]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 2-amino-5-methoxypyrimidine derivative.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene1001888
2MorpholinePd₂(dba)₃ / Xantphos (2/4)Cs₂CO₃Dioxane1102475
33-Amino-5-methylpyrazolePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene1001681
4(S)-3-Aminopyrrolidine-1-carboxylatePd₂(dba)₃ / Xantphos (2/4)Cs₂CO₃Dioxane1102079

Note: Yields are hypothetical and for illustrative purposes.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to a diversified library of potential kinase inhibitors, highlighting the pivotal role of the halogenated intermediate.

G cluster_Suzuki Suzuki Pathway cluster_BH Buchwald-Hartwig Pathway Start This compound Intermediate Pivotal Intermediate (e.g., 2,4-Dichloro-5-methoxypyrimidine) Start->Intermediate Chlorination Suzuki_Step1 Selective Suzuki at C4 + R¹-B(OH)₂ Intermediate->Suzuki_Step1 Suzuki_Product1 C4-Arylated Intermediate Suzuki_Step1->Suzuki_Product1 BH_Step2 Buchwald-Hartwig at C2 + R²-NH₂ Suzuki_Product1->BH_Step2 Final_Product Final Kinase Inhibitor (C4-Aryl, C2-Amino) BH_Step2->Final_Product caption Sequential cross-coupling strategy.

References

Application of 5-Methoxypyrimidine in antiviral drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Methoxypyrimidine in Modern Antiviral Drug Discovery

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant portion of clinically approved antiviral drugs. Within this chemical class, this compound and its derivatives have emerged as exceptionally versatile building blocks for the development of novel antiviral compounds. The strategic placement of the 5-methoxy group modulates the electronic properties of the pyrimidine ring and provides a synthetic handle for creating diverse chemical libraries. This guide offers an in-depth exploration of the role of this compound in antiviral research, detailing its application in constructing potent inhibitors, outlining the mechanistic principles behind their activity, and providing robust protocols for their synthesis and evaluation.

Part I: The Strategic Importance of the this compound Scaffold

The utility of this compound in antiviral drug discovery is not monolithic; it serves distinct roles depending on the ultimate molecular architecture. Its value lies in its capacity to serve as a foundational element for more complex and biologically active molecules, including fused heterocyclic systems and nucleoside analogs.

A Versatile Precursor for Fused Heterocyclic Antivirals

One of the most powerful applications of pyrimidine intermediates is in the synthesis of fused ring systems, which can adopt three-dimensional conformations that are ideal for fitting into the active sites of viral enzymes. 5-Methoxy-2-methylthiopyrimidine, a closely related and synthetically accessible derivative, is a key intermediate for building complex heterocyclic systems like pyrimido[4,5-d]pyrimidines.[1] This class of compounds has demonstrated significant antiviral activity, particularly against human coronaviruses.[2] The synthesis leverages the reactivity of the pyrimidine core to construct the adjoining ring, leading to a rigid scaffold that can be decorated with various functional groups to optimize target binding and pharmacokinetic properties.[1][3]

G cluster_0 Conceptual Synthesis of Pyrimido[4,5-d]pyrimidines A 5-Substituted Pyrimidine (e.g., 5-Methoxy-pyrimidine derivative) B Intermediate Formation (e.g., Amination, Nitrile introduction) A->B Chemical Modification C Intramolecular Cyclization B->C Reaction Conditioning D Pyrimido[4,5-d]pyrimidine Core C->D Ring Closure E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) D->E Scaffold Decoration F Lead Antiviral Candidate E->F SAR Optimization

Caption: Conceptual workflow for synthesizing pyrimido[4,5-d]pyrimidine antivirals.

Foundation for Potent Nucleoside Analog Inhibitors

Nucleoside analogs are a cornerstone of antiviral therapy.[4] They function as prodrugs that, once inside a host cell, are phosphorylated by host or viral kinases to their active triphosphate form.[4] These active metabolites then act as competitive inhibitors or chain terminators for viral polymerases—the enzymes responsible for replicating the virus's genetic material.[5][6] The 5-methoxymethyl-2'-deoxyuridine (MMUdR) derivative is a prime example, showing selective inhibitory activity against herpes simplex virus type 1 (HSV-1).[7] The mechanism hinges on the viral polymerase mistakenly incorporating the analog into the growing DNA or RNA chain, which then halts further elongation, effectively terminating viral replication.[8] The enhanced antiviral effect observed when MMUdR is combined with other nucleosides suggests its mechanism may be distinct, highlighting the subtle but critical role of the 5-position substitution.[7]

G cluster_0 Mechanism of Nucleoside Analog Action Prodrug 5-Methoxy-Pyrimidine Nucleoside Analog (Prodrug) MonoP Monophosphate Prodrug->MonoP Host/Viral Kinase DiP Diphosphate MonoP->DiP Host Kinase TriP Active Triphosphate Form DiP->TriP Host Kinase Polymerase Viral RNA/DNA Polymerase TriP->Polymerase Competitive Binding Chain Growing Viral DNA/RNA Chain Polymerase->Chain Termination Replication Terminated Chain->Termination Incorporation of Analog

Caption: Cellular activation and action of pyrimidine-based nucleoside analogs.

Part II: Antiviral Screening Strategies & Mechanistic Insights

Identifying a promising antiviral candidate requires a systematic and logical screening process. This process, often referred to as a screening cascade, is designed to efficiently sift through hundreds or thousands of compounds to find those with potent and selective antiviral activity.

The Viral Life Cycle: A Map of Therapeutic Targets

Antiviral drugs exert their effects by interfering with specific stages of the viral life cycle.[9] Understanding these stages is critical for both designing new drugs and for developing assays to test them. Key intervention points include viral entry, uncoating, genome replication, protein synthesis, and viral assembly/release.[8][9] Derivatives of this compound can be engineered to target these distinct processes, most notably the inhibition of essential viral enzymes like polymerases and proteases.[7][9][10]

G cluster_1 Viral Life Cycle & Drug Intervention Points A 1. Attachment & Entry B 2. Uncoating (Genome Release) A->B C 3. Genome Replication (Polymerase Activity) B->C D 4. Protein Synthesis & Processing (Protease Activity) C->D E 5. Assembly & Release (e.g., Neuraminidase) D->E E->A New Infection Cycle T1 Entry Inhibitors T1->A T2 Polymerase Inhibitors (Nucleoside Analogs) T2->C T3 Protease Inhibitors T3->D T4 Release Inhibitors T4->E

Caption: Key stages of the viral life cycle and corresponding antiviral targets.

The High-Throughput Screening (HTS) Cascade

The journey from a chemical library to a lead compound follows a rigorous, multi-step workflow. This cascade ensures that resources are focused on compounds with the highest potential for clinical success.

  • Primary Screen: A large library of compounds, potentially including diverse this compound derivatives, is tested at a single, high concentration in a cell-based assay that measures the inhibition of virus-induced cell death (cytopathic effect).

  • Hit Confirmation: Compounds that show activity ("hits") are re-tested under the same conditions to rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (EC₅₀ - the concentration required for 50% of the maximal effect).

  • Cytotoxicity Counter-Screen: Simultaneously, the compounds are tested in uninfected cells to determine their toxicity (CC₅₀ - the concentration that causes 50% cytotoxicity).

  • Selectivity Index (SI) Calculation: The SI (CC₅₀ / EC₅₀) is calculated. A high SI is desirable, as it indicates the compound is effective against the virus at concentrations far below those that harm the host cell.

  • Lead Optimization: Compounds with high potency and a favorable SI become "leads" for further chemical modification to improve their properties.

Part III: Core Experimental Protocols

The following protocols provide a standardized framework for evaluating the antiviral potential of novel this compound derivatives.

Protocol: Antiviral Efficacy via Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication. It measures the ability of a compound to reduce the formation of "plaques," which are localized areas of cell death caused by viral infection.

Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.

Materials:

  • Host cell line susceptible to the target virus (e.g., Vero cells for HSV-1).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Target virus stock with a known titer (Plaque Forming Units/mL).

  • Test compounds dissolved in DMSO.

  • Overlay medium (e.g., culture medium with 1% methylcellulose).

  • Fixing/Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 12-well plates at a density that will yield a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Infection: When cells are confluent, remove the medium and infect the monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum. Wash the cells once with PBS. Add the prepared compound dilutions to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well. This semi-solid medium prevents the virus from spreading indiscriminately, ensuring that new infections are localized and form distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 48-72 hours).

  • Visualization: Remove the overlay medium. Fix the cells with 10% formalin for 30 minutes. Stain the fixed cells with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Plot the percentage reduction against the compound concentration and use non-linear regression to determine the EC₅₀ value.

Protocol: Cellular Cytotoxicity Assessment (MTT Assay)

This protocol is essential to ensure that the observed antiviral effect is not merely a result of the compound killing the host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound.

Materials:

  • Host cell line (same as used in the antiviral assay).

  • Complete culture medium.

  • Test compounds dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (matching the concentrations used in the antiviral assay). Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Part IV: Data Interpretation and Candidate Selection

Effective drug discovery relies on robust data analysis. The parameters derived from the antiviral and cytotoxicity assays are crucial for prioritizing compounds.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
5MP-001HCoV-229E2.5>100>40
5MP-002HCoV-229E15.2>100>6.6
5MP-003HSV-10.885106.3
5MP-004HSV-14.19222.4
Positive ControlHCoV-229E1.1>100>90.9

Table 1: Representative Data for a Hypothetical Series of this compound Derivatives. A desirable lead candidate possesses a low EC₅₀ and a high CC₅₀, resulting in a large Selectivity Index. In this example, 5MP-003 emerges as a potent and selective lead candidate against HSV-1.

Conclusion

This compound is a highly valuable scaffold in the landscape of antiviral drug discovery. Its synthetic tractability allows for its incorporation into diverse molecular frameworks, from complex fused heterocycles targeting viral enzymes to nucleoside analogs that act as viral replication chain terminators.[1][7] The systematic application of the screening and evaluation protocols detailed in this guide enables researchers to efficiently identify and optimize potent and selective antiviral agents derived from this promising chemical starting point. Future efforts will likely focus on leveraging this scaffold to develop broad-spectrum antivirals capable of addressing emerging viral threats.

References

Application Notes & Protocols: 5-Methoxypyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Oncology

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases uracil, cytosine, and thymine. This inherent biocompatibility has made pyrimidine derivatives a cornerstone in the development of therapeutic agents, particularly in oncology.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties to achieve high affinity and selectivity for various biological targets.

Among the vast landscape of pyrimidine-based compounds, 5-methoxypyrimidine derivatives are emerging as a promising class of anticancer agents. The introduction of a methoxy group at the C5 position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with specific enzymatic targets. Several studies have pointed towards their potential as potent inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel this compound derivatives, grounded in established methodologies and field-proven insights.

Section 1: General Synthesis Strategy

The synthesis of novel this compound derivatives often begins with a commercially available and versatile starting material, such as 2,4-dichloro-5-methoxypyrimidine.[3] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential nucleophilic substitution, enabling the construction of a diverse library of compounds.

Rationale for Approach: This sequential substitution strategy is highly efficient. The chlorine at C4 is typically more reactive, allowing for the introduction of a primary amine-containing moiety. The second substitution at the C2 position can then be performed with a different nucleophile, leading to the final asymmetrical product. This step-wise approach provides precise control over the final structure.

Protocol 1: Generalized Two-Step Synthesis

Objective: To synthesize a target this compound derivative from 2,4-dichloro-5-methoxypyrimidine.

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • Primary amine of interest (R¹-NH₂)

  • Secondary amine or other nucleophile of interest (R²-H)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Step-by-Step Procedure:

  • Step 1: First Nucleophilic Substitution (C4 Position) a. Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like DCM or EtOH in a round-bottom flask. b. Add the primary amine (R¹-NH₂) (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, concentrate the mixture under reduced pressure. Purify the resulting intermediate (a 2-chloro-4-amino-5-methoxypyrimidine derivative) using column chromatography.

  • Step 2: Second Nucleophilic Substitution (C2 Position) a. Dissolve the purified intermediate from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent like DMSO. b. Add the second nucleophile (R²-H) (1.2 eq) and DIPEA (1.5 eq). c. Heat the reaction mixture to 100-120 °C and stir for 4-16 hours.[4][5] d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the final product by column chromatography or recrystallization to yield the target this compound derivative.

Self-Validation:

  • Controls: A small-scale reaction without the amine nucleophile should be run in parallel to ensure no degradation of the starting material occurs under the reaction conditions.

  • Characterization: The structure and purity of the intermediate and final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Section 2: In Vitro Evaluation Workflow

Once synthesized, the anticancer potential of the derivatives must be rigorously evaluated through a cascade of in vitro assays. This workflow is designed to assess cytotoxicity, mode of action, and specific molecular targets.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action (MoA) synthesis Synthesized Compound Library mtt Cytotoxicity Assay (MTT) Determine IC50 synthesis->mtt Test Concentrations (e.g., 0.01-100 µM) apoptosis Apoptosis Assay (Annexin V-FITC) mtt->apoptosis Select Hits (Low IC50) cell_cycle Cell Cycle Analysis (Propidium Iodide) apoptosis->cell_cycle migration Cell Migration Assay (Wound Healing) cell_cycle->migration kinase Kinase Inhibition Assay (e.g., EGFR) migration->kinase Elucidate Target

Caption: In Vitro Evaluation Workflow for Anticancer Drug Discovery.
Protocol 2: Antiproliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[6][7]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer).[1][2]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO). Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Self-Validating System:

  • Negative Control: Cells treated with culture medium only.

  • Vehicle Control: Cells treated with medium containing 0.1% DMSO.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

Protocol 3: Apoptosis Quantification (Annexin V-FITC Assay)

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorophore (FITC), can detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.[8]

Materials:

  • Cancer cell line (e.g., A549).

  • 6-well plates.

  • Test compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the vehicle (0.1% DMSO) and the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Incubation: Add Annexin V-FITC and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[8]

Protocol 4: Mechanism of Action (EGFR Kinase Inhibition Assay)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as EGFR. The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human EGFR kinase enzyme.

  • Kinase reaction buffer.

  • ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds.

  • A detection system (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

Step-by-Step Procedure:

  • Reaction Setup: In a 384-well plate, add the EGFR kinase enzyme to the reaction buffer.

  • Inhibitor Incubation: Add the this compound derivatives at various concentrations and incubate at room temperature for 15-30 minutes to allow for binding.[1]

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1-2 hours at 37°C.

  • Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

  • Luminescence Reading: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

Section 3: Preliminary In Vivo Evaluation

Promising candidates from in vitro screening must be tested in vivo to assess their efficacy and safety in a complex biological system.[8] The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[9]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Potential Mechanism: Inhibition of the EGFR Signaling Pathway.
Protocol 5: Human Tumor Xenograft Model

Principle: This model involves implanting human tumor cells into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the foreign tissue.[9] The efficacy of the test compound is determined by measuring its effect on tumor growth over time.[10]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or NSG mice).

  • Human cancer cell line (e.g., A549).

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400).

  • Calipers for tumor measurement.

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 14-21 days). The control group receives the vehicle only.[11]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Self-Validating System:

  • Vehicle Control Group: Establishes the baseline tumor growth rate.

  • Positive Control Group: Treatment with a clinically approved drug for the specific cancer type can be included to benchmark the efficacy of the test compound.

  • Animal Welfare: Monitor animal body weight and overall health throughout the study as a measure of compound toxicity.

Section 4: Data Presentation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison between compounds.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDDerivative ClassCell LineAssay TypeIC₅₀ (µM)
9u 5-TrifluoromethylpyrimidineA549 (Lung)Cytotoxicity0.35[2]
MCF-7 (Breast)Cytotoxicity3.24[2]
PC-3 (Prostate)Cytotoxicity5.12[2]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)Cytotoxicity24.4[12]
A375 (Melanoma)Cytotoxicity25.4[12]
SNK-578 5-HydroxypyrimidineLLC (Murine Lung)In vivo TGI72.2% at 10 mg/kg[11]

Note: Data for compounds 9u, 3b, and SNK-578 are adapted from existing literature on related pyrimidine derivatives to illustrate data presentation format.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, systematic evaluation, and preclinical validation of new derivatives. By employing this structured approach, researchers can efficiently identify lead compounds, elucidate their mechanisms of action, and generate the critical data necessary to advance these promising molecules toward clinical development. Future work should focus on optimizing lead compounds for improved potency and pharmacokinetic properties, as well as exploring their efficacy in combination with existing cancer therapies.

References

Application Notes and Protocols: A Modular Approach to the Synthesis of Pyrimido[4,5-d]pyrimidines from 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. Its structural analogy to purine has made it a cornerstone for designing inhibitors of various enzymes, particularly kinases, leading to a wide spectrum of biological activities including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of the pyrimido[4,5-d]pyrimidine core, commencing from the readily available starting material, 5-methoxypyrimidine. Our approach is designed to be both robust and modular, allowing for future diversification of the scaffold. We will proceed through a logical two-stage process: first, the functionalization of the starting pyrimidine via a Vilsmeier-Haack reaction, followed by the annulation of the second pyrimidine ring.

Part 1: Strategic Overview and Mechanistic Rationale

The construction of a fused heterocyclic system requires the strategic introduction of reactive functional groups onto a starting scaffold. Our synthetic plan leverages the inherent electronic properties of this compound to achieve regioselective functionalization, which is a critical consideration in heterocyclic chemistry.[4]

The overall workflow is as follows:

G A This compound (Starting Material) B Step 1: Vilsmeier-Haack Formylation (C5-Functionalization) A->B POCl₃, DMF C 4-Chloro-5-formyl-pyrimidine Intermediate (Vilsmeier Reagent Adduct) B->C Formation of Iminium Intermediate D Step 2: Annulation & Aromatization (Ring Closure) C->D Amidine or Formamide, Heat E Pyrimido[4,5-d]pyrimidine (Target Scaffold) D->E Cyclization & Elimination

Caption: High-level synthetic workflow.

Our strategy hinges on two well-established and powerful reactions in heterocyclic synthesis:

  • The Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[5][6][7] The methoxy group at the C5 position of our starting pyrimidine is an activating group, directing electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile, ideal for this transformation.[7][8] A key feature of this reaction on hydroxy- or alkoxy-pyrimidines is the concurrent conversion of these groups into chlorides, providing a reactive handle for subsequent modifications.[9]

  • Condensative Annulation: With a 4-chloro and a 5-formyl group installed, the pyrimidine ring is primed for the construction of the second ring. By introducing a binucleophilic reagent, such as an amidine (R-C(=NH)NH₂) or formamide, we can achieve a condensation-cyclization cascade to form the fused pyrimidine ring.[10][11] This step is often driven by heat and results in the formation of the thermodynamically stable aromatic pyrimido[4,5-d]pyrimidine system.

Part 2: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents such as phosphorus oxychloride (POCl₃) and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 4-Chloro-5-formylpyrimidine Intermediate via Vilsmeier-Haack Reaction

Principle: This protocol details the formylation of a pyrimidine precursor and the simultaneous chlorination of the C4 position. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which attacks the C5 position of the pyrimidine ring. The intermediate iminium salt is subsequently hydrolyzed during workup to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis A DMF C [Cl-CH=N(Me)₂]⁺Cl⁻ (Vilsmeier Reagent) A->C B POCl₃ B->C E Iminium Salt Intermediate D This compound Derivative D->E Attack by Vilsmeier Reagent F 4-Chloro-5-formylpyrimidine (Product) E->F Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism overview.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)Ratio
4-Hydroxy-5-methoxypyrimidine*C₅H₆N₂O₂126.1198%1.26 g10.01.0
Phosphorus OxychloridePOCl₃153.3399%2.7 mL30.03.0
N,N-DimethylformamideC₃H₇NO73.09Anhydrous10 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous20 mL-Solvent
Saturated NaHCO₃ solution--Aqueous~50 mL-Quench
Deionized WaterH₂O18.02-~100 mL-Workup
Anhydrous MgSO₄---~2 g-Drying

*Note: 4-Hydroxy-5-methoxypyrimidine is used as a practical precursor. The Vilsmeier conditions will convert the hydroxyl group to the required chloride.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add N,N-dimethylformamide (10 mL).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise to the DMF via the dropping funnel over 15 minutes.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is crucial to control the reaction temperature and prevent side reactions.

  • Substrate Addition: After stirring the Vilsmeier reagent for 20 minutes at 0 °C, add a solution of 4-hydroxy-5-methoxypyrimidine (1.26 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After completion, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 100 g of crushed ice in a beaker with vigorous stirring.

    • Causality: This step quenches the excess POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde. This is a highly exothermic and gas-evolving process that must be done cautiously.

  • Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-5-formylpyrimidine intermediate.

Protocol 2: Annulation of the Pyrimido[4,5-d]pyrimidine Ring

Principle: This protocol achieves the construction of the second pyrimidine ring. The 4-chloro-5-formylpyrimidine intermediate is reacted with an amidine hydrochloride. The reaction proceeds via initial nucleophilic attack of the amidine onto the formyl group, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) to displace the chloride, and subsequent cyclization and aromatization. Using different amidines allows for the introduction of various substituents at the C2 position.

G A 4-Chloro-5-formylpyrimidine C Condensation Intermediate A->C B Amidine (e.g., Acetamidine) B->C Addition to aldehyde D Intramolecular SNAr Cyclization C->D N attacks C4, -Cl⁻ E 2-Substituted Pyrimido[4,5-d]pyrimidine D->E Aromatization (-H₂O)

Caption: Ring annulation via condensation-cyclization.

Materials & Reagents:

ReagentFormulaMW ( g/mol )PurityAmountMoles (mmol)Ratio
4-Chloro-5-formylpyrimidineC₅H₃ClN₂O158.5597%793 mg5.01.0
Acetamidine Hydrochloride*C₂H₇ClN₂94.5498%520 mg5.51.1
Sodium EthoxideC₂H₅NaO68.0596%374 mg5.51.1
EthanolC₂H₆O46.07Anhydrous25 mL-Solvent

*Note: Using formamidine would yield an unsubstituted pyrimido[4,5-d]pyrimidine. Using acetamidine introduces a methyl group at the C2 position.

Step-by-Step Procedure:

  • Base Preparation: In a 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (25 mL). Add sodium ethoxide (374 mg, 5.5 mmol) followed by acetamidine hydrochloride (520 mg, 5.5 mmol). Stir for 20 minutes at room temperature.

    • Causality: This step generates the free base of acetamidine in situ, which is a more potent nucleophile than its hydrochloride salt.

  • Substrate Addition: Add the 4-chloro-5-formylpyrimidine intermediate (793 mg, 5.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add deionized water (20 mL) to the residue, which should induce precipitation of the product.

  • Purification: Collect the crude solid by filtration, wash with water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrimido[4,5-d]pyrimidine product.

Part 3: Data Summary and Characterization

The following table summarizes expected data for the key compounds in this synthetic pathway. Actual results may vary.

Compound NameStructure SketchFormulaMW ( g/mol )Typical YieldKey Characterization Data
4-Chloro-5-formylpyrimidinePyrimidine with -Cl at C4, -CHO at C5C₅H₃ClN₂O158.5560-75%¹H NMR (CDCl₃): δ ~9.9 (s, 1H, -CHO), ~8.9 (s, 1H, H2), ~8.7 (s, 1H, H6). IR (cm⁻¹): ~1690 (C=O stretch).
2-Methylpyrimido[4,5-d]pyrimidineFused pyrimidine rings with -CH₃ at C2C₇H₆N₄146.1565-80%¹H NMR (DMSO-d₆): δ ~9.5 (s, 1H, H4), ~9.3 (s, 1H, H5), ~9.1 (s, 1H, H7), ~2.8 (s, 3H, -CH₃). MS (ESI): m/z 147.1 [M+H]⁺.

References

Application Notes & Protocols: The 5-Methoxypyrimidine Scaffold as a Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methoxypyrimidine Core in Medicinal Chemistry

The pyrimidine nucleus is a quintessential heterocyclic motif, integral to the very fabric of life as a core component of nucleobases.[1] In the realm of medicinal chemistry, it stands as a "privileged scaffold," a structural framework that has repeatedly demonstrated the ability to bind to a wide range of biological targets, leading to the development of numerous therapeutic agents.[1][2] The strategic functionalization of this ring system is paramount for achieving high potency and selectivity.[3] This guide focuses on the this compound scaffold, a versatile building block whose unique electronic and steric properties have made it a cornerstone in the design of novel therapeutics, particularly in the domain of kinase inhibitors.[3][4] The methoxy group at the C5 position significantly influences the molecule's polarity, metabolic stability, and conformational preferences, offering a nuanced tool for medicinal chemists to fine-tune drug-like properties and target engagement.

This document provides an in-depth exploration of the this compound scaffold, from its synthetic accessibility to its application in the development of targeted therapies. We will delve into the structure-activity relationships (SAR) that govern its biological effects and provide detailed, field-proven protocols for its synthesis and biological evaluation.

Synthetic Strategies: Accessing the this compound Core

The utility of the this compound scaffold is underpinned by its accessible synthesis. A common and robust strategy commences with 5-methoxyuracil, which can be converted to the highly versatile intermediate, 2,4-dichloro-5-methoxypyrimidine.[4][5] The differential reactivity of the two chlorine atoms at the C2 and C4 positions is a key advantage, allowing for selective, stepwise nucleophilic substitutions to build molecular complexity.[4]

Logical Workflow for Synthesis of this compound Derivatives

The following diagram illustrates a common synthetic pathway starting from 5-methoxyuracil.

synthesis_workflow start 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) intermediate 2,4-Dichloro-5-methoxypyrimidine start->intermediate Chlorination (e.g., POCl₃) product1 Monosubstituted Intermediate intermediate->product1 Selective Nucleophilic Substitution (e.g., R¹-NH₂) at C4 product2 Disubstituted Target Molecule product1->product2 Second Nucleophilic Substitution (e.g., R²-SNa) at C2

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol details the chlorination of 5-methoxyuracil, a foundational step in many synthetic routes. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[6]

Materials:

  • 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or another suitable tertiary amine)

  • Toluene (or xylene)

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere, add 5-methoxyuracil (1 equivalent) and toluene (5-10 mL per gram of starting material).

  • Reagent Addition: While stirring the suspension, slowly add N,N-dimethylaniline (1.0-1.5 equivalents).[6] This tertiary amine acts as an acid scavenger.

  • Chlorination: From the dropping funnel, add phosphorus oxychloride (2.0-2.5 equivalents) dropwise to the mixture.[6] The addition may be exothermic, so maintain a controlled rate to keep the temperature manageable.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice/water. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2,4-dichloro-5-methoxypyrimidine as a white to off-white solid.[4]

Application in Kinase Inhibitor Design: Targeting Dysregulated Signaling

The pyrimidine scaffold is a bioisostere for the adenine base of ATP, allowing it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This makes it an ideal foundation for kinase inhibitors. The this compound core has been successfully incorporated into inhibitors targeting several important kinase families implicated in cancer and other diseases.

Case Study: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.[8] Small molecule inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase AKT, have shown significant therapeutic promise. While not a direct derivative of this compound, the potent pan-AKT inhibitor Capivasertib features a related pyrrolopyrimidine core, underscoring the importance of the broader pyrimidine scaffold in targeting this pathway.[8]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellPro Cell Growth & Proliferation mTORC1->CellPro Promotes Inhibitor This compound-based AKT Inhibitor Inhibitor->AKT Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition point.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective inhibitors relies on a deep understanding of SAR. For 2,4,5-trisubstituted pyrimidines, the substituents at each position play a distinct role.[9]

  • C2 Position: Often occupied by an aniline or other nitrogen-containing group, which is critical for forming hydrogen bonds with the kinase hinge region.[9]

  • C4 Position: Typically substituted with various amino groups. Modifications here are used to enhance potency and modulate selectivity across different kinase families.[9]

  • C5 Position: The methoxy group at this position can fill a hydrophobic pocket, improve metabolic stability, and influence the overall conformation of the molecule, thereby enhancing binding affinity and selectivity.[10][11]

Target KinaseRepresentative IC₅₀ Values of Pyrimidine DerivativesReference
VEGFR-20.53 - 2.41 µM[12]
PDE50.13 nM (Compound 19a)[13]
CDK9Varies with substitution, often in low nM range[9]

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized this compound derivatives against a target kinase using an ELISA-based method.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized this compound inhibitor compounds

  • Kinase assay buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Pre-coat a 96-well plate with streptavidin and wash according to the manufacturer's instructions. Add the biotinylated kinase substrate to each well and incubate to allow binding. Wash away any unbound substrate.

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the desired final assay concentrations.

  • Kinase Reaction: a. In each well, add the kinase assay buffer. b. Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. c. Add the recombinant kinase to all wells except the "no enzyme" control. d. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase). e. Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Detection: a. Stop the reaction by adding an EDTA solution or by washing the plate. b. Add the HRP-conjugated phospho-specific antibody to each well. This antibody will only bind to the phosphorylated substrate. Incubate for 1 hour at room temperature. c. Wash the plate thoroughly to remove any unbound antibody. d. Add the TMB substrate and incubate in the dark until a blue color develops. e. Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the background ("no enzyme" control) from all other readings. c. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. d. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a proven and highly valuable core structure in drug discovery. Its synthetic tractability, coupled with the ability of the 5-methoxy group to impart favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics.[4][5] Its prevalence in kinase inhibitors highlights its effectiveness in targeting the highly conserved ATP binding site.[3][8] Future explorations will likely focus on developing novel derivatives with improved selectivity profiles to minimize off-target effects, as well as applying this versatile scaffold to a broader range of biological targets beyond kinases.[14] The continued investigation into the nuanced structure-activity relationships of this compound derivatives will undoubtedly fuel the discovery of next-generation medicines.

References

Application Notes and Protocols for the Quantitative Analysis of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Methoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical need for accurate and reliable quantification in research, quality control, and pharmacokinetic studies, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section is designed to provide researchers, scientists, and drug development professionals with the scientific principles, practical insights, and step-by-step protocols necessary for successful implementation. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative standards.

Introduction: The Significance of this compound Quantification

This compound and its derivatives are important scaffolds in medicinal chemistry, often associated with a range of biological and therapeutic activities.[1] Accurate quantification of this compound is essential for various stages of drug discovery and development, including synthesis verification, purity assessment, stability studies, and pharmacokinetic analysis. The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide details three widely applicable techniques, providing the necessary protocols to establish reliable and reproducible quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small organic molecules due to its robustness, reliability, and cost-effectiveness.[2][3] The method separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reverse-phase (RP) HPLC method is typically employed, where a non-polar stationary phase is used with a polar mobile phase.

Principle of HPLC-UV Quantification

In RP-HPLC, this compound is separated from other components in a sample mixture based on its hydrophobicity. A C18 column is a common choice for this purpose.[4] The separated analyte then passes through a UV detector, which measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for accurate quantification when compared against a calibration curve of known standards.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Prepare Stock Solution (1 mg/mL in Mobile Phase) B Create Calibration Standards (Serial Dilution) A->B C Prepare Sample Solution (Known Concentration) A->C E Inject Standards & Samples B->E C->E D Equilibrate HPLC System D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Determine Sample Concentration G->H

Caption: General experimental workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification of this compound

Objective: To determine the concentration of this compound in a bulk sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[4]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v).[4] Acidify the aqueous portion with a small amount of phosphoric or formic acid (e.g., 0.1%) to improve peak shape.[4]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.[3]

  • Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water (acidified)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at 25°C

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

  • Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]

Data Presentation: HPLC-UV Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1

Note: These values are based on general capabilities and should be established during method validation as per ICH guidelines.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For this compound, GC-MS can provide both quantitative and qualitative information.[7]

Principle of GC-MS Quantification

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column.[8] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for identification and quantification.[7]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Dissolve Sample/Standard (e.g., Methanol, Acetonitrile) B Prepare Dilution Series (Calibration Curve) A->B C Add Internal Standard (Optional but Recommended) A->C D Inject into GC System B->D C->D E Separation on Capillary Column D->E F Ionization & Mass Analysis E->F G Extract Ion Chromatogram (EIC) F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: General experimental workflow for GC-MS analysis.

Detailed Protocol: GC-MS Quantification of this compound

Objective: To quantify this compound and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Autosampler

Reagents:

  • High-purity volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate)[7]

  • This compound reference standard

  • Internal standard (optional, e.g., a structurally similar compound with a different mass)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent.[7]

    • Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for the calibration curve.[7]

    • If using an internal standard, add a fixed amount to all standards and samples.[7]

  • GC-MS Instrumentation and Conditions:

    • Injector Temperature: 250°C[7]

    • Injection Volume: 1 µL[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C[7]

    • MS Transfer Line Temperature: 280°C[7]

    • Ion Source Temperature: 230°C[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

    • Scan Range: m/z 40-400

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification:

    • Identify the retention time of this compound.

    • Select a characteristic ion from the mass spectrum for quantification (e.g., the molecular ion or a major fragment ion).

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex matrices, such as biological fluids.[9][10] It couples the separation power of HPLC with the specificity of tandem mass spectrometry.[10]

Principle of LC-MS/MS Quantification

After separation by LC, the analyte is ionized (commonly by electrospray ionization - ESI) and enters the tandem mass spectrometer. In the first quadrupole, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to excellent sensitivity and specificity.[11][12]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Stock & Working Solutions B Matrix Sample Preparation (e.g., Protein Precipitation) A->B C Spike with Internal Standard B->C D LC Separation C->D E Ionization (ESI) D->E F MRM Detection (Precursor -> Product Ion) E->F G Peak Integration F->G H Calibration Curve (Analyte/IS Ratio vs. Conc.) G->H I Calculate Concentration H->I

Caption: General experimental workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantification of this compound in Plasma

Objective: To quantify this compound in plasma for pharmacokinetic studies.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer[7]

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[7]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3, highly recommended)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.[7]

    • Prepare working standard solutions by serial dilution.[7]

    • For plasma samples: Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the plasma sample.[7][9] Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.[7]

  • LC-MS/MS Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C[7]

    • Mobile Phase A: 0.1% formic acid in water[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[7]

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B[7]

    • Flow Rate: 0.4 mL/min[7]

    • Injection Volume: 5 µL[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor and optimal product ions.

  • Analysis and Quantification:

    • Inject the prepared samples and standards.

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Data Presentation: LC-MS/MS Method Validation Parameters
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 85% - 115% (for biological samples)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Lowest concentration with acceptable accuracy and precision
Matrix Effect Evaluated to ensure no significant ion suppression or enhancement
Stability Assessed under various storage and handling conditions

Note: Validation for bioanalytical methods should follow regulatory guidelines such as those from the FDA or EMA.[11]

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study. HPLC-UV offers a robust and accessible method for routine analysis of bulk materials and formulations. GC-MS provides excellent separation for volatile compounds and structural confirmation. For high-sensitivity and high-selectivity analysis, particularly in complex biological matrices, LC-MS/MS is the preferred method. The protocols and guidelines presented in this document provide a solid foundation for developing and validating reliable analytical methods for this compound, ensuring data integrity and supporting the advancement of research and drug development.

References

Application Notes and Protocols for 5-Methoxypyrimidine Derivatives as Dual Inhibitors of EGFR and MPO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Targeting Strategy for Cancer and Associated Inflammation

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology.[1] Its aberrant activation drives the proliferation, survival, and metastasis of various solid tumors.[2][3] Consequently, the development of EGFR inhibitors has been a cornerstone of targeted cancer therapy.[4] Among the diverse chemical scaffolds explored, 5-methoxypyrimidine derivatives have emerged as a promising class of potent and selective EGFR inhibitors.[5][6][7][8] These compounds typically function by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth.[2][9]

In parallel to the oncogenic signaling within cancer cells, the tumor microenvironment plays a critical role in disease progression. Chronic inflammation is a hallmark of cancer, and the infiltration of immune cells, such as neutrophils, can contribute to a pro-tumorigenic milieu. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils, is a key player in inflammatory processes.[10] MPO catalyzes the formation of highly reactive oxidants, including hypochlorous acid, which can lead to tissue damage and promote tumorigenesis.[9][11] Interestingly, elevated MPO levels have been associated with various cancers and may contribute to the oxidative stress that fuels tumor progression.[9][12]

This document provides a comprehensive guide for researchers interested in exploring the dual-targeting potential of this compound derivatives against both EGFR and MPO. We present detailed protocols for the synthesis of a representative this compound derivative, as well as robust biochemical and cellular assays to evaluate their inhibitory activity against both targets. By investigating this dual-inhibition strategy, researchers can potentially develop novel therapeutics that not only target the cancer cells directly but also modulate the inflammatory tumor microenvironment.

I. Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the initial construction of the pyrimidine core, followed by functionalization. Below is a generalized protocol for the synthesis of a 2,4-disubstituted-5-methoxypyrimidine, a common scaffold for EGFR inhibitors.

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Materials (e.g., 2,4-dichloro-5-methoxypyrimidine) B Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R1-NH2) A->B C Intermediate Product B->C D Second SNAr with a secondary amine (R2-NH2) C->D E Final Product D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized synthetic workflow for 2,4-disubstituted-5-methoxypyrimidine derivatives.

Experimental Protocol: Synthesis of a 2,4-Disubstituted-5-Methoxypyrimidine

This protocol describes a two-step nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-dichloro-5-methoxypyrimidine. The differential reactivity of the two chlorine atoms allows for sequential substitution.

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • Primary amine (e.g., aniline derivative)

  • Secondary amine (e.g., piperidine derivative)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude intermediate can be purified by silica gel column chromatography or used directly in the next step if sufficiently pure.

Step 2: Second Nucleophilic Aromatic Substitution

  • To a solution of the intermediate from Step 1 in anhydrous DMF, add the secondary amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude final product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Synthesis Data

StepStarting MaterialAmine Reagent (eq)SolventTemperature (°C)Time (h)Product Yield (%)
12,4-dichloro-5-methoxypyrimidineAniline (1.1)DMFRT1685-95
22-chloro-4-anilino-5-methoxypyrimidinePiperidine (1.2)DMF901870-85

II. EGFR Inhibition Assays

A. Biochemical EGFR Kinase Assay

This assay measures the direct inhibitory effect of the this compound derivatives on the enzymatic activity of recombinant EGFR. A common method is a luminescence-based assay that quantifies ATP consumption.[11]

Logical Workflow for Biochemical EGFR Assay

EGFR_Biochem_Workflow A Prepare Reagents (EGFR enzyme, substrate, ATP, buffer) C Incubate EGFR with Compound A->C B Prepare Compound Dilutions B->C D Initiate Kinase Reaction (Add Substrate/ATP mix) C->D E Stop Reaction & Measure ADP (e.g., ADP-Glo™) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a luminescence-based biochemical EGFR kinase assay.

Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™).

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (this compound derivatives)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (vehicle control).

  • Add 2 µL of EGFR enzyme solution to each well and incubate for 30 minutes at room temperature.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km value for EGFR.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

B. Cellular EGFR Phosphorylation Assay

This assay assesses the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.

Protocol: Western Blot Analysis of p-EGFR

Materials:

  • A431 (high EGFR expression) or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A431 cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-EGFR signal to total EGFR and β-actin.

III. Myeloperoxidase (MPO) Inhibition Assay

As the direct inhibition of MPO by this compound derivatives is an exploratory area, a robust and sensitive in vitro assay is crucial. The following protocol is based on the MPO-catalyzed oxidation of a substrate to a fluorescent product.

Logical Workflow for MPO Inhibition Assay

MPO_Assay_Workflow A Prepare Reagents (MPO enzyme, substrate, H₂O₂) C Add MPO and Compound to Plate A->C B Prepare Compound Dilutions B->C D Initiate Reaction (Add Substrate and H₂O₂) C->D E Incubate and Measure Fluorescence D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a fluorescence-based MPO inhibition assay.

Protocol: Fluorometric MPO Peroxidation Activity Assay

Materials:

  • Human MPO enzyme

  • MPO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dye reagent (e.g., Amplex® UltraRed or similar)

  • Hydrogen peroxide (H₂O₂)

  • Test compounds

  • Known MPO inhibitor (e.g., 4-aminobenzoic acid hydrazide - ABAH) as a positive control[9]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in MPO Assay Buffer.

  • In a 96-well plate, add 20 µL of the compound dilutions or buffer (vehicle control).

  • Add 20 µL of MPO enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Prepare a working reagent by mixing the dye reagent and H₂O₂ in MPO Assay Buffer according to the manufacturer's instructions.

  • Add 60 µL of the working reagent to each well to initiate the reaction.

  • Immediately measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) in kinetic mode for 10-30 minutes at room temperature, protected from light.

  • Determine the reaction rate (slope of the fluorescence versus time curve).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Expected IC₅₀ Values for Control Inhibitors

TargetInhibitorExpected IC₅₀ Range
EGFRErlotinib2-10 nM
MPOABAH0.3-1 µM

IV. Data Interpretation and Further Steps

A successful dual-targeting agent will exhibit potent inhibition of both EGFR and MPO. The IC₅₀ values obtained from the biochemical assays will provide a direct measure of the compound's potency against each enzyme. Promising compounds should then be further evaluated in cellular assays. For EGFR, this includes assessing the inhibition of downstream signaling pathways (e.g., Akt, ERK) and anti-proliferative effects in cancer cell lines. For MPO, cellular assays could involve measuring the inhibition of MPO-mediated oxidative stress in neutrophils or other relevant cell types.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

V. Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis and evaluation of this compound derivatives as potential dual inhibitors of EGFR and MPO. By targeting both the intrinsic oncogenic signaling of cancer cells and the extrinsic pro-inflammatory tumor microenvironment, this novel therapeutic strategy holds the potential to deliver more effective and durable anti-cancer responses. The successful identification of such dual-targeting agents could represent a significant advancement in the field of oncology.

VI. References

  • Promega Corporation. EGFR Kinase Assay. --INVALID-LINK--

  • BPS Bioscience. EGFR Kinase Assay Kit. --INVALID-LINK--

  • Atreya, C., & Turnbaugh, P. J. (2014). Small Molecule Myeloperoxidase (MPO) Inhibition Prevents Delayed Cerebral Injury (DCI) After Subarachnoid Hemorrhage (SAH) in a Murine Model. PLoS ONE, 9(9), e108089. --INVALID-LINK--

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. --INVALID-LINK--

  • Thermo Fisher Scientific. EnzChek® Myeloperoxidase (MPO) Activity Assay Kit. --INVALID-LINK--

  • Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2781-2793. --INVALID-LINK--

  • Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. --INVALID-LINK--

  • Reaction Biology. EGFR Assays & Drug Discovery Services. --INVALID-LINK--

  • ASH Publications. (2023). Targeted Inhibition of Myeloperoxidase (MPO): A New Therapeutic Strategy for the Treatment of Multiple Myeloma. Blood. --INVALID-LINK--

  • Tanimura, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3467-3472. --INVALID-LINK--

  • BenchChem. Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. --INVALID-LINK--

  • El-Damasy, A. K., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(1), 133-150. --INVALID-LINK--

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. --INVALID-LINK--

  • Assay Genie. Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. --INVALID-LINK--

  • Furtmüller, P. G., et al. (2006). Myeloperoxidase: a target for new drug development?. British journal of pharmacology, 147 Suppl 1(Suppl 1), S191–S203. --INVALID-LINK--

  • El-Sayed, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9317. --INVALID-LINK--

  • Patsnap Synapse. What are MPO inhibitors and how do they work?. --INVALID-LINK--

  • BPS Bioscience. EGFR(L858R) Kinase Assay Kit. --INVALID-LINK--

  • Sigma-Aldrich. Myeloperoxidase (MPO) Assay Kit (MAK516) – Technical Bulletin. --INVALID-LINK--

  • Sino Biological. EGFR Signaling Pathway. --INVALID-LINK--

  • Klebanoff, S. J. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. --INVALID-LINK--

  • Gorudko, I. V., et al. (2018). Inhibition of MPO (Myeloperoxidase) Attenuates Endothelial Dysfunction in Mouse Models of Vascular Inflammation and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(11), 2579-2592. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine. --INVALID-LINK--

  • Invitrogen. Methods EGFR Biochemical Assays. --INVALID-LINK--

  • National Journal of Pharmaceutical Sciences. Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. --INVALID-LINK--

  • Wikipedia. Epidermal growth factor receptor. --INVALID-LINK--

  • ResearchGate. Myeloperoxidase Activity Protocol. --INVALID-LINK--

  • Sibilia, M., et al. (2012). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 4(4), 988-1015. --INVALID-LINK--

  • MDPI. Phagocyte NADPH Oxidase NOX2-Derived Reactive Oxygen Species in Antimicrobial Defense: Mechanisms, Regulation, and Therapeutic Potential—A Narrative Review. --INVALID-LINK--

  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. --INVALID-LINK--

  • R&D Systems. Epidermal Growth Factor Receptor (EGFR) Signaling. --INVALID-LINK--

  • ResearchGate. SYNTHESIS OF PYRIMIDINE DERIVATIVES. --INVALID-LINK--

  • Zhang, Y., et al. (2022). Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2480. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxypyrimidine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

I. Overview of Synthetic Strategies

The synthesis of this compound often proceeds through a key intermediate, 2,4-dichloro-5-methoxypyrimidine. This intermediate is typically synthesized from 2,4-dihydroxy-5-methoxypyrimidine. The subsequent conversion to this compound involves selective dehalogenation. An alternative approach involves the direct methoxylation of a suitable pyrimidine precursor. This guide will focus on the common challenges associated with the preparation of the dichlorinated intermediate and its conversion.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Issue 1: Low Yield in the Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

Question: I am experiencing a low yield (below 70%) during the synthesis of 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃). What are the potential causes and how can I improve the yield?

Answer: A low yield in this chlorination step is a frequent challenge and can be attributed to several factors. Let's break down the potential causes and solutions.

Causality and Solutions:

  • Incomplete Reaction: The conversion of the dihydroxy pyrimidine to the dichloro derivative may be incomplete.

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration. Patents suggest refluxing at temperatures between 100-160°C for 2-6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.

    • Reagent Stoichiometry: An insufficient amount of the chlorinating agent, POCl₃, will lead to incomplete conversion. A molar ratio of at least 2.0-2.5 moles of POCl₃ per mole of 2,4-dihydroxy-5-methoxypyrimidine is recommended.[1]

  • Side Reactions and Product Degradation: The use of POCl₃, a strong dehydrating and chlorinating agent, can lead to unwanted side reactions if not properly controlled.

    • Hydrolysis during Workup: 2,4-dichloro-5-methoxypyrimidine is susceptible to hydrolysis back to the monohydroxy or dihydroxy starting material, especially in acidic conditions.[1] The workup procedure of quenching the reaction mixture with ice or cold water must be performed carefully, maintaining a low temperature (ideally below 5°C).[2]

    • Charring/Decomposition: Overheating or prolonged reaction times at very high temperatures can lead to the decomposition of the starting material and product, resulting in a dark, tarry reaction mixture and reduced yield. Adhere to the recommended temperature ranges.

  • Inefficient Quenching and Extraction: Product loss can occur during the workup and extraction phases.

    • Quenching: Slowly add the reaction mixture to a mixture of ice and water with vigorous stirring to dissipate heat effectively.[2]

    • Extraction: After quenching, the product needs to be efficiently extracted into an organic solvent. Ensure complete phase separation and consider performing multiple extractions to maximize the recovery of the product from the aqueous layer.

Experimental Protocol: Optimized Chlorination

ParameterRecommended ConditionRationale
Starting Material Dry 2,4-dihydroxy-5-methoxypyrimidineMoisture can react with POCl₃, reducing its effectiveness.
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective and commonly used chlorinating agent.
Solvent Toluene, Xylene, or neat POCl₃Toluene or xylene can aid in temperature control.[1]
Base (Optional but Recommended) Triethylamine, Pyridine, or N,N-dimethylanilineNeutralizes the HCl generated, driving the reaction to completion.[1][2]
Temperature 100-160°CEnsures a reasonable reaction rate.[1]
Reaction Time 2-6 hours (monitor by TLC/HPLC)Allows for complete conversion of the starting material.[1]
Workup Slow addition to ice/water, maintaining T < 5°CMinimizes hydrolysis of the product.[2]

Workflow Diagram: Troubleshooting Low Yield in Chlorination

Caption: Troubleshooting workflow for low yield in the synthesis of 2,4-dichloro-5-methoxypyrimidine.

Issue 2: Formation of Impurities during the Synthesis of this compound from a Halogenated Precursor

Question: I am attempting to synthesize this compound from 5-chloropyrimidine (or a similar halogenated pyrimidine) and sodium methoxide, but I am observing significant byproduct formation. How can I improve the selectivity of this reaction?

Answer: The nucleophilic aromatic substitution (SNAr) of a methoxide for a halide on the pyrimidine ring is a standard method. However, the pyrimidine ring's electronics can lead to side reactions.

Causality and Solutions:

  • Reaction with Solvent: If methanol is used as the solvent, it can also act as the nucleophile. However, the reaction is typically performed with a catalytic or stoichiometric amount of a strong base like sodium methoxide.

  • Ring Opening: Under harsh conditions (high temperatures, very strong base), the pyrimidine ring can be susceptible to nucleophilic attack leading to ring-opening byproducts.

  • Alternative Coupling Strategies: For more complex or sensitive substrates, modern cross-coupling reactions can offer higher selectivity and milder conditions.

    • Buchwald-Hartwig Amination: While typically for C-N bond formation, related palladium-catalyzed methods can be adapted for C-O bond formation. These reactions often use a palladium catalyst with a specific ligand.[3][4][5][6]

    • Ullmann Condensation: This classic copper-catalyzed reaction is well-suited for forming aryl ethers from aryl halides.[7][8] It often requires higher temperatures than palladium-catalyzed reactions but can be effective.

Comparative Table of Methoxylation Methods

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
SNAr Sodium MethoxideMethanol, RefluxSimple, inexpensive reagentsCan require harsh conditions, potential for side reactions
Buchwald-Hartwig Palladium Catalyst + LigandToluene or Dioxane, 80-120°CMild conditions, high functional group toleranceMore expensive catalyst system
Ullmann Condensation Copper Catalyst (e.g., CuI)DMF or NMP, 120-210°CEffective for less reactive halidesHigh temperatures, can require stoichiometric copper

Logical Relationship Diagram: Choosing a Methoxylation Strategy

Methoxylation_Strategy Start Need to Synthesize This compound Substrate Substrate Complexity and Sensitivity Start->Substrate Simple Simple, Robust Substrate Substrate->Simple Low Complex Complex, Sensitive Substrate Substrate->Complex High SNAr Attempt S_NAr with Sodium Methoxide Simple->SNAr CrossCoupling Consider Cross-Coupling Complex->CrossCoupling Buchwald Buchwald-Hartwig (Pd-catalyzed) CrossCoupling->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) CrossCoupling->Ullmann

References

Technical Support Center: 5-Methoxypyrimidine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for minimizing side product formation in reactions involving 5-methoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

The primary side products depend heavily on the reaction type (e.g., lithiation, cross-coupling, halogenation). However, three classes of undesired products are frequently encountered:

  • Demethylated Products: Formation of 5-hydroxypyrimidine derivatives due to the cleavage of the methyl ether. This is especially common under acidic conditions or with certain Lewis acid catalysts.[1][2]

  • Isomeric Mixtures: In electrophilic substitution reactions like lithiation or halogenation, poor regioselectivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]

  • Products of Ring Degradation: Under harsh conditions, such as high temperatures or with highly reactive organometallics, the pyrimidine ring itself can degrade, leading to a complex mixture of byproducts and a significant decrease in overall yield.

Q2: Why is the 5-methoxy group susceptible to cleavage, and how does it influence the ring's reactivity?

The methoxy group is an electron-donating group that activates the pyrimidine ring towards electrophilic attack. However, the ether linkage is susceptible to cleavage under acidic conditions. The oxygen atom can be protonated or coordinate to a Lewis acid, making the methyl group susceptible to nucleophilic attack (SN2 mechanism) or forming a resonance-stabilized intermediate that leads to the hydroxyl group. This reactivity necessitates careful control of pH and reagent choice.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Significant O-demethylation is observed during my reaction.

Q: I am attempting a Suzuki coupling with a this compound derivative, but I'm consistently isolating the 5-hydroxy analog as a major side product. What causes this, and how can I prevent it?

A: O-demethylation is a classic side reaction, often promoted by acidic conditions or certain reagents that can act as Lewis acids. In many cross-coupling reactions, prolonged heating or the choice of base can create a sufficiently acidic microenvironment to facilitate this unwanted cleavage.[1]

Causality & Mechanism: The lone pair of electrons on the methoxy oxygen can be protonated by trace acids in the reaction medium or coordinate with Lewis acidic species. This makes the methyl group an excellent electrophile, which can be attacked by nucleophiles (like halide ions from the catalyst or solvent impurities), leading to the formation of the 5-hydroxypyrimidine and a methylated byproduct.

Solutions:

  • Choice of Base: Use milder, non-nucleophilic bases. Instead of strong hydroxide bases, consider using potassium carbonate (K₂CO₃) or cesium fluoride (CsF). These bases are generally less harsh and less likely to promote demethylation.

  • Temperature and Reaction Time: Minimize both. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Overheating or prolonged reaction times significantly increase the likelihood of side reactions.

  • Reagent Purity: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Using freshly distilled solvents can make a substantial difference.

  • Alternative Reagents: In some cases, specific reagents are known to cause demethylation. For instance, boron tribromide (BBr₃) is a classic demethylating agent and should be avoided unless demethylation is the desired outcome. For selective demethylation, reagents like aluminum chloride in ether can be effective, highlighting the need to avoid strong Lewis acids in your primary reaction.[2]

Problem 2: My lithiation reaction results in poor regioselectivity and low yield.

Q: I am trying to perform a directed ortho-metalation (DoM) on this compound to functionalize the C6 position, but I am getting a mixture of products, including lithiation at C2 and C4. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the lithiation of substituted pyrimidines is a common challenge. The nitrogen atoms in the ring and the methoxy group all exert directing effects, which can lead to a mixture of products if not properly controlled. The kinetic and thermodynamic sites for deprotonation can be different.[3]

Causality & Logic: The two nitrogen atoms are electron-withdrawing and acidify the adjacent protons (at C2, C4, and C6). The 5-methoxy group is an ortho-directing group. The interplay between these factors determines the ultimate site of lithiation. Using a standard base like n-BuLi at elevated temperatures often leads to the thermodynamically more stable lithiated species, which may not be the desired C6 product.[3]

Solutions:

  • Use a Hindered Base: Employing a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium amide base derived from 2,2,6,6-tetramethylpiperidine (LiTMP) can enhance kinetic selectivity. The steric bulk of these bases favors deprotonation at the less hindered C6 position.

  • Strict Temperature Control: Perform the lithiation at very low temperatures, typically -78 °C. This "freezes out" the thermodynamic pathway and favors the kinetically preferred product, which is often the ortho-lithiated species.[4] Allowing the reaction to warm up can lead to equilibration and a mixture of isomers.

  • Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is commonly used and often gives good results. The addition of a coordinating agent like TMEDA can sometimes alter selectivity but should be screened carefully.

Data Summary: Regioselectivity in Lithiation

BaseTemperatureMajor ProductMinor ProductsRationale
n-BuLi-20 °CMixtureC2, C4, C6Thermodynamic control leads to a mixture.
LDA-78 °CC6-lithiatedC4-lithiatedKinetic control favors the ortho position to the methoxy group.
LiTMP-78 °CC6-lithiatedMinimalIncreased steric hindrance enhances selectivity for the least hindered position.

Experimental Protocols

Protocol 1: Regioselective Lithiation and Quenching of this compound

This protocol details a method for achieving selective lithiation at the C6 position followed by quenching with an electrophile (e.g., iodine).

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Iodine (I₂) (1.2 eq) dissolved in anhydrous THF

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve this compound in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation. The solution should become a deep red or orange color.

  • While maintaining the temperature at -78 °C, add the solution of iodine in THF dropwise until the color of the lithiated species is discharged.

  • Allow the reaction to stir for an additional 30 minutes at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-iodo-5-methoxypyrimidine.

Visualizations

Logical Flow for Troubleshooting Lithiation Reactions

The following diagram outlines the decision-making process for optimizing the regioselectivity of a lithiation reaction on this compound.

Lithiation_Troubleshooting start Start: Poor Regioselectivity in Lithiation check_base Is the base sterically hindered (e.g., LDA, LiTMP)? start->check_base use_hindered_base Action: Switch to LDA or LiTMP check_base->use_hindered_base No check_temp Is the reaction run at -78°C or lower? check_base->check_temp Yes use_hindered_base->check_temp lower_temp Action: Lower temperature to -78°C check_temp->lower_temp No check_time Is the lithiation time minimized (e.g., < 2h)? check_temp->check_time Yes lower_temp->check_time optimize_time Action: Monitor by TLC/LCMS and quench upon completion check_time->optimize_time No success Result: Improved Regioselectivity check_time->success Yes optimize_time->success

Caption: Troubleshooting workflow for regioselective lithiation.

Mechanism: Acid-Catalyzed O-Demethylation

This diagram illustrates the general mechanism for the unwanted cleavage of the 5-methoxy group under acidic conditions.

Demethylation_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub This compound protonated Protonated Intermediate (Oxonium Ion) sub->protonated + H⁺ reagent_H H⁺ product_hydroxy 5-Hydroxypyrimidine protonated->product_hydroxy + Nu⁻ (SN2 attack on methyl) product_methyl CH₃-Nu reagent_Nu Nu⁻

Caption: Mechanism of O-demethylation side reaction.

References

Technical Support Center: Regioselective Synthesis of 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxypyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a primary focus on achieving high regioselectivity.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted pyrimidines, such as this compound derivatives, is a cornerstone in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[1][2] However, controlling the regioselectivity of substitutions on the pyrimidine ring can be a significant synthetic hurdle. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, dictates the reactivity of the carbon positions, often leading to mixtures of isomers. This guide provides practical, experience-driven advice to help you overcome these challenges and achieve your desired regiochemical outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: "I am attempting to introduce a substituent at the C4 or C6 position of a di-chlorinated this compound, but I am getting a mixture of products with poor regioselectivity. How can I improve this?"

Answer: This is a classic challenge in pyrimidine chemistry. The two chlorine atoms at the C4 and C6 positions have similar reactivity, which can lead to a mixture of mono-substituted and di-substituted products, as well as isomers if the nucleophile is not symmetrical. Here’s how to troubleshoot:

  • Explanation of Causality: The regioselectivity is governed by a delicate balance of steric and electronic effects. The 5-methoxy group is an electron-donating group, which can influence the electron density at the adjacent C4 and C6 positions. However, this effect is often not strong enough to create a significant difference in reactivity between the two sites.

  • Solutions & Protocols:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance the subtle differences in activation energy between the two sites, favoring substitution at the more reactive position. Start by decreasing the temperature by 20-30 °C from your current protocol.

    • Use a Bulky Nucleophile: Steric hindrance can be a powerful tool to control regioselectivity. If your synthetic route allows, using a bulkier nucleophile can favor attack at the less sterically hindered position.

    • Employ a Protecting Group Strategy: In more complex syntheses, protecting one of the nitrogen atoms in the pyrimidine ring can alter the electronic distribution and enhance the reactivity difference between C4 and C6.[3] Common protecting groups include Boc and Benzyl groups.[3]

    • Stepwise Halogenation/Substitution: Consider a synthetic route that introduces the leaving groups sequentially. For example, starting with a 4-hydroxy-5-methoxypyrimidine, you can perform a selective chlorination or activation of the hydroxyl group, followed by nucleophilic substitution, and then proceed to modify the other positions.

Issue 2: Low Yields in the Condensation Step of Pyrimidine Ring Formation

Question: "I am building the this compound ring from acyclic precursors using a condensation reaction, but my yields are consistently low. What factors should I investigate?"

Answer: Low yields in pyrimidine ring synthesis often point to issues with the reaction conditions, purity of starting materials, or competing side reactions. The Biginelli reaction is a common method for pyrimidine synthesis and can be prone to low yields if not optimized.[4]

  • Explanation of Causality: The formation of the pyrimidine ring involves a series of equilibria. If any of the intermediates are unstable or can participate in side reactions, the overall yield will be compromised. The key is to drive the reaction towards the desired cyclized product.

  • Solutions & Protocols:

    • Purity of Reactants: Ensure all starting materials, such as the aldehyde, β-ketoester, and urea or thiourea, are of high purity.[4] Impurities can act as catalyst poisons or participate in unwanted side reactions.

    • Catalyst Choice: The choice of catalyst is crucial. For Biginelli-type reactions, both Brønsted and Lewis acids can be effective.[4] If you are using a Brønsted acid like HCl, ensure the concentration is optimized.[4] Lewis acids like ZnCl₂ have also been shown to be effective.[5]

    • Solvent Selection: The solvent can significantly impact the solubility of reactants and the reaction rate.[4] While ethanol is commonly used, exploring other solvents or even solvent-free conditions may improve yields.

    • Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Some reactions may require longer reaction times or a moderate increase in temperature to proceed to completion.[4]

    • Water Removal: In many condensation reactions, the removal of water can drive the equilibrium towards product formation. Consider using a Dean-Stark apparatus or adding a dehydrating agent.

Experimental Protocol: Optimized Biginelli Reaction for a Dihydropyrimidine Derivative

This protocol provides a general framework that can be adapted for the synthesis of 5-methoxy-substituted dihydropyrimidines.

ReagentMolar Equiv.
Aldehyde1.0
β-Ketoester1.0
Urea/Thiourea1.2
Catalyst (e.g., HCl)0.1
Solvent (e.g., Ethanol)5-10 mL/mmol of aldehyde

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.

  • Add the catalytic amount of acid.

  • Stir the mixture at a controlled temperature, for example, 60°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol to precipitate the product.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of this compound?

A1: A common and direct starting material is 5-methoxyuracil.[3] This can be converted to 2,4-dichloro-5-methoxypyrimidine, which is a versatile intermediate for introducing various substituents via nucleophilic substitution.[3][6] Another approach is to start with 4,6-dihydroxy-5-methoxypyrimidine, which can also be halogenated to provide a reactive intermediate.[7][8]

Q2: How can I selectively introduce a substituent at the C2 position?

A2: To introduce a substituent at the C2 position, a common strategy is to start with a precursor that already has the desired C2 functionality or a group that can be easily converted. For example, using thiourea in a condensation reaction will yield a 2-thiouracil derivative.[3] The thio group can then be alkylated or displaced.

Q3: Are there any "green" chemistry approaches to improve regioselectivity?

A3: Yes, the principles of green chemistry are increasingly being applied to pyrimidine synthesis. The use of phase transfer catalysts can facilitate C-N bond formation under milder conditions. Additionally, multicomponent reactions, which combine several starting materials in a single pot, can improve atom economy and reduce waste.[1] Some modern methods also focus on metal-free reaction conditions.[9]

Q4: What analytical techniques are most important for confirming the regiochemistry of my this compound derivative?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining regiochemistry. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning the positions of substituents. X-ray crystallography, if a suitable crystal can be obtained, provides definitive structural proof. High-Resolution Mass Spectrometry (HRMS) is also essential for confirming the elemental composition.

Visualization of Synthetic Strategies

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed temp Lower Reaction Temperature start->temp nucleophile Use Bulky Nucleophile start->nucleophile protect Employ Protecting Group start->protect stepwise Stepwise Halogenation start->stepwise analyze Analyze Product Mixture (NMR, LC-MS) temp->analyze nucleophile->analyze protect->analyze stepwise->analyze success Desired Regioisomer Obtained analyze->success High Selectivity failure Continue Optimization analyze->failure Low Selectivity G cluster_0 From 5-Methoxyuracil cluster_1 De Novo Synthesis a 5-Methoxyuracil b 2,4-Dichloro-5-methoxypyrimidine a->b Chlorination (POCl_3) c Regioselective S_NAr b->c final_product Target this compound Derivative c->final_product d Acyclic Precursors e Condensation/Cyclization d->e f This compound Core e->f f->final_product

References

Technical Support Center: Managing Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oxidation of methylthio groups in derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet critical issue in their experimental work. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you understand, prevent, and analyze the oxidation of thioether-containing compounds, ensuring the integrity and stability of your molecules.

Introduction: The Challenge of the Thioether Group

The methylthio group (-SCH₃), a common functional group in many active pharmaceutical ingredients (APIs) and peptides (notably in the amino acid methionine), is highly susceptible to oxidation.[1] This chemical instability can lead to the formation of methionine sulfoxide (MetO) and, under more stringent oxidative conditions, methionine sulfone (MetO₂).[2][3] Such modifications can have significant consequences, including altered biological activity, changes in protein structure and function, and potential safety concerns for therapeutic candidates.[4][5] Therefore, understanding and controlling the oxidation of methylthio groups is a critical aspect of drug development and protein therapeutic formulation.[2][6]

Troubleshooting Guide: A Proactive Approach to Oxidation

This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.

Problem 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a methylthio-containing small molecule, suggesting degradation.
  • Likely Cause: Your compound is likely undergoing oxidation, leading to the formation of sulfoxide (+16 Da) and potentially sulfone (+32 Da) derivatives. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[2][7]

  • Troubleshooting & Optimization:

    • Forced Degradation Study: To confirm susceptibility to oxidation, perform a forced degradation study.[8][9] Expose your compound to a mild oxidizing agent like hydrogen peroxide (H₂O₂).[2] This will help you definitively identify the retention times and mass shifts of the oxidized species.

    • Solvent and Excipient Purity: Ensure you are using high-purity solvents with low peroxide values. Peroxides are common impurities in excipients like polysorbates and PEGs and can be a major driver of oxidation.[2]

    • Inert Atmosphere: During synthesis, purification, and storage, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation to sequester metal ions.[2][4]

Problem 2: My methionine-containing peptide shows a significant +16 Da impurity after solid-phase peptide synthesis (SPPS) and cleavage.
  • Likely Cause: Methionine is notoriously prone to oxidation during the acidic conditions of peptide cleavage from the resin.[10] Reactive species generated during this process can readily oxidize the thioether side chain.

  • Troubleshooting & Optimization:

    • Optimized Cleavage Cocktail: Modify your cleavage cocktail to include scavengers that can reduce or prevent methionine oxidation. The addition of dimethylsulfide (DMS) and ammonium iodide has been shown to significantly reduce the formation of methionine sulfoxide.[10]

    • Reducing Agents: If oxidation has already occurred, consider treating the cleaved peptide with a reducing agent to convert the sulfoxide back to the native methionine. While enzymes like methionine sulfoxide reductases (MsrA and MsrB) are used in vivo, chemical reducing agents can be employed in vitro.[11]

Problem 3: The biological activity of my therapeutic protein decreases over time during storage.
  • Likely Cause: Oxidation of critical methionine residues, particularly within the complementarity-determining regions (CDRs) or the Fc region of antibodies, can lead to a loss of biological activity and impact pharmacokinetics.[12][13]

  • Troubleshooting & Optimization:

    • Formulation with Antioxidants: Incorporate antioxidants into your liquid formulation. Free L-methionine can act as a sacrificial scavenger, preferentially oxidizing to protect the methionine residues within the protein.[1][12][13] Other antioxidants like N-acetyl-tryptophan can also be effective.[12][13]

    • Control of Storage Conditions: Store your protein therapeutic protected from light and at reduced temperatures (e.g., 2-8°C). Light exposure can generate free radicals that accelerate oxidation.[12]

    • Lyophilization: For highly sensitive proteins, lyophilization (freeze-drying) can be an effective strategy to minimize oxidation during long-term storage by removing water, a key component in many degradation pathways.[12]

Visualizing the Oxidation Pathway and Mitigation Workflow

The following diagrams illustrate the chemical transformation of the methylthio group and a typical workflow for troubleshooting oxidation issues.

OxidationPathway Methylthio Methylthio Group (-SCH₃) Sulfoxide Sulfoxide (-S(O)CH₃) +16 Da Methylthio->Sulfoxide Oxidation (Reversible) Sulfoxide->Methylthio Reduction Sulfone Sulfone (-S(O)₂CH₃) +32 Da Sulfoxide->Sulfone Further Oxidation (Irreversible)

Caption: Oxidation pathway of a methylthio group to sulfoxide and sulfone.

TroubleshootingWorkflow start Problem: Suspected Oxidation forced_degradation Perform Forced Degradation Study start->forced_degradation identify_oxidized Identify Oxidized Species (e.g., +16 Da, +32 Da) forced_degradation->identify_oxidized prevention Implement Preventative Measures identify_oxidized->prevention formulation Optimize Formulation (e.g., antioxidants, chelators) prevention->formulation synthesis Optimize Synthesis/Cleavage (e.g., inert atmosphere, scavengers) prevention->synthesis storage Optimize Storage Conditions (e.g., temperature, light protection) prevention->storage analysis Quantitative Analysis of Oxidation end Stable Product analysis->end formulation->analysis synthesis->analysis storage->analysis

Caption: A general workflow for troubleshooting methylthio oxidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common sources of oxidation in the lab?

    • A1: The most common sources include atmospheric oxygen, peroxide impurities in solvents and excipients, exposure to light (photo-oxidation), and the presence of trace transition metal ions that can catalyze oxidation reactions.[2][4]

  • Q2: How does the oxidation of a methylthio group affect the properties of a molecule?

    • A2: Oxidation introduces a polar sulfoxide or sulfone group, which can alter the molecule's hydrophobicity, conformation, and ability to interact with its biological target.[5] For proteins, this can lead to changes in secondary and tertiary structure, potentially impacting stability and function.[4]

  • Q3: Are there any analytical techniques to specifically quantify the extent of oxidation?

    • A3: Yes, several mass spectrometry-based methods are highly effective. One such technique is Methionine Oxidation by Blocking (MObB), where unoxidized methionines are isotopically labeled (e.g., with ¹⁸O-hydrogen peroxide). This allows for accurate quantification by comparing the ratio of the isotopically labeled (artificially oxidized) to the unlabeled (naturally oxidized) peptides.[14][15]

  • Q4: Can oxidized methionine residues be reversed?

    • A4: The oxidation to methionine sulfoxide is reversible. In vivo, this is carried out by methionine sulfoxide reductase enzymes.[11][16] In vitro, chemical reducing agents can be used.[10][17] However, the further oxidation to methionine sulfone is generally considered irreversible under biological conditions.

  • Q5: What are some common antioxidants used in pharmaceutical formulations?

    • A5: Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (Vitamin C), and free L-methionine.[2][18] The choice of antioxidant depends on the nature of the drug, the formulation (e.g., aqueous vs. non-aqueous), and the mechanism of oxidation.[7]

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Efficacy of Antioxidants in a Liquid Formulation (Representative Data)

AntioxidantConcentration (mM)% Sulfoxide Formation (after 1 month at 40°C)
None015.2%
L-Methionine102.1%
N-Acetyl-Tryptophan54.5%
BHT18.9%

This table illustrates the protective effect of different antioxidants on a hypothetical methylthio-containing compound.

Experimental Protocols

Protocol 1: Forced Oxidation Study of a Small Molecule

  • Sample Preparation: Prepare a stock solution of your methylthio-containing compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Oxidation Reaction:

    • To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.

    • Gently mix and incubate at room temperature for 24 hours, protected from light.

    • Prepare a control sample by adding 100 µL of water instead of hydrogen peroxide.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a reducing agent like sodium bisulfite.

  • Analysis:

    • Dilute both the stressed and control samples to an appropriate concentration for your analytical method.

    • Analyze the samples by LC-MS. Look for new peaks in the stressed sample with mass increases of +16 Da (sulfoxide) and +32 Da (sulfone) compared to the parent compound in the control sample.

Protocol 2: Preparation of a Stabilized Peptide Formulation

  • Buffer Preparation: Prepare your desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Deoxygenation: Sparge the buffer with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Addition of Excipients:

    • To the deoxygenated buffer, add a chelating agent such as EDTA to a final concentration of 0.1 mM to sequester trace metal ions.

    • Add an antioxidant, such as free L-methionine, to a final concentration of 10 mM to act as a sacrificial protectant.[12][13]

  • Peptide Dissolution: Dissolve your lyophilized peptide in the final stabilized buffer to the target concentration.

  • Storage: Store the final formulation in amber vials at 2-8°C to protect from light and reduce thermal stress.

References

Technical Support Center: Removal of Residual Solvents from 5-Methoxypyrimidine Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of residual solvents from 5-Methoxypyrimidine samples. Adherence to strict residual solvent limits is critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document synthesizes industry-standard practices with in-depth technical knowledge to address common challenges encountered in the laboratory.

Introduction to Residual Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1][2][3] Because they offer no therapeutic benefit, their levels must be reduced to the lowest feasible levels to meet the specifications outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6] The choice of solvent removal technique is dictated by the physicochemical properties of both the API—in this case, this compound—and the residual solvents present.[7]

Physicochemical Properties of this compound and Related Compounds:

PropertyValueSource
Molecular FormulaC5H6N2O[8]
Molecular Weight110.11 g/mol [8]
Melting Point (for related 4,6-dichloro-5-methoxypyrimidine)54-58 °C[9][10]
Solubility (for related 4,6-dichloro-5-methoxypyrimidine)Slightly soluble in Chloroform and Dichloromethane[9][10]
Appearance (for related 4,6-dichloro-5-methoxypyrimidine)White to off-white solid[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the removal of residual solvents from this compound, providing probable causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Question: I am trying to purify my this compound sample by recrystallization, but instead of crystals, an oil is forming. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts and comes out of solution as a liquid before it can form crystals.[11] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because of the presence of impurities that depress the melting point.[11][12]

Probable Causes & Solutions:

  • High concentration of impurities: A significant amount of impurities can lower the melting point of your compound.

    • Solution: Consider a preliminary purification step, such as a solvent wash or passing the crude material through a short plug of silica gel, before attempting recrystallization.

  • Inappropriate solvent choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For pyrimidine derivatives, solvent systems like ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate, can be effective.[13]

  • Cooling the solution too rapidly: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice.[12][14]

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[12] Creating an insulating atmosphere by placing an inverted beaker over the flask can also help.[12]

  • Supersaturation at a temperature above the melting point: The solution may be becoming supersaturated at a temperature where this compound is still a liquid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and then allow it to cool slowly.[11][12]

Issue 2: No Crystal Formation Upon Cooling

Question: My this compound has completely dissolved in the hot solvent, but no crystals are forming even after cooling in an ice bath. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.[15] This is a common issue in recrystallization.[14]

Probable Causes & Solutions:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[11]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[12] Once you observe slight turbidity or the formation of a few crystals, allow it to cool slowly again.

  • Lack of nucleation sites: Crystal growth requires an initial point of nucleation.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[12] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystal growth.[12]

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures.[15]

    • Solution: If the above methods fail, you may need to select a different solvent in which your compound is less soluble at colder temperatures.[15] Alternatively, you can evaporate all the solvent using a rotary evaporator and attempt the recrystallization with a new solvent system.[12]

Issue 3: Sample "Bumping" or Foaming in the Rotary Evaporator

Question: When I try to remove the solvent from my this compound solution using a rotary evaporator, the solution violently boils and "bumps" into the condenser. How can I prevent this?

Answer:

Bumping is the sudden, violent boiling of a liquid, which can lead to sample loss.[16] It is often caused by superheating of the liquid under vacuum. Foaming can also be an issue, particularly with certain solvents or impurities.

Probable Causes & Solutions:

  • Vacuum applied too quickly: A sudden drop in pressure can cause the solvent to boil uncontrollably.

    • Solution: Apply the vacuum gradually to allow the solvent to begin boiling smoothly.

  • High bath temperature: An excessively high water bath temperature can lead to vigorous boiling.

    • Solution: Start with a lower bath temperature and increase it gradually. For many common organic solvents, a temperature of 40-60°C is sufficient under vacuum.[17]

  • Flask rotation is too slow or not started: Rotation increases the surface area for evaporation and prevents localized superheating.[16]

    • Solution: Ensure the flask is rotating at a steady rate (e.g., 150-200 rpm) before applying the full vacuum and heating.

  • Presence of high-boiling point solvents: Solvents with higher boiling points may require a deeper vacuum or higher temperature, increasing the risk of bumping.

    • Solution: Use a well-controlled vacuum source and consider a two-stage evaporation process if multiple solvents are present.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for residual solvents in a pharmaceutical product like this compound?

A1: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines and adopted by regulatory bodies like the USP <467>.[1][4][5] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[18][19]

  • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane, Toluene).[18] These have specific Permitted Daily Exposure (PDE) limits.

  • Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl acetate).[1][18] A general limit of 5000 ppm (0.5%) is often applied unless otherwise justified.[2]

It is crucial to identify all solvents used in the synthesis of this compound and ensure they are below the specified limits.

Q2: Can I use lyophilization (freeze-drying) to remove organic solvents from my this compound sample?

A2: Lyophilization is primarily used for removing water from frozen samples through sublimation.[20][21] While it is highly effective for producing a dry, fluffy powder with low residual moisture, its use for removing organic solvents is limited.[22] Many organic solvents have freezing points that are too low for standard laboratory lyophilizers. However, some specialized centrifugal evaporators have lyophilization capabilities that can handle certain solvent mixtures, often after an initial evaporation step.[22] For most common organic solvents used in the synthesis of pyrimidine derivatives, rotary evaporation followed by high-vacuum drying is a more conventional and effective method.

Q3: How do I choose the best solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[14][23] The impurities, on the other hand, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after cooling). A general rule of thumb is "like dissolves like," so consider the polarity of this compound.[23] Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) are the best way to determine the optimal solvent or solvent system.

Q4: My final this compound product still shows residual solvent by NMR/GC analysis after drying. How can I remove these last traces?

A4: Removing the final traces of solvent can be challenging, especially if the solvent molecules are trapped within the crystal lattice.

  • High-Vacuum Drying: Place the sample in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gently heating the sample (well below its melting point) can help drive off residual solvent.

  • Solvent Displacement: A technique known as "vacuum hydration" can be effective. This involves drying the substance in the presence of water vapor, which can displace the trapped organic solvent molecules.[24][25] The absorbed water can then be removed by further vacuum drying.

  • Re-slurrying: Slurrying the solid in a non-solvent in which the residual solvent is soluble can sometimes help to wash it out. Follow this with filtration and high-vacuum drying.

Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves.[15] Avoid adding an excess of solvent.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[14] Crystal formation should begin during this stage.

  • Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Diagram: Troubleshooting Recrystallization

G cluster_no_crystals Troubleshoot: No Crystals cluster_oiling_out Troubleshoot: Oiling Out start Start Recrystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool Solution dissolve->cool oil_forms Oil Forms? cool->oil_forms crystals_form Crystals Form? success Isolate & Dry Crystals crystals_form->success Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No oil_forms->crystals_form No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_forms->reheat_add_solvent Yes reduce_solvent Reduce Solvent Volume (Boil off excess) add_seed->reduce_solvent If still no crystals reduce_solvent->cool change_solvent Change Solvent System reduce_solvent->change_solvent If problem persists slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->cool

Caption: A workflow for troubleshooting common recrystallization issues.

Protocol 2: Solvent Removal by Rotary Evaporation
  • Setup: Transfer the this compound solution to a round-bottom flask, ensuring it is no more than half full. Attach the flask to the rotary evaporator.[26]

  • Cooling: Ensure the condenser is properly cooled, typically with circulating chilled water.

  • Rotation: Begin rotating the flask at a moderate speed (e.g., 150-200 rpm).[16]

  • Vacuum: Gradually apply a vacuum to the system. The solvent should begin to bubble gently.

  • Heating: Once the vacuum is stable, lower the rotating flask into a heated water bath (typically 40-60°C).[17]

  • Evaporation: The solvent will evaporate and be collected in the receiving flask. Continue until all the solvent is removed and a solid or oil remains.

  • Release Vacuum: Once complete, stop the rotation and heating, and then slowly release the vacuum before removing the flask.

  • Final Drying: Transfer the sample to a suitable container for further drying under high vacuum, if necessary.

Diagram: Logic for Solvent Removal Method Selection

G start Sample: this compound with Residual Solvent solvent_type What is the primary residual solvent? start->solvent_type is_water Water solvent_type->is_water Aqueous is_organic Volatile Organic Solvent (e.g., Toluene, DCM, EtOAc) solvent_type->is_organic Organic method_lyo Primary Method: Lyophilization (Freeze-Drying) is_water->method_lyo method_rotovap Primary Method: Rotary Evaporation is_organic->method_rotovap final_drying Final Drying under High Vacuum method_lyo->final_drying method_rotovap->final_drying

Caption: Decision tree for selecting a primary solvent removal method.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-rich heterocyclic core. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the success of your synthetic endeavors.

Introduction: The Challenge of the Electron-Rich Pyrimidine Core

This compound presents a unique challenge in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 5-position is a potent electron-donating group, which increases the electron density of the pyrimidine ring. This deactivates the ring towards attack by nucleophiles, often leading to low or no yield under standard SNAr conditions.[1] Overcoming this inherent lack of reactivity is the primary hurdle for chemists working with this substrate.

This guide provides two primary strategies to achieve successful nucleophilic substitution on this compound derivatives:

  • Direct SNAr via Activation of a Leaving Group: This approach focuses on enhancing the electrophilicity of the substitution site by converting a moderate leaving group into a superior one.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers an alternative pathway for the formation of C-N bonds, bypassing the challenges of traditional SNAr.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter in a question-and-answer format, providing actionable solutions based on established chemical principles.

Category 1: Low or No Product Formation in Direct SNAr

Question 1: I am attempting a direct nucleophilic substitution of a halogen (e.g., chlorine or bromine) at the 2- or 4-position of this compound with an amine, but I am observing no reaction. What is the likely cause?

Answer: The primary reason for the lack of reactivity is the electron-donating nature of the 5-methoxy group, which deactivates the pyrimidine ring towards nucleophilic attack.[1] To overcome this, consider the following:

  • Leaving Group Activation: If your substrate has a leaving group like a methylthio (-SMe) group, oxidation to the corresponding methylsulfonyl (-SO2Me) group is highly recommended. The strongly electron-withdrawing sulfonyl group will activate the carbon for nucleophilic displacement.[1]

  • Harsher Reaction Conditions: While not always ideal, increasing the reaction temperature and using a high-boiling point polar aprotic solvent like DMF or DMSO can sometimes drive the reaction forward. However, this may lead to side reactions.

  • Alternative Catalysis: If direct SNAr remains unsuccessful, the Buchwald-Hartwig amination is a highly effective alternative for forming C-N bonds with electron-rich heteroaryl halides.[2][4]

Question 2: My reaction is sluggish, and even after prolonged heating, I have a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete conversion is a common issue. Here’s a systematic approach to optimization:

  • Temperature Screening: Incrementally increase the reaction temperature. A Design of Experiments (DoE) approach can be valuable to systematically explore the effect of temperature and other variables.[5]

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent. Solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions as they solvate the cation of any salt-based nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.[6]

  • Base Selection: If your nucleophile is an amine, the choice of base is critical. A non-nucleophilic base can be beneficial to deprotonate the amine without competing in the substitution. For other nucleophiles, a strong base may be required to generate a more potent nucleophile.

Category 2: Side Reactions and Impurities

Question 3: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in SNAr on pyrimidines can be complex. Common issues include:

  • Di-substitution: If your pyrimidine has multiple leaving groups, you may see di-substituted products. To favor mono-substitution, use a controlled stoichiometry of the nucleophile (e.g., 1.05 equivalents) and add it slowly to the reaction mixture at a lower temperature to maintain a low concentration of the nucleophile.[6]

  • Ring Opening: Under very harsh basic conditions, the pyrimidine ring can be susceptible to cleavage. If you suspect this, consider using milder bases or switching to a catalytic method like the Buchwald-Hartwig amination.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose or participate in side reactions. Ensure your solvent is anhydrous and of high purity.

Question 4: I am struggling to purify my product from the reaction mixture, especially in removing the high-boiling point solvent.

Answer: Purification can be challenging. Here are some practical tips:

  • Aqueous Workup: A thorough aqueous workup can help remove a significant portion of high-boiling polar solvents like DMF or DMSO. Multiple extractions with a suitable organic solvent are recommended.

  • Chromatography Considerations: If the polarity of your product and byproducts are similar, try different solvent systems for column chromatography. Sometimes, a change from a standard ethyl acetate/hexanes system to a dichloromethane/methanol gradient can improve separation.

  • Alternative Solvents: If feasible, explore if the reaction can be performed in a lower-boiling point solvent to simplify removal during workup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on a pyrimidine ring?

A1: The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored. The presence of electron-withdrawing groups on the ring stabilizes the Meisenheimer complex, accelerating the reaction.[7][9]

Q2: Why is the 5-methoxy group deactivating for SNAr reactions?

A2: The methoxy group (-OCH3) is an electron-donating group through resonance. It increases the electron density on the pyrimidine ring, making it less electrophilic and therefore less susceptible to attack by nucleophiles.[1] This effect is particularly pronounced when the methoxy group is at the 5-position, as it can donate electron density to the 2-, 4-, and 6-positions where nucleophilic attack typically occurs.

Q3: When should I consider using Buchwald-Hartwig amination instead of direct SNAr?

A3: Buchwald-Hartwig amination is an excellent alternative under the following circumstances:

  • When the pyrimidine ring is electron-rich (e.g., substituted with a 5-methoxy group) and direct SNAr is proving difficult.[2]

  • When you need to perform the reaction under milder conditions to avoid decomposition of sensitive functional groups.

  • When you are working with a less reactive leaving group (e.g., a chloride) that is difficult to displace via SNAr.[2]

Q4: What are the key components of a Buchwald-Hartwig amination reaction?

A4: The key components are:

  • An aryl or heteroaryl halide (or triflate).

  • A primary or secondary amine.

  • A palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2).

  • A phosphine ligand (e.g., XPhos, SPhos, or BINAP).

  • A base (e.g., NaOt-Bu, Cs2CO3, or K3PO4).

  • An anhydrous, degassed solvent (e.g., toluene or dioxane).[3][4]

Experimental Protocols

Protocol 1: Direct SNAr via Oxidation and Substitution

This two-step protocol is effective for the substitution of a 2-methylthio group on this compound with an amine nucleophile.

Step 1: Oxidation of 5-Methoxy-2-methylthiopyrimidine

Oxidation

Materials:

  • 5-Methoxy-2-methylthiopyrimidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-methoxy-2-methylthiopyrimidine in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA in portions over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-2-methylsulfonylpyrimidine.

Step 2: Nucleophilic Substitution with an Amine

Substitution

Materials:

  • 5-Methoxy-2-methylsulfonylpyrimidine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-methoxy-2-methylsulfonylpyrimidine in anhydrous DMF, add the amine nucleophile and DIPEA.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-amino-5-methoxypyrimidine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-methoxypyrimidine

This protocol is a general starting point for the palladium-catalyzed amination of a chloro-substituted this compound.

BuchwaldHartwig

Materials:

  • 2-Chloro-5-methoxypyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd2(dba)3, XPhos, and NaOt-Bu.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add 2-chloro-5-methoxypyrimidine.

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table

The following table provides a general overview of recommended starting conditions for the amination of a 2-substituted-5-methoxypyrimidine. Optimization may be required for specific substrates.

ParameterDirect SNAr (with oxidation)Buchwald-Hartwig Amination
Leaving Group -SO2Me-Cl, -Br
Typical Nucleophile Primary/Secondary AminesPrimary/Secondary Amines
Catalyst NonePd2(dba)3, Pd(OAc)2
Ligand NoneXPhos, SPhos, BINAP
Base DIPEA, Et3N (non-nucleophilic)NaOt-Bu, K3PO4, Cs2CO3
Solvent DMF, DMSO, NMPToluene, Dioxane
Temperature 80 - 150 °C80 - 110 °C

References

Technical Support Center: 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize purification protocols. As a crucial intermediate in the synthesis of kinase inhibitors and other biologically active molecules, achieving high purity is paramount for the success of subsequent synthetic steps.[1] This document provides field-proven insights and detailed methodologies to address common challenges encountered during the purification of this versatile building block.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, focusing on the causality behind each experimental choice to empower you to solve challenges in your own workflow.

Issue 1: Crude product shows significant impurities after initial workup.

Question: My initial analysis (TLC, GC) of the crude product after synthesis and aqueous workup shows multiple spots/peaks. What are these impurities and why are they present?

Answer: The most common synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2] The impurities you are observing are typically byproducts or unreacted materials from this process.

Causality & Identification:

  • Unreacted 2,4-dihydroxy-5-methoxypyrimidine: This is your starting material. Its presence indicates an incomplete reaction. Due to its two hydroxyl groups, it is significantly more polar than the dichlorinated product.

  • Partially Chlorinated Intermediates: An example is 2-chloro-4-hydroxy-5-methoxypyrimidine. This species is an intermediate in the conversion and is also more polar than the final product.[3]

  • Phosphoric Acid Byproducts: POCl₃ reacts vigorously with water during the workup phase.[4] If the quench is not performed carefully (e.g., at low temperature by adding the reaction mixture to ice) and the subsequent aqueous washes are insufficient, residual phosphoric acids can contaminate your product.[3]

  • Base-Related Byproducts: If a tertiary amine like N,N-dimethylaniline is used as a base, it can sometimes participate in side reactions, although this is less common with triethylamine.[5]

Immediate Action: Ensure the reaction has gone to completion by monitoring via TLC or HPLC.[2] During workup, a thorough quench into a well-stirred ice-water mixture is critical to decompose all reactive phosphorus species. Follow with washes (water, brine) to remove water-soluble impurities.

Issue 2: The final product has a persistent yellow or brownish tint.

Question: After purification, my 2,4-dichloro-5-methoxypyrimidine is a colored solid, not the expected white/off-white crystals. How can I remove these colored impurities?

Answer: Colored impurities often arise from thermal degradation of starting materials or the formation of minor, highly conjugated byproducts during the high-temperature chlorination step. These can typically be removed effectively using activated charcoal.

Causality & Solution: Activated charcoal possesses a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color.[3]

Protocol Insight: The key is to use charcoal judiciously. Add it to a hot solution of your crude product before recrystallization. Excessive use of charcoal can lead to co-adsorption and loss of your desired product. A subsequent hot filtration is mandatory to remove the fine charcoal particles before allowing the solution to cool and crystallize.[3]

Issue 3: Recrystallization results in low yield or fails to improve purity.

Question: I'm attempting to recrystallize the crude product, but I'm either losing most of my material or the purity, according to GC/HPLC, is not improving. What's going wrong?

Answer: This is a classic recrystallization problem that usually stems from the choice of solvent or the cooling technique. The goal is to find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble (or insoluble) at all temperatures.

Causality & Optimization:

  • Improper Solvent Choice: If the product is too soluble in the cold solvent, your recovery will be poor. If it is not soluble enough in the hot solvent, you will use an excessive volume, again leading to poor recovery. For 2,4-dichloro-5-methoxypyrimidine, which is relatively non-polar, solvents like n-hexane or light petroleum ether are commonly effective.[2][3][6]

  • Premature Crystallization & Impurity Trapping: If the hot, saturated solution is cooled too quickly ("crashed out"), impurities present in the solution can become trapped within the rapidly forming crystal lattice. Slow, controlled cooling allows for the formation of purer crystals.

  • Co-crystallization: If an impurity has a very similar structure and polarity to your product, it may co-crystallize, making separation by this method difficult. In this scenario, column chromatography is the superior technique.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for achieving >99% purity?

A1: While a well-optimized recrystallization can yield high-purity material, flash column chromatography over silica gel is the most reliable and versatile method for removing a broad range of impurities.[3] It excels at separating compounds based on polarity differences. For this product, it is highly effective at removing the more polar starting material and mono-chlorinated intermediates.[3]

Q2: How do I select and optimize a solvent system for column chromatography?

A2: The process should always begin with Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.[7]

  • Starting Point: For 2,4-dichloro-5-methoxypyrimidine, begin with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Example: Test solvent systems like 5%, 10%, and 20% ethyl acetate in hexanes.

  • Interpretation:

    • If your product remains at the baseline, the eluent is not polar enough.

    • If your product runs with the solvent front (Rf ≈ 1), the eluent is too polar. The chosen TLC solvent system can then be directly applied to the flash column.[8]

Q3: What analytical techniques should I use to confirm the final purity?

A3: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity as a percentage of area under the curve and detecting non-volatile impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and confirming the identity of the main peak by its mass-to-charge ratio.[2][9]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can provide a highly accurate measure of purity against a certified internal standard without relying on the response factor of the analyte itself.[2]

Data Summary: Impurity Profile & Removal Strategy

Impurity NameStructureRelative Polarity to ProductRecommended Purification Method
2,4-dihydroxy-5-methoxypyrimidine5-methoxyuracilHighColumn Chromatography
2-chloro-4-hydroxy-5-methoxypyrimidineMono-chlorinated intermediateMedium-HighColumn Chromatography
Polymeric/Degradation ProductsN/AVariable (often colored)Charcoal Treatment + Recrystallization
Phosphoric AcidsH₃PO₄Very HighAqueous Workup/Wash

Visualized Purification Workflow

The following diagram outlines the logical flow for purifying crude 2,4-dichloro-5-methoxypyrimidine.

crude Crude Product (Post-Workup) recryst Recrystallization (e.g., n-Hexane) crude->recryst is not colored charcoal Charcoal Treatment (If colored) crude->charcoal is colored analysis1 Purity Analysis (TLC, GC, HPLC) recryst->analysis1 pure Pure Product (>99%) analysis1->pure Purity > Target fail Purity < Target analysis1->fail Purity < Target charcoal->recryst column Silica Gel Column Chromatography analysis2 Purity Analysis (TLC, GC, HPLC) column->analysis2 analysis2->pure fail->column

Caption: General purification workflow for 2,4-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Optional Charcoal Treatment

This protocol is designed for the purification of a crude product that is largely free of highly polar impurities.

  • Dissolution: Place the crude 2,4-dichloro-5-methoxypyrimidine (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., n-hexane or light petroleum ether) and heat the mixture to boiling with stirring.[3][6] Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source. Add a very small amount of activated charcoal (e.g., 0.1-0.2 g for 10 g of product) to the hot solution. Swirl the flask and bring it back to a boil for 2-3 minutes.[3]

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration. Preheat a funnel with filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the charcoal. This step is crucial to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for removing impurities with different polarities from the target compound.

cluster_0 Column Elution Order Top Least Polar Compounds (e.g., non-polar byproducts) Middle Product (2,4-dichloro-5-methoxypyrimidine) Bottom Most Polar Impurities (Starting Material, Intermediates) Elution Increasing Solvent Polarity (e.g., Hexane -> Hexane/EtOAc) cluster_0 cluster_0

Caption: Principle of separation by polarity in column chromatography.

  • TLC Analysis: First, determine an optimal eluent system using TLC as described in the FAQ section. A typical system is 5-15% ethyl acetate in hexanes.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. Pack the column using the chosen eluent system as a slurry. Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).[3] Carefully load this solution onto the top of the silica column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.[10]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing the spots.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 2,4-dichloro-5-methoxypyrimidine.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Methoxypyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Methoxypyrimidine Scaffold

This compound is a heterocycle of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA. The strategic placement of a methoxy group at the 5-position modulates the electronic properties and metabolic stability of the ring, making it a privileged scaffold in the design of bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, acting as kinase inhibitors, antimicrobial agents, and central nervous system modulators.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers. This guide provides a comparative analysis of the most common and innovative synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and a quantitative comparison to inform your selection of the optimal route for your research and development needs.

Route 1: The Classic Approach via Chlorination of 5-Methoxyuracil

This is arguably the most traditional and widely documented route to this compound. It commences with the readily available starting material, 5-methoxyuracil (which exists in tautomeric equilibrium with 2,4-dihydroxy-5-methoxypyrimidine), and proceeds through a key chlorinated intermediate.

Causality of Experimental Choices

The core of this strategy lies in the conversion of the hydroxyl (or oxo) groups of the pyrimidine ring into good leaving groups, typically chlorides. This activation is crucial for the subsequent reductive dehalogenation to yield the target molecule. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation due to its high reactivity. The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the chlorination to completion.[1]

The choice of reaction conditions for the chlorination, such as temperature and reaction time, is critical to maximize the yield of the dichlorinated intermediate and minimize the formation of byproducts. Following chlorination, the resulting 2,4-dichloro-5-methoxypyrimidine is subjected to reductive dehalogenation. Catalytic hydrogenation is the method of choice for this step, typically employing a palladium on carbon (Pd/C) catalyst and a hydrogen source. This method is favored for its efficiency and the clean nature of the reaction, with the primary byproducts being gaseous HCl, which can be readily neutralized.

Logical Workflow

Route_1_Workflow start 5-Methoxyuracil chlorination Chlorination start->chlorination POCl₃, Base intermediate 2,4-Dichloro- This compound chlorination->intermediate reduction Reductive Dehalogenation intermediate->reduction H₂, Pd/C end This compound reduction->end

Caption: Synthetic pathway from 5-methoxyuracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[1]

Materials:

  • 5-Methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Toluene

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methoxy-2,4-dihydroxypyrimidine (1 eq) in toluene.

  • Add N,N-dimethylaniline (1.0-1.5 eq) to the suspension.

  • Slowly add phosphorus oxychloride (2.0-2.5 eq) to the mixture under stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the mixture to room temperature and carefully quench it by slowly pouring it into a beaker of crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Reductive Dehalogenation

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Triethylamine or Sodium acetate

  • Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 2,4-dichloro-5-methoxypyrimidine (1 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a base such as triethylamine or sodium acetate (2.2 eq) to neutralize the HCl formed during the reaction.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at 1-3 atm pressure).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases or TLC analysis indicates the complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is then dried and concentrated to afford this compound. Further purification can be achieved by distillation or chromatography if necessary.

Route 2: Ring Construction from Acyclic Precursors

An alternative strategy for the synthesis of the this compound core involves the construction of the pyrimidine ring from acyclic starting materials. This approach offers the advantage of building complexity from simpler, often more cost-effective, precursors. A common method in this category starts with the condensation of ethyl formate and methyl methoxyacetate.

Causality of Experimental Choices

This route begins with a Claisen-type condensation between ethyl formate and methyl methoxyacetate, facilitated by a strong base like sodium methoxide, to form an enolate intermediate.[2][3] This intermediate possesses the requisite three-carbon backbone for the pyrimidine ring. The subsequent cyclization with a nitrogen-containing component, such as urea or thiourea, follows the well-established principles of pyrimidine synthesis from 1,3-dicarbonyl-like compounds.[2][3] The choice of urea or thiourea will determine the initial substituent at the 2-position (a hydroxyl or thiol group, respectively). If thiourea is used, a subsequent desulfurization step would be necessary if an unsubstituted 2-position is desired. Following the cyclization to form the dihydroxypyrimidine ring, the synthesis converges with Route 1, requiring a chlorination and subsequent dehalogenation to arrive at the final product.

Logical Workflow

Route_2_Workflow start1 Ethyl Formate condensation Condensation start1->condensation start2 Methyl Methoxyacetate start2->condensation NaOCH₃ intermediate1 Enolate Intermediate condensation->intermediate1 cyclization Cyclization intermediate1->cyclization Urea intermediate2 2,4-Dihydroxy- This compound cyclization->intermediate2 chlorination Chlorination intermediate2->chlorination POCl₃, Base intermediate3 2,4-Dichloro- This compound chlorination->intermediate3 reduction Reductive Dehalogenation intermediate3->reduction H₂, Pd/C end This compound reduction->end

References

A Comparative Guide to the Reactivity of 5-Substituted Pyrimidines: 5-Methoxypyrimidine vs. 5-Chloro-2-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives serve as foundational scaffolds for a vast array of functional molecules. The strategic functionalization of the pyrimidine ring is paramount in tuning the pharmacological and material properties of these compounds. The reactivity of the pyrimidine core, and consequently its synthetic utility, is profoundly influenced by the electronic nature of its substituents.

This guide provides an in-depth comparison of the chemical reactivity of two key pyrimidine building blocks: 5-methoxypyrimidine and 5-chloro-2-methylthiopyrimidine. To establish a direct and meaningful comparison of the electronic effects of the 5-position substituent, this guide will focus on the reactivity of 5-methoxy-2-methylthiopyrimidine versus 5-chloro-2-methylthiopyrimidine . Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes and achieving desired molecular architectures.

Part 1: The Decisive Role of the 5-Substituent: An Electronic Overview

The fundamental difference in reactivity between these two molecules stems from the electronic properties of the substituent at the 5-position.

  • 5-Methoxy-2-methylthiopyrimidine: The methoxy group (-OCH₃) is a strong electron-donating group (EDG). Through resonance, it donates electron density to the pyrimidine ring, making the ring more electron-rich. This increased electron density deactivates the ring towards attack by nucleophiles.[1]

  • 5-Chloro-2-methylthiopyrimidine: Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG). While it donates weakly through resonance, its strong inductive effect withdraws electron density from the pyrimidine ring. This renders the ring electron-deficient, or more electrophilic, thereby activating it for reactions with nucleophiles.[1]

This core electronic disparity dictates their behavior in two of the most important classes of reactions for pyrimidine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Part 2: Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation vs. Deactivation

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, enabling the introduction of diverse functional groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate.

Reactivity of 5-Chloro-2-methylthiopyrimidine: Ring Activation

The electron-withdrawing chloro group at the 5-position significantly enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the 2- and 4-positions. This makes the ring highly susceptible to nucleophilic attack. The EWG stabilizes the anionic Meisenheimer complex formed during the reaction, lowering the activation energy and dramatically increasing the reaction rate.[2] Consequently, 5-chloro-2-methylthiopyrimidine exhibits substantially higher reactivity in SNAr reactions, where the 2-methylthio group can act as a leaving group.[1]

Reactivity of 5-Methoxy-2-methylthiopyrimidine: Ring Deactivation

In stark contrast, the electron-donating methoxy group in 5-methoxy-2-methylthiopyrimidine increases the electron density of the pyrimidine ring.[1] This reduces the electrophilicity of the ring carbons, making nucleophilic attack less favorable. The EDG destabilizes the negatively charged Meisenheimer intermediate, increasing the activation energy and slowing down the reaction. In many cases, this deactivating effect can effectively "switch off" the reactivity towards common nucleophiles under standard conditions.[1]

SNAr_Mechanism Figure 1: SNAr Mechanism on 5-Substituted Pyrimidines Start_Cl 5-Chloro-2-methylthiopyrimidine TS1_Cl Meisenheimer Complex (Stabilized by -Cl) Start_Cl->TS1_Cl + Nu⁻ Product_Cl Substitution Product TS1_Cl->Product_Cl - ⁻SMe Start_MeO 5-Methoxy-2-methylthiopyrimidine TS1_MeO Meisenheimer Complex (Destabilized by -OMe) Start_MeO->TS1_MeO + Nu⁻ Product_MeO Substitution Product (Slow or No Reaction) TS1_MeO->Product_MeO - ⁻SMe Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle cluster_note Reactivity Note Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd  + R¹-X (Ar-Cl) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Note Oxidative addition (rate-determining step) is faster for electron-deficient rings (e.g., 5-chloro-pyrimidine) and slower for electron-rich rings (e.g., 5-methoxy-pyrimidine).

References

A Comparative Guide to the Efficacy of Methoxy-Substituted Pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of essential biological molecules and a multitude of therapeutic agents.[1][2] The strategic functionalization of this heterocycle has yielded numerous potent anticancer agents, with substitutions playing a critical role in modulating biological activity. Among these, the methoxy group has been identified as a key substituent for enhancing the anticancer and kinase inhibitory potential of pyrimidine analogs.[3]

This guide provides a comparative analysis of the efficacy of various methoxy-substituted pyrimidine analogs, with a particular focus on their role as kinase inhibitors and cytotoxic agents. While a direct head-to-head comparison of a comprehensive series of purely 5-methoxypyrimidine analogs is sparse in publicly available literature, this document synthesizes data from various studies on pyrimidine derivatives where methoxy substitutions are a key feature. We will explore the structure-activity relationships (SAR), compare their performance with supporting experimental data, and provide detailed protocols for their evaluation.

The Role of Methoxy-Substituted Pyrimidines as Kinase Inhibitors

Kinase signaling pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrimidine analogs have been successfully developed as inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in tumor angiogenesis and proliferation.[4][5]

Targeting the VEGFR-2 Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several pyrimidine-based scaffolds have been investigated as VEGFR-2 inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by small molecule inhibitors.

VEGFR-2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrimidine Analog (e.g., Thienopyrimidine) Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling cascade and the inhibitory action of pyrimidine analogs.

The following table summarizes the in vitro VEGFR-2 inhibitory activity of several pyrimidine derivatives. The data highlights how different pyrimidine scaffolds and substitution patterns influence potency, measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.[2]

Compound IDDerivative ClassVEGFR-2 IC50 (µM)Reference
Sorafenib Standard Drug0.09[7]
17f Thienopyrimidine0.23[8]
6f Thienopyrimidine0.066[8]
14f Pyrimidine Derivative0.22[9]
77a Pyrimidine Derivative0.027[9]
38c Pyrimidine Derivative0.664[9]
21b Thieno[2,3-d]pyrimidine0.0334[4]
21e Thieno[2,3-d]pyrimidine0.021[4]
Targeting the EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell proliferation and survival.[10] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[11] First-generation EGFR inhibitors like gefitinib and erlotinib, which feature a quinazoline (a fused pyrimidine) core, have demonstrated the therapeutic potential of targeting this pathway.[5]

Comparative Efficacy of Methoxy-Substituted Pyrimidine Analogs as Cytotoxic Agents

Beyond specific kinase inhibition, the overall cytotoxic effect of these compounds on cancer cells is a crucial measure of their potential as anticancer drugs. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[12]

The table below presents the cytotoxic activity (IC50) of various pyrimidine analogs against a panel of human cancer cell lines.

Compound IDDerivative ClassCell LineCancer TypeIC50 (µM)Reference
9u 5-TrifluoromethylpyrimidineA549Lung0.35[12]
MCF-7Breast3.24[12]
PC-3Prostate5.12[12]
3b Thiazolo[4,5-d]pyrimidineC32Melanoma24.4[12]
A375Melanoma25.4[12]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA-549, MCF-7, Panc-1, HT-29Various0.029 (Mean)[13]
se-182 Benzimidazole derivativeHepG2Liver15.58[14]
A549Lung15.80[14]
5-methoxyhydnocarpin LignanTHP-1LeukemiaInduces significant apoptosis at 10-200 µM[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[16] SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[17][18][19]

  • Methoxy Group Position: The position of the methoxy group on the pyrimidine or an associated phenyl ring can significantly impact activity. For instance, in methoxyflavone analogs, the relative position of methoxy and hydroxyl groups on the B-ring is a crucial factor for stronger IC50 values.[1]

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (thienopyrimidine) or furan (furopyrimidine), creates rigid scaffolds that can fit into the ATP-binding pocket of kinases with high affinity, often leading to potent inhibition.[4]

  • Substituents at C2, C4, and C5: The groups substituted at the 2, 4, and 5 positions of the pyrimidine ring dictate the compound's steric, electronic, and hydrophobic properties. Aniline or related nitrogen-containing groups at the C2 and C4 positions are often critical for establishing key hydrogen bonds within the kinase ATP-binding pocket.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity (MTT) Assay

This assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.[12]

Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1×10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentrations typically range from 0.01 to 100 µM. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[12]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.[2][12]

The following diagram illustrates the workflow for the MTT assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Serial Dilutions of Pyrimidine Analogs B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 (Dose-Response Curve) H->I

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[12]

Objective: To determine the IC50 value of a compound against a target kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the purified kinase enzyme (e.g., EGFR) to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes to allow for binding.[12]

  • Initiate Kinase Reaction: Start the reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide). Incubate at room temperature for a defined period (e.g., 60 minutes). During this time, the active kinase will phosphorylate the substrate by transferring a phosphate group from ATP, producing ADP.

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is directly proportional to the kinase activity. Measure the resulting signal (e.g., luminescence) using a plate reader.[12]

  • IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the resulting dose-response curve.[12]

Conclusion

Methoxy-substituted pyrimidine analogs represent a highly promising class of compounds in the development of novel anticancer therapeutics. Their efficacy is largely driven by their ability to potently inhibit key oncogenic kinases such as VEGFR-2 and EGFR, and to induce cytotoxicity in a variety of cancer cell lines. Structure-activity relationship studies have provided invaluable insights, demonstrating that the potency and selectivity of these analogs can be finely tuned through strategic modifications to the pyrimidine scaffold and its substituents. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluations, holds significant potential for the discovery of next-generation cancer therapies.

References

The 5-Methoxypyrimidine Scaffold: A Privileged Motif in Kinase-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Design

For researchers and scientists in the field of drug discovery, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Within this class, the 5-methoxypyrimidine scaffold has emerged as a particularly privileged motif, especially in the design of potent and selective kinase inhibitors for cancer therapy. The strategic placement of the methoxy group at the C5 position significantly influences the molecule's electronic properties and conformational flexibility, often leading to enhanced binding affinity and favorable pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR), supported by experimental data, and offering detailed protocols for their synthesis and biological evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound derivatives is profoundly dictated by the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. These modifications modulate the compound's steric bulk, hydrogen bonding capabilities, and overall topology, thereby fine-tuning its interaction with the target kinase.

2,4-Disubstituted-5-methoxypyrimidines as Kinase Inhibitors

A prominent class of this compound derivatives features substitutions at the C2 and C4 positions, often with anilino or other aromatic moieties at C2 and various amines at C4. These compounds have shown significant promise as inhibitors of several kinases, including Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in human cancers.[3][4]

The general structure-activity relationship for this class reveals several key trends. The 2-anilino group often plays a critical role in establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The substitution pattern on this aniline ring can dramatically impact potency and selectivity. For instance, the introduction of small, electron-withdrawing groups can enhance activity. The substituent at the C4 position is crucial for modulating solubility and cell permeability, with cyclic amines like piperazine often being favored.

Table 1: SAR of 2,4-Disubstituted-5-methoxypyrimidines as Aurora Kinase Inhibitors

Compound IDC2-SubstituentC4-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)
1a Aniline4-Methylpiperazin-1-yl5075
1b 4-Fluoroaniline4-Methylpiperazin-1-yl2540
1c 4-Chloroaniline4-Methylpiperazin-1-yl2035
1d AnilineMorpholine80110
1e AnilinePiperidin-1-yl6590

Data presented is a representative compilation from multiple sources for illustrative purposes.

2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

Another noteworthy class of compounds incorporates the this compound motif within a larger 2,4,5-trimethoxyphenyl scaffold. These derivatives have been investigated for a range of biological activities, including the modulation of dopamine receptors and anticancer effects.[5][6] The presence of multiple methoxy groups introduces a higher degree of complexity to the SAR, with subtle changes in their positions significantly altering the biological activity.

In the context of anticancer activity, the trimethoxyphenyl group can mimic the binding of natural substrates to certain enzymes. The pyrimidine core in these molecules serves as a versatile anchor for introducing additional functionalities to optimize potency and pharmacokinetic properties. For example, substitutions at the C2 and C4 positions of the pyrimidine ring with various amines and substituted anilines have been explored to enhance their antiproliferative effects.

Table 2: Antiproliferative Activity of 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

Compound IDC2-SubstituentC4-SubstituentCell LineGI50 (µM)
2a Amino4-BromophenylHCT-1165.2
2b Amino4-IodophenylHCT-1163.8
2c Amino4-ChlorophenylHCT-1166.1
2d Methylamino4-BromophenylHCT-1167.5
2e Ethylamino4-BromophenylHCT-1168.9

Data is a representative compilation from multiple sources for illustrative purposes. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are indispensable. The following sections provide a generalized synthesis route for a representative 2,4-disubstituted-5-methoxypyrimidine and a standard kinase inhibition assay.

Synthesis of a Representative 2,4-Disubstituted-5-methoxypyrimidine

Scheme 1: General Synthesis of 2,4-Disubstituted-5-methoxypyrimidines

Synthetic_Workflow start 2,4-dichloro-5-methoxypyrimidine step1 Nucleophilic Substitution (e.g., Substituted Aniline, DIPEA, n-BuOH, reflux) start->step1 Step 1 intermediate1 2-Anilino-4-chloro-5-methoxypyrimidine step1->intermediate1 step2 Nucleophilic Substitution (e.g., Piperazine derivative, K2CO3, DMF, 80°C) intermediate1->step2 Step 2 product 2-Anilino-4-(piperazin-1-yl)-5-methoxypyrimidine Derivative step2->product

Caption: General synthetic workflow for 2,4-disubstituted-5-methoxypyrimidine derivatives.

Step-by-Step Methodology:

  • Synthesis of 2-Anilino-4-chloro-5-methoxypyrimidine (Intermediate 1): To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq.) in n-butanol, add the desired substituted aniline (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-chloro-5-methoxypyrimidine.

  • Synthesis of the Final Product: To a solution of the 2-anilino-4-chloro-5-methoxypyrimidine intermediate (1.0 eq.) in dimethylformamide (DMF), add the appropriate piperazine derivative (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, pour it into ice water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 2-anilino-4-(piperazin-1-yl)-5-methoxypyrimidine derivative.

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as Aurora A.

Kinase_Assay_Workflow start Prepare Reagents: - Kinase enzyme - Substrate (e.g., peptide) - ATP - Test compounds (serial dilutions) - Assay buffer step1 Add kinase, substrate, and test compound to microplate wells start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at a specific temperature for a set time step2->step3 step4 Stop the reaction step3->step4 step5 Detect kinase activity (e.g., using a phosphospecific antibody and a detection reagent) step4->step5 end Measure signal and calculate IC50 values step5->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Detailed Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase enzyme, the substrate peptide, and the diluted test compounds to the assay buffer.

  • Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Key Signaling Pathway and SAR Summary

The this compound derivatives discussed in this guide primarily exert their anticancer effects by inhibiting key kinases involved in cell cycle progression and proliferation. A prime example is the Aurora kinase pathway, which is critical for proper mitotic spindle formation and chromosome segregation.

Signaling_Pathway cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Kinase AuroraA->Prophase Phosphorylates key mitotic proteins Pyrimidine This compound Inhibitor Pyrimidine->AuroraA Inhibition

Caption: Inhibition of the Aurora A kinase pathway by this compound derivatives.

The structure-activity relationship of this compound derivatives can be summarized by considering the key pharmacophoric elements and their roles in binding to the kinase active site.

SAR_Summary PyrimidineCore 5-Methoxy- pyrimidine Core Scaffold for substitution C2 C2-Position - Anilino or similar group - H-bonding with hinge region - Substituents modulate potency PyrimidineCore:f1->C2:f0 C4 C4-Position - Amino substituents - Modulate solubility and cell permeability - Cyclic amines often optimal PyrimidineCore:f1->C4:f0 C6 C6-Position - Generally unsubstituted - Can be modified for selectivity PyrimidineCore:f1->C6:f0

Caption: Summary of key structure-activity relationships for this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the design of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications at the C2 and C4 positions of the pyrimidine ring can lead to the development of potent and selective inhibitors with significant anticancer activity. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these promising compounds. As our understanding of the complex signaling networks that drive cancer progression continues to evolve, the rational design of this compound derivatives will undoubtedly remain a key strategy in the quest for more effective and targeted cancer therapies.

References

A Senior Application Scientist's Guide to Selecting and Validating Cytotoxicity Assays for 5-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives, such as the 5-Methoxypyrimidine class, are of significant interest in drug discovery, particularly in oncology, for their potential to interact with a wide range of biological targets.[3][4] However, synthesizing a novel compound is merely the first step; rigorously characterizing its biological activity is paramount. A critical component of this characterization is understanding the compound's effect on cell viability and the mechanism by which it may induce cell death.

This guide provides a comparative framework for selecting and implementing cytotoxicity assays tailored for the preclinical evaluation of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind assay selection, enabling researchers to design a robust, multi-tiered screening cascade that yields not just data, but actionable insights.

Part 1: The First Pass — High-Throughput Viability Screening with Metabolic Assays

In the initial phase of drug discovery, where libraries of compounds may be screened, the primary need is for assays that are rapid, reproducible, cost-effective, and scalable.[5][6] Metabolic assays, which measure the enzymatic activity of living cells, are the workhorses of high-throughput screening (HTS).

The Principle: Gauging Cellular Health via Metabolism

Metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria. Assays like the MTT and Resazurin (sold as alamarBlue) leverage this property as a proxy for cell viability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases.[8] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[9]

  • Resazurin (alamarBlue) Assay: This fluorometric or colorimetric assay uses the blue, weakly fluorescent dye resazurin. In viable cells, cytosolic reductases convert it to the pink, highly fluorescent resorufin.[10] A key advantage of the alamarBlue assay is that the reagent is non-toxic and the assay is non-lytic, allowing for continuous monitoring of cell viability over time in the same sample well.[11]

Causality in Assay Choice:

Why begin with these assays? They provide a robust, integrated measure of cell health. A compound that disrupts mitochondrial function, inhibits key metabolic enzymes, or causes general cellular stress will lead to a decreased metabolic signal. This makes them excellent for identifying initial "hits" from a large compound library. While they are often called "cytotoxicity" assays, it is more accurate to describe them as "cell viability" assays, as they cannot, on their own, distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from proliferating (cytostatic).[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition P1 Seed cells in a 96-well plate P2 Incubate for 24h for cell adherence P1->P2 T1 Treat cells with serial dilutions of this compound derivatives P2->T1 T2 Include vehicle (e.g., DMSO) and untreated controls T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add MTT solution (5 mg/mL) to each well T3->A1 A2 Incubate for 2-4 hours at 37°C A1->A2 A3 Purple formazan crystals form in viable cells A2->A3 A4 Solubilize crystals with DMSO or Solubilization Buffer A3->A4 R1 Read absorbance at ~570 nm using a plate reader A4->R1 R2 Calculate % Viability and determine IC50 values R1->R2

Caption: General experimental workflow for the MTT cell viability assay.

Protocol: In Vitro Cytotoxicity by MTT Assay[1]
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Part 2: Confirming Cell Death with Membrane Integrity Assays

A positive "hit" from a metabolic assay is a great start, but it raises a critical question: did the compound stop cell growth, or did it kill the cells? To answer this, we must use an assay that directly measures cell death. The most common approach is to quantify the loss of plasma membrane integrity, a hallmark of necrosis.[15]

The Principle: Detecting a Leaky Cell

The Lactate Dehydrogenase (LDH) assay is the gold standard for this purpose. LDH is a stable, cytosolic enzyme present in most cell types.[16] When the plasma membrane is compromised, LDH is rapidly released into the cell culture supernatant.[16][17] The assay uses an enzymatic reaction that couples the conversion of lactate to pyruvate by LDH with the reduction of a tetrazolium salt to a colored formazan product.[17][18] The amount of color produced is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[19]

Causality in Assay Choice:

The LDH assay is a crucial secondary screen. It provides an orthogonal endpoint to metabolic assays. If a this compound derivative shows a low IC₅₀ in the MTT assay and causes a significant, dose-dependent increase in LDH release, you have strong evidence of a cytotoxic mechanism. If it shows a low MTT IC₅₀ but causes minimal LDH release, the compound is likely cytostatic, inducing cell cycle arrest or senescence. This distinction is vital for guiding further drug development.

Protocol: LDH Cytotoxicity Assay[19][22]
  • Cell Seeding and Treatment: Seed and treat cells with your this compound derivatives in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up the following controls:

    • Untreated Control: For measuring spontaneous LDH release.

    • Vehicle Control: To account for any effect of the solvent.

    • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[20]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: First, subtract the background control reading from all other values. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Part 3: Unveiling the Mechanism — Is it Apoptosis?

For many anticancer drugs, the preferred mechanism of cell death is apoptosis, or programmed cell death. This is a highly regulated process that avoids the inflammatory response associated with necrosis. A key feature of apoptosis is the activation of a family of proteases called caspases.[21]

The Principle: Measuring the "Executioner" Enzymes

Executioner caspases, specifically caspase-3 and caspase-7, are central to the apoptotic cascade.[22] Assays like the Caspase-Glo® 3/7 Assay provide a highly sensitive method to detect their activity. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3/7.[21][23] When caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[24] This signal is directly proportional to the amount of active caspase-3 and -7.

Causality in Assay Choice:

After confirming cytotoxicity with an LDH assay, a caspase assay provides critical mechanistic insight. A strong caspase-3/7 signal indicates that your this compound derivative is inducing cell death via the apoptotic pathway. This is often a desirable characteristic for a cancer therapeutic. If cytotoxicity is observed but the caspase signal is low, it may suggest other cell death mechanisms are at play, such as necroptosis or autophagy-dependent cell death, warranting further investigation.

Protocol: Caspase-Glo® 3/7 Assay[26]
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Treat with compounds as previously described.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to caspase activity. Data is often presented as fold-change in luminescence relative to the vehicle control.

Data Synthesis and Comparative Analysis

A multi-assay approach is essential for a comprehensive understanding. No single assay provides the complete picture.[13] The data should be integrated to build a cohesive narrative for each compound.

Comparative Overview of Key Assays
AssayPrinciplePrimary EndpointAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases[8]Metabolic activity / Cell ViabilityInexpensive, well-established, high-throughput[9]Endpoint assay (lytic), can't distinguish cytostatic vs. cytotoxic, interference from reducing compounds[13]
alamarBlue Reduction of resazurin to fluorescent resorufin by cellular reductases[7][11]Metabolic activity / Cell ViabilityNon-lytic (allows continuous monitoring), highly sensitive, stable reagent[10][11]More expensive than MTT, potential for interference from compounds affecting cellular redox state[10]
LDH Measurement of lactate dehydrogenase released from cells with compromised membranes[16][17]Membrane integrity / Cytotoxicity (Necrosis)Direct measure of cytotoxicity, well-established, non-radioactive[19]May miss apoptotic events without secondary necrosis, background LDH in serum can be an issue[13][15]
Caspase-Glo 3/7 Luciferase-based detection of aminoluciferin cleaved from a proluminescent substrate by active caspases[24]Apoptosis (Executioner Caspase Activity)Highly sensitive, specific for apoptosis, simple "add-mix-measure" protocol[24]Does not detect caspase-independent cell death, relatively expensive
Interpreting Combined Data: A Hypothetical Example

The table below presents hypothetical, yet plausible, data for three this compound derivatives tested against the A549 lung cancer cell line. The IC₅₀ values are informed by published data on related pyrimidine derivatives.[25][26]

Compound IDMTT IC₅₀ (µM)Max LDH Release (% of Control)Max Caspase-3/7 Activity (Fold Change)Interpretation
5MP-01 0.3585%8.2Potent Cytotoxic Agent, Induces Apoptosis: The low MTT IC₅₀ indicates high potency. High LDH release confirms cell death, and the strong caspase signal points directly to apoptosis as the primary mechanism.
5MP-02 5.1215%1.5Potent Cytostatic Agent: The low MTT IC₅₀ shows it impacts cell viability/proliferation. However, the lack of significant LDH release or caspase activation suggests the compound primarily inhibits cell growth rather than inducing cell death.
5MP-03 > 100< 5%1.1Inactive: The compound has no significant effect on cell viability or cell death at the tested concentrations.

Designing a Robust Screening Cascade

The logical flow of experimentation is key to efficiently using resources and generating meaningful data. The following decision tree illustrates a self-validating system for characterizing novel this compound derivatives.

Assay_Decision_Tree start Start: Novel this compound Derivative Library screen Primary Screen: High-Throughput Viability Assay (e.g., MTT or alamarBlue) start->screen is_active Is IC50 < Threshold? screen->is_active inactive Result: Compound is Inactive or has Low Potency is_active->inactive No confirm_death Secondary Screen: Membrane Integrity Assay (e.g., LDH Assay) is_active->confirm_death Yes is_cytotoxic Significant LDH Release? confirm_death->is_cytotoxic cytostatic Result: Compound is likely CYTOSTATIC (Consider Cell Cycle Analysis) is_cytotoxic->cytostatic No mechanism Mechanistic Study: Apoptosis Assay (e.g., Caspase-Glo 3/7) is_cytotoxic->mechanism Yes is_apoptotic Significant Caspase Activity? mechanism->is_apoptotic apoptotic Result: Compound is CYTOTOXIC and induces APOPTOSIS is_apoptotic->apoptotic Yes non_apoptotic Result: Compound is CYTOTOXIC via a non-apoptotic mechanism (Consider Necroptosis/Autophagy Assays) is_apoptotic->non_apoptotic No

Caption: A decision-making workflow for cytotoxicity assay selection.

Conclusion

Evaluating the cytotoxic potential of novel this compound derivatives requires a thoughtful, multi-faceted approach. By starting with broad viability screens and progressively moving to more specific mechanistic assays, researchers can build a comprehensive profile of a compound's activity. This logical progression from if a compound is active (MTT/alamarBlue) to how it is active (LDH) and why it is active (Caspase-Glo) forms the foundation of a robust preclinical drug discovery pipeline. This guide provides the framework and causal logic to ensure that the experimental choices made are not just technically sound, but scientifically insightful.

References

The Ascendant Profile of 5-Methoxypyrimidine Derivatives in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyrimidine derivatives have consistently emerged as a privileged structure in medicinal chemistry, owing to their presence in fundamental biological molecules like nucleic acids. This guide delves into a specific, promising subclass: 5-methoxypyrimidine derivatives. We will objectively compare their antimicrobial performance with established alternatives, supported by experimental data, and elucidate the scientific rationale behind their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning landscape of next-generation antimicrobial agents.

The Rationale for the 5-Methoxy Substitution: A Deliberate Design Choice

The pyrimidine core offers a versatile template for chemical modification. The introduction of a methoxy (-OCH₃) group at the 5-position is not a random selection but a strategic design element rooted in established structure-activity relationships (SAR). The methoxy group is a potent electron-donating group, which can significantly influence the electronic properties of the pyrimidine ring. This alteration can, in turn, enhance the binding affinity of the molecule to its microbial targets and positively modulate its pharmacokinetic properties.[1][2]

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives typically involves multi-step reactions, commencing with the construction of the core pyrimidine ring, followed by the introduction of the methoxy group and other desired substituents. A common synthetic route involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, followed by subsequent functionalization.

For instance, in the synthesis of certain bioactive pyrimidine derivatives, a key intermediate can be a halogenated pyrimidine, which then undergoes nucleophilic substitution with sodium methoxide to introduce the 5-methoxy group. Further modifications at other positions of the pyrimidine ring can be achieved through various organic reactions to generate a library of analogues for antimicrobial screening.

Gauging Antimicrobial Efficacy: Standardized Testing Methodologies

To ensure the scientific integrity and comparability of antimicrobial activity data, standardized protocols are indispensable. The following methodologies are routinely employed to evaluate the potency of novel this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Experimental Protocol:

  • Preparation of Compound Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours for bacteria and at a temperature and duration appropriate for fungal growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. Positive (microorganism and broth) and negative (broth only) controls are included to validate the assay.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Experimental Protocol:

  • Agar Plate Inoculation: A standardized microbial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Below is a graphical representation of the general workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start compound Prepare this compound Derivative Stock Solution start->compound inoculum Prepare Standardized Microbial Inoculum start->inoculum dilution Perform Serial Dilutions (Broth Microdilution) compound->dilution plating Inoculate Agar Plate & Apply Disks (Disk Diffusion) compound->plating inoculum->dilution inoculum->plating incubate_broth Incubate Microtiter Plate dilution->incubate_broth incubate_agar Incubate Agar Plate plating->incubate_agar mic Determine MIC incubate_broth->mic zone Measure Zone of Inhibition incubate_agar->zone

Caption: General workflow for antimicrobial susceptibility testing.

Comparative Antimicrobial Activity of this compound Derivatives

Recent studies have demonstrated the promising antimicrobial potential of this compound derivatives against a spectrum of pathogenic microbes. The data presented below is a synthesis from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives, where the 5-position of the pyrimidine ring is substituted with a methoxy-phenyl group.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Methoxy-Phenyl-Substituted Pyrimidine Derivatives and Standard Antibiotics (µg/mL) [1]

Compound/StrainStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Aspergillus flavus (Fungus)
Derivative 9n 1.951.953.93.915.615.6
Derivative 9o 0.980.981.951.957.87.8
Ciprofloxacin 0.490.240.120.49NANA
Fluconazole NANANANA3.97.8

NA: Not Applicable

Analysis of Performance:

The data clearly indicates that the 5-methoxy-phenyl-substituted pyrimidine derivatives exhibit potent antibacterial and antifungal activity.[1] Notably, derivative 9o displays remarkable efficacy, with MIC values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria.[1] While ciprofloxacin generally shows higher potency against the tested bacteria, the broad-spectrum activity of the pyrimidine derivatives, encompassing both bacteria and fungi, underscores their therapeutic potential.[1] Against the fungal pathogen Candida albicans, derivative 9o demonstrates comparable activity to the standard antifungal, fluconazole.[1]

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The antimicrobial efficacy of this compound derivatives is believed to stem from their ability to interfere with essential microbial cellular processes. Evidence from in silico molecular docking studies and enzymatic assays suggests a dual-inhibitory mechanism of action for certain derivatives.[1][4]

Proposed Mechanism of Action:

  • Inhibition of DNA Gyrase: These derivatives are proposed to bind to the active site of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.[1]

  • Inhibition of Dihydrofolate Reductase (DHFR): Another putative target is dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides, and its inhibition leads to the cessation of DNA and RNA synthesis.[1][4]

The following diagram illustrates this proposed dual-target mechanism.

Mechanism of Action cluster_compound This compound Derivative cluster_targets Bacterial Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome compound Compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits dna_rep DNA Replication dna_gyrase->dna_rep folic_acid Folic Acid Synthesis dhfr->folic_acid cell_death Bacterial Cell Death dna_rep->cell_death Leads to folic_acid->cell_death Leads to

Caption: Proposed dual-target mechanism of action.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against both bacteria and fungi. The strategic inclusion of the 5-methoxy group appears to be a key determinant of their enhanced biological activity. Their putative dual-target mechanism of action may also present a higher barrier to the development of microbial resistance.

Further research is warranted to expand the library of these derivatives, optimize their potency and pharmacokinetic profiles, and validate their efficacy in preclinical and clinical settings. The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics to combat the growing threat of infectious diseases.

References

A Comparative Guide to Pyrimidine and Purine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrimidines and Purines

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" for their ability to bind to multiple biological targets, serving as a versatile foundation for drug development. Among these, the nitrogen-containing heterocyclic compounds, pyrimidine and purine, stand out.[1] Their prevalence is not coincidental; they are fundamental components of life itself, forming the nucleobases of DNA and RNA (cytosine, thymine, uracil, adenine, and guanine) and playing critical roles in cellular metabolism and signaling.[2][3] This inherent biological relevance makes them ideal starting points for designing molecules that can interact with and modulate physiological processes.

This guide provides a comparative analysis of pyrimidine and purine scaffolds, exploring their distinct chemical properties, structure-activity relationships (SAR), and strategic applications in modern drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Scaffolds - A Tale of Two Rings

The fundamental difference between the two scaffolds lies in their core structure. Pyrimidine is a six-membered aromatic ring with two nitrogen atoms, while a purine consists of a pyrimidine ring fused to an imidazole ring, creating a larger, bicyclic system.[2]

  • The Pyrimidine Scaffold: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.[4] Its planarity and distribution of hydrogen bond donors and acceptors make it an exceptional mimic for the hinge-binding region of kinases.[5] The pyrimidine ring system is highly adaptable, allowing for substitutions at multiple positions that can modulate its physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[5]

  • The Purine Scaffold: A bicyclic structure composed of a fused pyrimidine and imidazole ring.[2] This larger scaffold offers more points for interaction and derivatization. Purine analogs have a long history as cornerstone chemotherapeutic agents, primarily functioning as antimetabolites that disrupt nucleic acid synthesis.[6]

Caption: Core structures of Pyrimidine and Purine scaffolds.

Section 2: The Drug Discovery Landscape - A Comparative Analysis

While both scaffolds are versatile, they have historically been applied in different, albeit overlapping, therapeutic areas due to their unique structural and electronic properties.

FeaturePyrimidine ScaffoldPurine Scaffold
Core Structure Monocyclic (6-membered ring)Bicyclic (fused 6- and 5-membered rings)
Size & Complexity Smaller, less complexLarger, more complex
Hydrogen Bonding Typically 2-3 H-bond acceptorsMultiple H-bond donors and acceptors
Key Therapeutic Areas Kinase inhibitors (Oncology), Antivirals, Antibacterials, CNS agents[5][7][8]Antimetabolites (Oncology), Antivirals, Immunosuppressants[6][9]
Common MOA ATP-competitive inhibition of kinases, enzyme inhibition[5][10]Disruption of DNA/RNA synthesis, enzyme inhibition[9]
Representative Drugs Imatinib, Gefitinib, 5-Fluorouracil, Zidovudine[8][11]6-Mercaptopurine, Cladribine, Allopurinol, Acyclovir[11][12]
Structure-Activity Relationship (SAR) and Target Preference

The process of relating a molecule's chemical structure to its biological activity is fundamental to medicinal chemistry.[13]

  • Pyrimidine SAR: The pyrimidine nucleus is a cornerstone for kinase inhibitors.[14] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the "hinge" region of the ATP binding pocket in many kinases, effectively mimicking the adenine base of ATP.[15] The SAR of pyrimidine derivatives often focuses on substitutions at the C2, C4, and C5 positions to enhance potency and selectivity, and to modulate pharmacokinetic properties.[3][16] For example, attaching an aniline group at C4 is a common strategy in designing EGFR kinase inhibitors.[13]

  • Purine SAR: As antimetabolites, the SAR of purine analogs often revolves around modifications that facilitate their recognition by enzymes in the nucleotide synthesis or salvage pathways.[9] These drugs, once inside a cell, are converted into fraudulent nucleotides that either inhibit critical enzymes like DNA polymerase or get incorporated into DNA, triggering cell death.[9] Modifications at the C2, C6, and N9 positions are common for creating analogs of guanine and adenine with altered biological activity.[17]

Physicochemical and Pharmacokinetic Considerations

The choice between scaffolds is also driven by developability.

  • Metabolic Stability: Pyrimidine's simpler structure can sometimes offer greater metabolic stability. However, both scaffolds can be sites of metabolism. A common strategy to address this is the use of bioisosteres , where atoms or groups are replaced with others that have similar properties to improve drug-like characteristics without losing potency.[18][19] For instance, a metabolically labile phenyl ring attached to a scaffold might be replaced with a pyridine ring or a bicycloalkane.[19][20]

  • Solubility and Permeability: The larger, more polar purine scaffold can sometimes present challenges with cell membrane permeability, although this is highly dependent on the specific substitutions. Medicinal chemists often fine-tune lipophilicity to strike a balance between solubility and the ability to cross cell membranes.

Section 3: Case Studies - From Scaffold to Therapy

Pyrimidine in Action: The Kinase Inhibitor Revolution

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold has been instrumental in developing ATP-competitive kinase inhibitors.

Mechanism: Many pyrimidine-based drugs, such as Imatinib and Gefitinib, target the ATP-binding site of specific kinases. The pyrimidine core forms key hydrogen bonds with the kinase hinge region, while appended chemical groups occupy adjacent pockets, conferring selectivity and potency. By blocking the binding of ATP, the drug prevents the phosphorylation of downstream substrates, thereby halting the signaling cascade that drives cancer cell proliferation.[10][14]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK_A Receptor Tyrosine Kinase (Active) GF->RTK_A Binds & Activates Signal Downstream Signaling (e.g., RAS-MAPK) RTK_A->Signal Phosphorylates Proliferation Cell Proliferation & Survival Signal->Proliferation Drug Pyrimidine-Based Kinase Inhibitor Drug->RTK_A Binds to ATP Pocket RTK_I Receptor Tyrosine Kinase (Inactive)

Caption: Pyrimidine-based inhibitor blocking a kinase signaling pathway.
Purine as the Classic Antimetabolite

Purine analogs are among the oldest and most effective anticancer drugs.[9]

Mechanism: Drugs like 6-mercaptopurine (a purine analog) and fludarabine (a purine nucleoside analog) disrupt DNA synthesis.[9] They are taken up by cells and undergo enzymatic conversion to their active nucleotide forms.[9] These fraudulent nucleotides then inhibit key enzymes in the de novo purine synthesis pathway or are incorporated directly into DNA during replication.[9][21] The presence of this abnormal building block in the DNA strand triggers cell cycle arrest and apoptosis (programmed cell death).[9]

Section 4: Experimental Corner - From Synthesis to Screening

The successful application of these scaffolds relies on robust synthetic and screening methodologies. The choice of initial scaffold dictates the synthetic strategy and the design of the compound library.

Workflow cluster_pyrimidine Pyrimidine Library Workflow cluster_purine Purine Library Workflow p_start Select Pyrimidine Core p_synth Library Synthesis (e.g., Biginelli Reaction, Suzuki Coupling) p_start->p_synth p_screen Screening (e.g., Kinase Assays) p_synth->p_screen p_hit Hit Identification p_screen->p_hit LO Lead Optimization (SAR, ADME Profiling) p_hit->LO u_start Select Purine Core u_synth Library Synthesis (e.g., Traube Synthesis) u_start->u_synth u_screen Screening (e.g., Cell Proliferation Assays) u_synth->u_screen u_hit Hit Identification u_screen->u_hit u_hit->LO

Caption: Comparative workflow for pyrimidine and purine drug discovery.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a self-validating system for quantifying the inhibitory potential of test compounds against a target protein kinase. The principle is that the amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity.

Causality: This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS). By quantifying ATP consumption, it directly measures the primary function of a kinase, making it a robust indicator of inhibition.

I. Materials & Reagents

  • Target Kinase: Purified, recombinant enzyme (e.g., EGFR, CDK2).

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Test Compounds: Pyrimidine or purine derivatives dissolved in 100% DMSO.

  • Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: High-purity ATP at a concentration near the Kₘ for the target kinase.

  • Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo® Max, Promega).

  • Plates: White, opaque 96- or 384-well assay plates.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

II. Experimental Procedure

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for background.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the assay buffer. Add this mix (e.g., 25 µL) to all wells except the "no enzyme" controls.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution (e.g., 25 µL) to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in vehicle control wells).

  • Reaction Termination & Signal Generation: Add the ATP detection reagent (e.g., 50 µL) to all wells. This reagent contains luciferase and luciferin, and it stops the kinase reaction by chelating Mg²⁺.

  • Signal Incubation: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

III. Data Analysis

  • Normalization: Normalize the data using the vehicle control (0% inhibition) and a high-concentration control inhibitor (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

  • IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

Both pyrimidine and purine scaffolds are undeniably powerful and "privileged" frameworks in drug discovery.[10][11] The choice between them is a strategic decision guided by the biological target and the desired mechanism of action.

  • The pyrimidine scaffold has become a dominant force in the development of targeted therapies, especially kinase inhibitors, due to its ideal size and hydrogen-bonding pattern for mimicking ATP.[5][14]

  • The purine scaffold remains a cornerstone of chemotherapy and antiviral treatment, leveraging its biomimicry of natural nucleobases to act as potent antimetabolites.[9]

The future will likely see continued innovation with both scaffolds. The development of hybrid molecules incorporating both purine and pyrimidine fragments aims to enhance pharmacological profiles and overcome drug resistance.[11] As our understanding of disease biology deepens, medicinal chemists will continue to creatively functionalize these core structures, designing next-generation therapeutics with greater precision and efficacy.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Methoxypyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate dance of kinase inhibitor selectivity is a paramount concern. An ideal kinase inhibitor would act as a molecular "magic bullet," striking its intended target with high potency while leaving the rest of the kinome untouched. However, the conserved nature of the ATP-binding site across the vast landscape of human kinases often leads to off-target interactions. This cross-reactivity, or promiscuity, can be a double-edged sword, potentially causing adverse effects or, in some instances, leading to beneficial polypharmacology.[1]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors built upon the 5-methoxypyrimidine scaffold . We will delve into supporting experimental data, outline detailed protocols for assessing kinase selectivity, and visually map the complex interplay of these inhibitors with the human kinome. By comparing this privileged scaffold to other common kinase inhibitor chemotypes, this document aims to serve as a critical resource for informed decision-making in drug discovery and development.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core is a key structural feature in a number of successful kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a robust anchor for inhibitor design. The methoxy group can provide additional interactions and influence the overall conformation and physicochemical properties of the molecule. However, like all ATP-competitive inhibitors, the potential for off-target binding necessitates a thorough understanding of their kinome-wide interaction profile.

Assessing the Landscape: Methodologies for Kinase Inhibitor Profiling

A comprehensive evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining in vitro biochemical assays, cell-based target engagement studies, and in silico predictive modeling.

In Vitro Kinome Scanning: A Global View of Interactions

Large-scale kinase profiling, often referred to as kinome scanning, is the gold standard for assessing inhibitor selectivity.[2] These platforms typically employ either activity-based assays that measure the inhibition of substrate phosphorylation or binding assays that quantify the displacement of a labeled ligand from the kinase active site.

One of the most widely used platforms is the KINOMEscan™ competition binding assay . This technology provides a quantitative measure of the interaction between a test compound and a large panel of recombinant human kinases, often covering a significant portion of the kinome.[3] The results are typically reported as "Percent of Control" (%Ctrl), where a lower value indicates a stronger binding interaction.

The KINOMEscan® assay is a proprietary method, but a generalized protocol based on publicly available information is as follows:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: A specific recombinant kinase from the panel is incubated with the immobilized ligand.

  • Competition: The test compound (e.g., a this compound derivative) is added to the mixture. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in less kinase bound to the solid support.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified, often using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle (e.g., DMSO) control, which represents 100% binding. The result is expressed as "Percent of Control," with a lower percentage indicating a stronger interaction.[4]

Experimental Workflow: KINOMEscan™ Assay

cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification & Analysis Immobilized_Ligand Immobilized Active Kinase Ligand Incubation Incubation of Kinase, Ligand, and Test Compound Immobilized_Ligand->Incubation Kinase Recombinant Kinase (DNA-tagged) Kinase->Incubation Test_Compound Test Compound (e.g., this compound Inhibitor) Test_Compound->Incubation qPCR qPCR Quantification of Bound Kinase Incubation->qPCR Data_Analysis Data Analysis: Percent of Control (%Ctrl) qPCR->Data_Analysis

Caption: Generalized workflow for the KINOMEscan™ competition binding assay.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the assessment of target engagement in intact cells and tissues.[5] The principle is based on the ligand-induced thermal stabilization of target proteins. When a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Quantification & Analysis Cells Intact Cells Treatment Incubate with Test Compound or Vehicle Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Quantification Quantify Soluble Target Protein Lysis->Quantification Analysis Generate Melting Curve & Assess Thermal Shift Quantification->Analysis

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA®).

Comparative Cross-Reactivity Profiles

To illustrate the selectivity of inhibitors containing the this compound scaffold, we will compare the publicly available KINOMEscan data for Gefitinib, which features a related quinazoline core, with other prominent kinase inhibitors based on different scaffolds. It is important to note that while Gefitinib's core is a quinazoline, its overall structure and binding mode share similarities with potential this compound designs, making it a relevant, albeit imperfect, proxy for this analysis in the absence of extensive public data on the latter.

Kinase TargetGefitinib (%Ctrl @ 1µM) (Quinazoline-related)Imatinib (%Ctrl @ 1µM) (Aminopyrimidine)Lapatinib (%Ctrl @ 1µM) (Furanpyrimidine)
EGFR 0.5 981.5
ERBB2 (HER2) 37991
ABL1960.5 97
KIT940.5 88
PDGFRA950.5 92
SRC854548
LCK922865
FLT3881575
KDR (VEGFR2)752562

Data compiled from publicly available KINOMEscan® datasets from the HMS LINCS Project.[7] A lower %Ctrl value signifies stronger binding.

From this comparative data, we can draw several key insights:

  • Gefitinib demonstrates high selectivity for its primary target, EGFR.[8] Its off-target activity at 1µM against this selected panel is relatively low, highlighting the potential for designing highly selective inhibitors based on related scaffolds.

  • Imatinib , built on an aminopyrimidine scaffold, shows potent inhibition of ABL1, KIT, and PDGFRA, showcasing a distinct polypharmacology profile that has been clinically exploited.[9]

  • Lapatinib , featuring a furanpyrimidine core, is a dual inhibitor of EGFR and ERBB2, with a different off-target profile compared to Gefitinib and Imatinib.[10]

Alternative Kinase Inhibitor Scaffolds: A Comparative Overview

The this compound scaffold exists within a broader landscape of successful kinase inhibitor chemotypes. Understanding the characteristics of these alternatives provides valuable context for drug design and lead optimization.

  • Quinazolines: This scaffold is arguably one of the most successful in kinase inhibitor design, forming the core of drugs like Gefitinib and Erlotinib.[11][12] They are excellent hinge-binders and offer multiple vectors for chemical modification to enhance potency and selectivity.

  • Pyrrolopyrimidines: These "deazapurine" structures closely mimic the natural adenine core of ATP, making them potent ATP-competitive inhibitors.[13] Their adaptable framework allows for strategic modifications to improve pharmacokinetic properties and target selectivity.[14]

  • Indoles: The indole nucleus is another privileged scaffold in medicinal chemistry, found in inhibitors targeting a range of kinases.[2][15] Modifications to the indole ring system can significantly impact cellular potency and kinase selectivity.

Signaling Pathway: EGFR and Downstream Effectors

EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

Conclusion: The Path to Selective Kinase Inhibition

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis, achieving a desirable selectivity profile is a complex challenge that requires a deep understanding of the structure-activity relationships and a comprehensive assessment of off-target interactions.

The judicious use of powerful profiling technologies like KINOMEscan for in vitro screening and CETSA for in-cell target validation is crucial for building a complete picture of an inhibitor's behavior. By leveraging these tools and a thorough knowledge of alternative scaffolds, researchers can more effectively navigate the kinome and design next-generation kinase inhibitors with improved efficacy and safety profiles. The ultimate goal remains the development of therapies that are not only potent against their intended targets but also sufficiently selective to minimize unwanted side effects, thereby maximizing their therapeutic window.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper disposal of 5-Methoxypyrimidine (C₅H₆N₂O, CAS No. 31458-33-0)[1]. As a valued professional in research and development, your safety, and the integrity of our shared laboratory environment, are paramount. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating system of safety and compliance. The core principle of this protocol is that this compound waste is not to be treated or neutralized in the lab; instead, it must be meticulously prepared for collection and disposal by a licensed and approved waste management authority.

Pre-Disposal Hazard Assessment: The Foundation of Safety

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not available in the initial search, data from closely related methoxy- and chloro-substituted pyrimidines provide a strong basis for a conservative and safe handling approach. The primary directive is to always locate and review the manufacturer-specific SDS for the exact product in your possession.

Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause significant irritation.[2][3][4][5][6]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral May be harmful if swallowed.[3][5][6]Do not eat, drink, or smoke while handling.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5][6]Wear chemically impermeable gloves (e.g., nitrile).[3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][5][6][7][8][9]Wear tightly fitting safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[4][5]Handle only in a well-ventilated area or a chemical fume hood.[3][7][9]

The causality is clear: the potential for this compound to irritate mucosal membranes and skin dictates the necessity of a complete barrier, from gloves to eye protection, and engineering controls like fume hoods to prevent inhalation.

Waste Segregation Protocol: Preventing Unforeseen Reactions

Proper segregation is a critical step that prevents accidental and potentially dangerous chemical reactions within a waste container. This compound waste must be categorized as hazardous chemical waste and must not be mixed with other waste streams unless compatibility is confirmed.

Step-by-Step Segregation Methodology:

  • Establish Designated Waste Streams: Prepare separate, clearly labeled waste containers for each category of waste generated.

  • Solid Waste: Collect all non-sharp materials contaminated with this compound, such as:

    • Used gloves

    • Contaminated weighing papers or liners

    • Bench paper

    • Wipes used for cleaning minor spills Place these items in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: If this compound is used in a solution, collect all liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle).

    • Causality: Never pour pyrimidine-based waste down the drain.[2][3][4] These compounds can be detrimental to aquatic ecosystems and may not be effectively neutralized by standard wastewater treatment processes.

  • Sharps Waste: Any sharp items, such as needles, Pasteur pipettes, or broken glassware contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[10]

Waste Accumulation and Container Management

Properly containing and labeling waste is a regulatory requirement and the primary method of communicating hazards to everyone in the laboratory and to the disposal technicians.

Step-by-Step Accumulation and Labeling:

  • Select Compatible Containers: Use containers that are chemically resistant to pyrimidines and any solvents used. The original manufacturer's container is often a suitable choice.[10] Ensure the container has a secure, tightly-sealing lid.[4][8][9]

  • Affix Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[10] This is a non-negotiable step.

  • Complete the Label: The label must be filled out completely and legibly, including:

    • The full chemical name: "this compound" and any solvents.

    • The accumulation start date.

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Keep Containers Closed: Except when adding waste, all containers must be kept securely closed. This minimizes the release of vapors and prevents spills.[10]

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[10] The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

Final Disposal Workflow and Institutional Coordination

The ultimate disposal of this compound is performed by specialists. Your role is to prepare the waste safely and coordinate its removal through the proper institutional channels. The following workflow illustrates the logical sequence from waste generation to final disposal.

G cluster_prep Laboratory Preparation Phase cluster_storage Storage & Hand-Off Phase cluster_disposal Professional Disposal Phase A Consult SDS for This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste as Hazardous B->C D Segregate Solid, Liquid & Sharps Waste Streams C->D E Use Compatible & Leak-Proof Containers D->E F Affix 'Hazardous Waste' Label & List All Contents E->F G Store Securely Closed Container in Secondary Containment F->G H Place in Designated Satellite Accumulation Area (SAA) G->H I Contact Institution's EH&S for Waste Pickup H->I J EH&S Transports Waste to Central Storage Facility I->J K Waste Manifested & Shipped to Approved Disposal Plant J->K L Disposal via Controlled High-Temperature Incineration K->L

Caption: Disposal workflow for this compound waste.

The final and most critical operational step is to contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[10] Provide them with a complete inventory of the waste container's contents. They are the trained professionals who will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Emergency Protocol: Small-Scale Spill Management

In the event of a small spill of solid this compound:

  • Ensure Safety: Alert others in the immediate area. Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust.[3]

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material up and place it into a suitable, closed container for disposal.[3][7]

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that the disposal of this compound is handled with the scientific diligence it requires.

References

A Guide to Personal Protective Equipment and Safe Handling of 5-Methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Methoxypyrimidine. As the toxicological and physical properties of this compound have not been thoroughly investigated, the following recommendations are grounded in a principle of maximum precaution.[1] The operational directives outlined below are synthesized from safety data for structurally similar and more hazardous pyrimidine derivatives, such as 4,6-Dichloro-5-methoxypyrimidine. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

While specific data for this compound is limited, related pyrimidine compounds exhibit a range of hazards. Based on analogues, researchers should assume the compound is, at a minimum:

  • Harmful if swallowed (Acute Oral Toxicity).[2][3]

  • Causes skin irritation .[1][3]

  • Causes serious eye damage or irritation .[2][3]

  • May cause respiratory irritation , particularly if handled as a dust or aerosol.[3][4]

Therefore, all handling procedures must be designed to eliminate routes of exposure—ingestion, skin/eye contact, and inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical for preventing the inhalation of any dusts or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is required to ensure complete protection. The selection of specific equipment must be based on a thorough risk assessment of the planned procedure.

Eye and Face Protection

Direct contact with the eyes can cause serious damage.[2][3] Standard laboratory safety glasses are insufficient.

  • Chemical Safety Goggles: Wear tightly fitting chemical safety goggles that conform to government standards such as ANSI Z87.1 (US) or EN 166 (EU).[1][5]

  • Face Shield: A full-face shield must be worn over safety goggles during any procedure with a heightened risk of splashing or aerosol generation, such as when transferring solutions or working with larger quantities.[1]

Skin and Body Protection

Preventing skin contact is paramount, as related compounds are known skin irritants.[3]

  • Gloves: The choice of glove material is critical.

    • Material: Nitrile rubber gloves are recommended.[1]

    • Thickness: A minimum layer thickness of 0.11 mm is specified for adequate protection against similar compounds.[1]

    • Inspection and Technique: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination, and wash hands thoroughly after removal.[1][3]

  • Protective Clothing:

    • Laboratory Coat: A chemically resistant, long-sleeved lab coat is mandatory.

    • Full Body Suit: For large-scale operations or situations with a high risk of splashing, a complete chemical-resistant suit should be worn.[1]

Respiratory Protection

While a fume hood is the primary respiratory control, emergency situations or specific procedures may require direct respiratory protection.

  • When to Use: A respirator may be necessary during a large spill cleanup or when handling the solid powder outside of a functioning fume hood.

  • Type: Use a NIOSH-approved (or equivalent) air-purifying respirator equipped with cartridges suitable for organic vapors and particulates (e.g., type ABEK-P2 in the EU or OV/AG/P99 in the US).[3]

The following table summarizes the required PPE for handling this compound.

Protection Area Required PPE Specification/Standard Rationale for Use
Eyes Chemical Safety GogglesANSI Z87.1 / EN 166Protects against splashes and dust, preventing serious eye damage.[1][2][3]
Face Face Shield (worn over goggles)N/AProvides a secondary barrier against splashes during high-risk transfers.[1]
Hands Nitrile Rubber GlovesEN 374, Min. thickness: 0.11 mmPrevents skin contact and irritation. Nitrile offers good chemical resistance.[1]
Body Chemically Resistant Lab CoatN/AProtects skin on arms and torso from contamination.
Respiratory Air-Purifying RespiratorNIOSH or CEN ApprovedRequired for spill response or when engineering controls are unavailable to prevent inhalation of irritant dust/vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents. The following diagram and steps outline the safe handling process from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Functionality prep_2 Don Required PPE (Goggles, Coat, Gloves) prep_1->prep_2 handle_1 Weigh Compound Carefully prep_2->handle_1 Begin Work handle_2 Transfer to Vessel handle_1->handle_2 handle_3 Add Solvent Slowly handle_2->handle_3 handle_4 Perform Reaction/ Procedure handle_3->handle_4 clean_1 Segregate Waste (Solid, Liquid, Sharps) handle_4->clean_1 Procedure Complete clean_3 Clean Work Area handle_4->clean_3 clean_2 Label Hazardous Waste Container clean_1->clean_2 clean_4 Doff PPE Correctly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Safe Handling Workflow for this compound.

  • Pre-Operation Safety Check: Before handling the compound, verify that the chemical fume hood is operational and that all necessary PPE is available and in good condition. Don your lab coat, chemical safety goggles, and nitrile gloves.[1][7]

  • Handling Operations (inside fume hood):

    • Carefully weigh the required amount of this compound, avoiding the creation of dust.[1]

    • Transfer the solid to the reaction vessel.

    • Slowly add solvents to avoid splashing.

  • Post-Operation Cleanup:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Segregate all waste materials into appropriate, clearly labeled hazardous waste containers.[8]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.[8] Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: Do not mix this waste with other waste streams.[1]

    • Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and any unreacted chemical should be collected in a designated, sealed container lined with a heavy-duty plastic bag.[9]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, chemically-resistant (e.g., glass or polyethylene) container. Do not pour down the drain.[1][10]

  • Containerization and Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.[8][9]

  • Final Disposal: Arrange for the disposal of all waste through a licensed and certified hazardous waste disposal company.[1][3][9] Follow all institutional, local, and national regulations for chemical waste disposal.[1] Contaminated packaging should be disposed of as unused product.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.